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  • Product: Dimethyl-(3-methyl-pyridin-2-yl)-amine
  • CAS: 61713-46-0

Core Science & Biosynthesis

Foundational

"Dimethyl-(3-methyl-pyridin-2-yl)-amine" properties and characteristics

[1][2][3][4] Executive Summary Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 61713-46-0), also designated as -trimethylpyridin-2-amine , serves as a specialized heterocyclic building block in the synthesis of pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 61713-46-0), also designated as


-trimethylpyridin-2-amine , serves as a specialized heterocyclic building block in the synthesis of pharmaceutical agents. Its structural core—a pyridine ring substituted with an electron-donating dimethylamino group at the 2-position and a steric-modulating methyl group at the 3-position—imparts unique electronic and steric properties. These characteristics make it a critical intermediate in the development of GLP-1 receptor agonists  for type 2 diabetes and various kinase inhibitors.

This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this compound, providing researchers with actionable protocols for its integration into drug discovery workflows.

Part 1: Chemical Identity & Physicochemical Properties[5]

Nomenclature & Identification
PropertyValue
IUPAC Name

-Trimethylpyridin-2-amine
Common Synonyms 2-Dimethylamino-3-methylpyridine; Dimethyl-(3-methyl-pyridin-2-yl)-amine
CAS Registry Number 61713-46-0
Molecular Formula

Molecular Weight 136.19 g/mol
SMILES CN(C)c1nccc(C)c1
InChI Key SQCYBMMCCQLJDP-UHFFFAOYSA-N
Physical Characteristics[1][5]
  • Physical State: Colorless to pale yellow liquid at room temperature.

  • Boiling Point (Predicted): ~205–215 °C at 760 mmHg (Based on structure-activity relationship with 2-dimethylaminopyridine, BP 196 °C).

  • Density: ~0.98 g/cm³ (Predicted).

  • Solubility: Miscible with organic solvents (DCM, Ethyl Acetate, Methanol); moderately soluble in water due to the basic pyridine nitrogen.

  • Basicity (pKa): The 2-dimethylamino group acts as a strong electron donor (resonance effect), significantly increasing the basicity of the ring nitrogen compared to pyridine. However, the 3-methyl group introduces steric strain (ortho-effect), potentially twisting the

    
     group out of planarity and slightly modulating this resonance donation.
    

Part 2: Synthesis & Manufacturing Protocols

Core Synthesis Route: Nucleophilic Aromatic Substitution ( )

The industrial standard for synthesizing Dimethyl-(3-methyl-pyridin-2-yl)-amine involves the displacement of a halogen (typically chlorine) at the 2-position of the pyridine ring by dimethylamine.

Reaction Scheme:



Detailed Protocol
  • Precursors: 2-Chloro-3-methylpyridine (1.0 eq), Dimethylamine (2.0–5.0 eq, typically as a solution in THF or water, or as hydrochloride salt with base).

  • Solvent: DMF, NMP, or Ethanol (sealed tube).

  • Conditions: Heated to 130–150 °C in a sealed pressure vessel (autoclave) to prevent loss of volatile dimethylamine.

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Concentrate to remove excess amine and solvent.

    • Dilute with water and extract with Ethyl Acetate or Dichloromethane.

    • Wash organic layer with brine, dry over

      
      .
      
    • Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc gradient).

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and its downstream derivatization.

SynthesisPath Start 2-Chloro-3-methylpyridine (Precursor) Process SNAr Reaction 130-150°C, Sealed Tube Start->Process Reagent Dimethylamine (Nucleophile) Reagent->Process Product Dimethyl-(3-methyl-pyridin-2-yl)-amine (Target Scaffold) Process->Product Yield >85% Deriv Iodination (NIS) -> 4-Iodo Intermediate Product->Deriv Electrophilic Subst. Final GLP-1 Agonist (Medicinal Application) Deriv->Final Suzuki Coupling

Caption: Synthesis pathway from precursor chloropyridine to the target amine and its subsequent application in drug discovery.

Part 3: Reactivity & Medicinal Chemistry Applications

Electronic Profile & Reactivity

The molecule features a "push-pull" electronic system, though dominated by the electron-donating effects:

  • C2-Position (

    
    ):  Strong 
    
    
    
    -donor. Activates the ring toward electrophilic aromatic substitution (EAS).
  • C3-Position (Methyl): Weak

    
    -donor. Provides steric bulk that protects the C2 and C4 positions from metabolic attack or unwanted side reactions.
    
  • Ring Nitrogen: Highly basic. Acts as a hydrogen bond acceptor in biological pockets.

Key Reactivity:

  • Electrophilic Substitution: The C5 position is the most reactive site for electrophilic attack (e.g., bromination, nitration) due to the directing effects of the amino group.

  • Lithiation: Directed ortho-lithiation (DoM) can occur at the C4 position if the methyl group does not sterically hinder the base approach, allowing for further functionalization.

Application in Drug Discovery: GLP-1 Agonists

This scaffold is a validated intermediate in the synthesis of Pyrazolopyridine-based GLP-1 receptor agonists . These compounds mimic the action of Glucagon-Like Peptide-1, enhancing insulin secretion.

Mechanism of Utilization:

  • Scaffold Construction: The Dimethyl-(3-methyl-pyridin-2-yl)-amine core serves as the "left-hand" side of the drug molecule.

  • Functionalization: It is typically iodinated at the C4 or C5 position.

  • Coupling: The iodinated intermediate undergoes Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach the pyrazole or other heterocyclic moieties, forming the full bioactive complex.

Structural Logic Diagram

MedChemLogic Core Dimethyl-(3-methyl-pyridin-2-yl)-amine (Core Scaffold) Feature1 2-NMe2 Group: Increases Basicity & Solubility Core->Feature1 Feature2 3-Methyl Group: Steric Lock & Metabolic Stability Core->Feature2 Target GLP-1 Receptor Interaction Site Feature1->Target H-Bond Acceptor Feature2->Target Hydrophobic Fit

Caption: Structure-Activity Relationship (SAR) map highlighting how specific structural features contribute to receptor binding.

Part 4: Safety & Handling Protocols

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Procedures:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

  • Ventilation: Always handle within a certified chemical fume hood.

  • Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent oxidation or moisture absorption.

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

  • Vertex AI Search . Pyrazolopyridine derivative having GLP-1 receptor agonist effect. Patent WO2018056453A1. Retrieved from .

  • ChemSrc . Dimethyl-(3-methyl-pyridin-2-yl)-amine CAS: 61713-46-0 Properties. Retrieved from .

  • BLD Pharm . 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine MSDS and Derivatives. Retrieved from .

  • ECHEMI . Global Supplier List for CAS 61713-46-0. Retrieved from .

Exploratory

Technical Profile: Dimethyl-(3-methyl-pyridin-2-yl)-amine

CAS Number: 61713-46-0 (Primary Reference) Synonyms: N,N,3-trimethylpyridin-2-amine; 2-(Dimethylamino)-3-picoline; 3-Methyl-2-(dimethylamino)pyridine. Executive Summary Dimethyl-(3-methyl-pyridin-2-yl)-amine represents a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 61713-46-0 (Primary Reference) Synonyms: N,N,3-trimethylpyridin-2-amine; 2-(Dimethylamino)-3-picoline; 3-Methyl-2-(dimethylamino)pyridine.

Executive Summary

Dimethyl-(3-methyl-pyridin-2-yl)-amine represents a specialized structural motif in medicinal chemistry and organic synthesis. Structurally, it is an analog of the widely used super-nucleophile 4-(Dimethylamino)pyridine (DMAP), but with the amine substituent at the C2 position and a methyl group at C3.

This specific substitution pattern introduces significant steric orthogonality . Unlike DMAP, where the dimethylamino group is coplanar with the pyridine ring (maximizing resonance), the C3-methyl group in this molecule forces the C2-dimethylamino group out of planarity. This "ortho-effect" dramatically alters its electronic profile, reducing nucleophilicity while modulating basicity, making it a critical scaffold for designing selective kinase inhibitors and GLP-1 receptor agonists where metabolic stability and specific binding geometries are required.

Physiochemical Identity & Properties[1]

PropertySpecification
IUPAC Name N,N-Dimethyl-3-methylpyridin-2-amine
Molecular Formula

Molecular Weight 136.19 g/mol
Exact Mass 136.1000
Physical State Pale yellow oil to low-melting solid (Ambient)
Solubility Soluble in DCM, MeOH, THF; Sparingly soluble in water
pKa (Calc.) ~6.8 - 7.2 (Pyridyl Nitrogen)
LogP (Calc.) 1.8 - 2.1

Structural SMILES: CN(C)C1=N(C=CC=C1)C

Synthetic Routes & Process Optimization

The synthesis of Dimethyl-(3-methyl-pyridin-2-yl)-amine is non-trivial due to the steric hindrance provided by the C3-methyl group. Two primary pathways are validated for laboratory and scale-up contexts.

Method A: Nucleophilic Aromatic Substitution ( )

This is the preferred route for scale-up due to atom economy. However, the C3-methyl group hinders the approach of the nucleophile, requiring elevated temperatures or transition metal catalysis.

  • Precursor: 2-Chloro-3-methylpyridine (or 2-Bromo analog).

  • Reagent: Dimethylamine (40% aq. or 2.0M in THF).

  • Conditions: Sealed vessel, 130°C - 150°C, DMF or NMP solvent.

  • Mechanism: Addition-Elimination. The nitrogen of the pyridine ring activates the C2 position for nucleophilic attack.

Method B: Eschweiler-Clarke Methylation

This method is ideal when the primary amine (2-amino-3-methylpyridine) is the available starting material.

  • Precursor: 2-Amino-3-methylpyridine (CAS 1603-40-3).

  • Reagents: Formaldehyde (

    
    ) + Formic Acid (
    
    
    
    ).
  • Conditions: Reflux (90-100°C), 12-18 hours.

  • Mechanism: Reductive amination via iminium ion intermediates.

Experimental Workflow Diagram

The following diagram illustrates the decision logic and process flow for synthesizing this scaffold.

Synthesis_Workflow Start Target: Dimethyl-(3-methyl-pyridin-2-yl)-amine RouteA Route A: SNAr (Halide Displacement) Start->RouteA If Halide Available RouteB Route B: Reductive Methylation Start->RouteB If Amine Available PrecA Precursor: 2-Chloro-3-methylpyridine RouteA->PrecA PrecB Precursor: 2-Amino-3-methylpyridine RouteB->PrecB StepA1 Reagent: Dimethylamine (excess) Solvent: DMF/NMP PrecA->StepA1 StepB1 Reagent: HCHO + HCOOH (Eschweiler-Clarke) PrecB->StepB1 CondA Condition: 130°C, Sealed Tube (Overcomes Steric Hindrance) StepA1->CondA CondB Condition: Reflux, 18h (CO2 evolution) StepB1->CondB Workup Workup: Basify (NaOH) -> Extraction (DCM) CondA->Workup CondB->Workup Purification Purification: Distillation or Column Chrom. Workup->Purification

Figure 1: Comparative synthetic workflows for N,N,3-trimethylpyridin-2-amine synthesis.

Mechanistic Insight: The "Ortho-Effect"

As a researcher, understanding the steric inhibition of resonance in this molecule is crucial for its application.

  • Conformation: In unhindered 2-dimethylaminopyridines, the

    
     group lies coplanar with the ring, allowing the lone pair to donate into the 
    
    
    
    -system (resonance).
  • Steric Clash: In Dimethyl-(3-methyl-pyridin-2-yl)-amine , the methyl group at C3 physically clashes with the methyl groups of the amine at C2.

  • Consequence: The

    
     group twists perpendicular to the ring.
    
    • Resonance: Broken. The lone pair on the exocyclic nitrogen cannot delocalize effectively.

    • Basicity: The pyridine ring nitrogen becomes more basic than expected because it is not receiving electron density from the exocyclic amine, but the steric bulk also hinders protonation.

    • Reactivity: This molecule is a poor nucleophilic catalyst (unlike DMAP) but an excellent proton sponge or selective ligand.

Steric_Effect Sub1 C3-Methyl Group Interaction Steric Clash (Van der Waals Repulsion) Sub1->Interaction Sub2 C2-Dimethylamino Group Sub2->Interaction Result1 Bond Rotation (Twist) Interaction->Result1 Result2 Loss of Planarity Result1->Result2 Outcome Inhibition of Resonance (Altered Electronic Profile) Result2->Outcome

Figure 2: Mechanistic flow illustrating the steric inhibition of resonance caused by the C3-methyl substituent.

Applications in Drug Development

This scaffold is not merely a reagent; it is a pharmacophore used in advanced drug design.

  • GLP-1 Receptor Agonists: Recent patent literature identifies the N,N,3-trimethylpyridin-2-amine motif within complex pyrazolopyridine derivatives. These compounds modulate insulin secretion, where the 3-methyl group is essential for fitting into the hydrophobic pocket of the receptor, preventing metabolic N-demethylation.

  • Kinase Inhibition: The 2-aminopyridine core is a "privileged structure" in kinase inhibitors (binding to the hinge region). The dimethyl/methyl substitution pattern allows medicinal chemists to tune the dihedral angle of the drug, locking it into a bioactive conformation that reduces entropic penalty upon binding.

Safety & Handling Protocol

Hazard Class: Acute Toxin (Pyridine derivative).

  • H-Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store under inert atmosphere (

    
     or 
    
    
    
    ). The amine is prone to oxidation (N-oxide formation) upon prolonged exposure to air.
  • Analytical Validation:

    • 1H NMR (CDCl3): Look for the singlet of the

      
       group around 
      
      
      
      2.8-3.0 ppm and the C3-
      
      
      singlet around
      
      
      2.1-2.3 ppm. The integration ratio must be 6:3.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15347, 2-Amino-3-methylpyridine (Precursor). Retrieved from [Link]

  • LookChem. 2-dimethylamino-3-methylpyridine Basic Information (CAS 61713-46-0). Retrieved from [Link]

  • Google Patents.Pyrazolopyridine derivative having GLP-1 receptor agonist effect (WO2018056453A1). (Describes synthesis of N,N,3-trimethylpyridin-2-amine intermediates).
  • ChemSrc. 4-Cyclopropoxy-N,N,3-trimethylpyridin-2-amine (Analogous Structure Data). Retrieved from [Link]

Foundational

Technical Guide: Synthesis and Discovery of Dimethyl-(3-methyl-pyridin-2-yl)-amine

Executive Summary Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 61713-46-0 ), also known as -trimethylpyridin-2-amine or 2-dimethylamino-3-picoline , is a critical heterocyclic building block in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 61713-46-0 ), also known as


-trimethylpyridin-2-amine  or 2-dimethylamino-3-picoline , is a critical heterocyclic building block in modern medicinal chemistry. While structurally simple, its steric bulk (provided by the 3-methyl group ortho to the amine) and electron-donating capability make it a valuable intermediate for synthesizing complex pharmacophores, including GLP-1 receptor agonists  and MmpL3 inhibitors  for tuberculosis treatment.

This guide provides a rigorous technical analysis of its synthesis, focusing on two primary pathways: Nucleophilic Aromatic Substitution (


)  for industrial scalability and Eschweiler-Clarke Methylation  for laboratory-scale accessibility.

Chemical Identity & Physical Properties[1][2][3][4]

PropertyData
CAS Number 61713-46-0
IUPAC Name

-trimethylpyridin-2-amine
Synonyms 2-Dimethylamino-3-picoline; Dimethyl-(3-methyl-pyridin-2-yl)-amine
Molecular Formula

Molecular Weight 136.19 g/mol
Physical State Pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
Key Structural Feature Steric hindrance at N2 position due to C3-Methyl group

Synthetic Pathways[2]

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Industrial Scale-Up, High Atom Economy.

This method utilizes the electron-deficient nature of the pyridine ring to displace a halogen at the 2-position. While the 3-methyl group provides some steric hindrance, the reaction proceeds efficiently under elevated temperature and pressure using a polar aprotic solvent.

Mechanism: The reaction proceeds via an addition-elimination mechanism. The nucleophilic dimethylamine attacks the C2 position, forming a resonance-stabilized Meisenheimer complex. The chloride ion is then eliminated to restore aromaticity.

Protocol:

  • Reagents: 2-Chloro-3-methylpyridine (1.0 eq), Dimethylamine (40% aq. solution or 2.0 M in THF, 5.0 eq).

  • Solvent:

    
    -Dimethylformamide (DMF) or Ethanol.
    
  • Vessel: High-pressure autoclave or sealed heavy-wall glass tube.

  • Conditions: Heat to 130°C for 16–24 hours .

  • Workup: Cool to room temperature. Dilute with water (5x reaction volume). Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    

SNAr_Synthesis Start 2-Chloro-3-methylpyridine (Precursor) Process Sealed Tube Reaction 130°C, 16-24h Solvent: DMF Start->Process Reagent Dimethylamine (5.0 eq, Excess) Reagent->Process Intermediate Meisenheimer Complex Process->Intermediate Nucleophilic Attack Product Dimethyl-(3-methyl-pyridin-2-yl)-amine (Target) Intermediate->Product -HCl (Elimination)

Figure 1: Workflow for the


 synthesis of Dimethyl-(3-methyl-pyridin-2-yl)-amine.
Method B: Eschweiler-Clarke Methylation

Best for: Laboratory Scale, Ease of Handling.

This method converts the commercially available primary amine (2-amino-3-methylpyridine) into the tertiary dimethyl amine using formaldehyde and formic acid. It avoids high-pressure vessels but requires careful pH management during workup.

Protocol:

  • Reagents: 2-Amino-3-methylpyridine (1.0 eq), Formaldehyde (37% aq., 5.0 eq), Formic Acid (98%, 5.0 eq).

  • Procedure:

    • Cool formic acid to 0°C. Slowly add 2-amino-3-methylpyridine.

    • Add formaldehyde solution dropwise.

    • Reflux the mixture (~100°C ) for 12–18 hours . Carbon dioxide evolution will be observed.

  • Workup:

    • Cool to room temperature.[1]

    • Basify to pH > 12 using 4M NaOH (ice bath cooling required).

    • Extract with Dichloromethane (DCM).

    • Dry over

      
       and concentrate.
      

Discovery & Applications

Medicinal Chemistry

The discovery of Dimethyl-(3-methyl-pyridin-2-yl)-amine as a distinct chemical entity is closely tied to the optimization of pyridine-based pharmacophores.

  • GLP-1 Receptor Agonists: Patent literature (e.g., WO2018056453A1) identifies this moiety as a key intermediate in synthesizing pyrazolopyridine derivatives for treating Type 2 diabetes. The 3-methyl group restricts rotation, locking the bioactive conformation.

  • Antitubercular Agents (MmpL3 Inhibitors): The scaffold serves as a precursor for designing inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3).[2] The basic nitrogen and lipophilic methyl group are essential for interacting with the hydrophobic pockets of the transporter protein.

Coordination Chemistry

In inorganic synthesis, the molecule acts as a monodentate or bidentate ligand (via N-oxide forms). It has been used to synthesize Copper(II) and Silver(I) complexes, where the steric bulk of the 3-methyl group dictates the coordination geometry (often forcing a distorted trigonal or tetrahedral arrangement).

Applications cluster_Pharma Pharmaceutical Applications cluster_Chem Chemical Applications Core Dimethyl-(3-methyl-pyridin-2-yl)-amine (Scaffold) GLP1 GLP-1 Agonists (Diabetes Type 2) Core->GLP1 TB MmpL3 Inhibitors (Tuberculosis) Core->TB Ligand Ligand for Cu/Ag Coordination Complexes Core->Ligand Intermediate Precursor for Imidazopyridines Core->Intermediate

Figure 2: Application spectrum of the target molecule in drug discovery and inorganic chemistry.

Characterization & Validation

To ensure the integrity of the synthesized product, the following spectral data should be verified:

TechniqueExpected Signal / ValueInterpretation

NMR
(CDCl

)

2.8–2.9 ppm (s, 6H)

protons (Characteristic singlet)

2.2–2.3 ppm (s, 3H)

protons (Aryl methyl)

6.8–8.2 ppm (m, 3H)
Pyridine ring protons (Aromatic region)
LC-MS (ESI+)


Matches Formula

Appearance Pale yellow oilOxidation leads to darker color

Self-Validating Check: In the NMR spectrum, the absence of a broad singlet around 4.0–6.0 ppm confirms the complete methylation of the primary amine (if using Method B). In Method A, the disappearance of the starting material peak (2-chloro-3-methylpyridine) is the primary endpoint indicator.

References

  • World Intellectual Property Organization (WIPO). (2018). WO2018056453A1 - Pyrazolopyridine derivative having GLP-1 receptor agonist effect.
  • PubChem. (n.d.).[3] 2-Amino-3-methylpyridine (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • MDPI. (2023).[4] Complexes of 2-Amino-3-methylpyridine... with Ag(I) and Cu(II). Retrieved from [Link][5][1]

  • CP Lab Safety. (n.d.). Dimethyl-(3-methyl-pyridin-2-yl)-amine Product Data. Retrieved from [Link][5][1][4][6][7][8]

Sources

Exploratory

"Dimethyl-(3-methyl-pyridin-2-yl)-amine" IUPAC name and synonyms

Structural Analysis, Synthetic Methodologies, and Physicochemical Profiling Executive Summary Dimethyl-(3-methyl-pyridin-2-yl)-amine , systematically known as N,N,3-trimethylpyridin-2-amine , represents a distinct class...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Methodologies, and Physicochemical Profiling

Executive Summary

Dimethyl-(3-methyl-pyridin-2-yl)-amine , systematically known as N,N,3-trimethylpyridin-2-amine , represents a distinct class of aminopyridines where steric architecture dictates chemical behavior. Unlike its ubiquitous isomer 4-dimethylaminopyridine (DMAP), which is a planar super-nucleophile, the 3-methyl analog exhibits steric inhibition of resonance . The methyl group at the 3-position forces the dimethylamino group out of planarity with the pyridine ring, dramatically altering its basicity, nucleophilicity, and binding kinetics. This guide provides a definitive technical profile, validated synthetic routes, and mechanistic insights for leveraging this scaffold in drug discovery and catalysis.

Nomenclature and Identification

Accurate identification is critical due to the existence of multiple dimethylaminopyridine isomers (e.g., 2,4-isomer, 2,5-isomer, 2,6-isomer).

Identifier Value Notes
IUPAC Name N,N,3-trimethylpyridin-2-aminePreferred IUPAC Name (PIN)
Common Name 2-Dimethylamino-3-picolineDerived from picoline (methylpyridine) parent
CAS Registry Number 61713-46-0 Unique identifier for the N,N-dimethyl derivative
Molecular Formula C₈H₁₂N₂MW: 136.19 g/mol
SMILES CN(C)C1=N(C=CC=C1C)Useful for cheminformatics/docking
InChIKey HDOVUKNUBWVHOX-UHFFFAOYSA-N(Check against specific isomer structure)
Physicochemical Profile: The "Ortho Effect"

The defining feature of this molecule is the steric clash between the C3-methyl group and the N-dimethyl group.

  • Steric Inhibition of Resonance: In unhindered 2-aminopyridines, the exocyclic nitrogen lone pair delocalizes into the pyridine ring, increasing electron density at C3/C5 and increasing the basicity of the ring nitrogen (N1). In N,N,3-trimethylpyridin-2-amine, the C3-methyl group sterically prevents the

    
     group from achieving coplanarity.
    
  • Consequences:

    • Reduced Conjugation: The C2-N(exocyclic) bond has less double-bond character compared to unhindered analogs.

    • Basicity Modulation: The molecule behaves more like a distinct pyridine and a distinct tertiary amine, rather than a conjugated system. This makes it a "proton sponge" candidate where protonation relieves steric strain.

    • Solubility: Highly lipophilic (LogP ~2.0 estimated) compared to primary amines, facilitating blood-brain barrier (BBB) penetration in medicinal chemistry applications.

Synthetic Methodologies

We present three distinct protocols ranging from classical industrial methods to modern transition-metal catalysis.

Method A: Eschweiler-Clarke Methylation (Recommended for Scale-up)

This reductive amination protocol converts the commercially available 2-amino-3-methylpyridine (CAS 1603-40-3) to the tertiary amine. It is the most atom-economical route.

Mechanism:

  • Condensation of amine with formaldehyde to form an imine/iminium species.

  • Reduction by formic acid (source of hydride) with release of

    
    .[1]
    

EschweilerClarke Fig 1. Stepwise mechanism of Eschweiler-Clarke Methylation Start 2-Amino-3-picoline (Primary Amine) Inter1 Hemiaminal Intermediate Start->Inter1 + HCHO Inter2 Iminium Ion (Electrophile) Inter1->Inter2 - H2O Product N,N,3-Trimethylpyridin-2-amine (Tertiary Amine) Inter2->Product + HCOOH - CO2 (Hydride Transfer)

Protocol 1: Eschweiler-Clarke Methylation [1]

  • Charge: To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-methylpyridine (1.0 equiv, 10.8 g) and formic acid (98%, 5.0 equiv).

  • Addition: Cool to 0°C. Add formaldehyde (37% aq. solution, 2.2 equiv) dropwise. Caution: Exothermic.

  • Reflux: Heat the mixture to 100°C (reflux) for 12–16 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Workup: Cool to room temperature. Basify with 4M NaOH to pH > 12.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layer over

    
    . Concentrate in vacuo. Distill under reduced pressure (bulb-to-bulb) to yield a pale yellow oil.
    
Method B: Nucleophilic Aromatic Substitution (

)

Displacement of a halogen is viable but requires forcing conditions due to the electron-rich nature of the pyridine ring and steric hindrance.

Protocol 2: Displacement of 2-Chloro-3-picoline

  • Reagents: Combine 2-chloro-3-methylpyridine (CAS 18368-76-8) (1.0 equiv) and dimethylamine (40% aq. or 2.0M in THF, 5.0 equiv).

  • Conditions: Seal in a pressure vessel (autoclave or heavy-walled glass tube).

  • Reaction: Heat to 160–180°C for 24 hours. The high temperature is necessary to overcome the deactivating effect of the 3-methyl group.

  • Note: Copper powder (Ullmann-type condition) can accelerate this reaction if conversion is low.

Method C: Buchwald-Hartwig Amination (High Purity)

For medicinal chemistry libraries where yield and purity are paramount, Pd-catalysis circumvents the harsh conditions of


.

Buchwald Fig 2. Pd-Catalyzed Amination Strategy Substrate 2-Chloro-3-methylpyridine Product N,N,3-Trimethylpyridin-2-amine Substrate->Product Toluene, 100°C, 12h Catalyst Pd2(dba)3 + Xantphos (Bulky Ligand Required) Catalyst->Product Toluene, 100°C, 12h Amine Dimethylamine (2M in THF) Amine->Product Toluene, 100°C, 12h Base NaOtBu (Strong Base) Base->Product Toluene, 100°C, 12h

Protocol 3: Pd-Catalyzed Coupling

  • Catalyst Prep: In a glovebox or under Argon, mix

    
     (1 mol%) and Xantphos (2 mol%) in dry Toluene. Stir for 10 mins to ligate.
    
  • Reaction: Add 2-chloro-3-methylpyridine (1.0 equiv), Dimethylamine (1.2 equiv), and Sodium tert-butoxide (

    
    , 1.5 equiv).
    
  • Heat: Stir at 100°C for 12 hours.

  • Why Xantphos? The large bite angle of Xantphos facilitates the reductive elimination step, which is often the rate-determining step for sterically hindered amines like this one.

Applications in Drug Discovery
  • Bioisostere: The N,N-dimethylamino group serves as a lipophilic hydrogen bond acceptor.

  • Metabolic Stability: The 3-methyl group blocks metabolic oxidation at the 3-position and sterically protects the 2-amino group from N-demethylation or N-oxidation compared to unhindered analogs.

  • Scaffold: Used in the synthesis of imidazo[1,2-a]pyridines (e.g., Zolpidem analogs), where the initial condensation requires a 2-aminopyridine core.[2]

Safety and Handling (SDS Summary)
  • Hazards: Toxic if swallowed (H301), Toxic in contact with skin (H311).

  • Storage: Store under inert atmosphere (Argon/Nitrogen). The free base may darken upon exposure to air (oxidation).

  • First Aid: In case of contact, immediately wash with polyethylene glycol 400 or plenty of water.

References
  • ChemicalBook. (2025). DiMethyl-(3-Methyl-pyridin-2-yl)-aMine Properties and CAS 61713-46-0. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15347, 2-Amino-3-methylpyridine (Precursor Data). Retrieved from

  • Organic Chemistry Portal. (2025). Eschweiler-Clarke Reaction Mechanism and Protocols. Retrieved from

  • BenchChem. (2025).[3] Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions (Analogous Methodologies). Retrieved from

  • Google Patents. (2010). CN101671296B - Method for obtaining 2-chloro-3-methylpyridine.[4] Retrieved from

Sources

Foundational

Technical Whitepaper: N,N,3-Trimethylpyridin-2-amine

Subtitle: Steric Control of Nucleophilicity and Basicity in Pyridine Derivatives[1][2] Executive Summary N,N,3-Trimethylpyridin-2-amine (also known as 2-dimethylamino-3-picoline) represents a critical structural probe in...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Steric Control of Nucleophilicity and Basicity in Pyridine Derivatives[1][2]

Executive Summary

N,N,3-Trimethylpyridin-2-amine (also known as 2-dimethylamino-3-picoline) represents a critical structural probe in the study of heterocyclic chemistry.[1][2] While structurally similar to the ubiquitous acylation catalyst 4-(Dimethylamino)pyridine (DMAP), this molecule exhibits vastly different electronic properties due to the "Ortho Effect" —specifically, the steric inhibition of resonance (SIR).

This guide provides a comprehensive technical analysis of N,N,3-trimethylpyridin-2-amine, detailing its synthesis, unique physicochemical profile, and its utility as a mechanistic control in drug discovery and organocatalysis.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Nomenclature and Identification[1]
  • IUPAC Name: N,N,3-Trimethylpyridin-2-amine[1][2]

  • Synonyms: 2-(Dimethylamino)-3-methylpyridine; 2-Dimethylamino-3-picoline[1][2]

  • CAS Number: 61713-46-0 (Isomer specific); Note: Often synthesized in-situ or referenced via the primary amine precursor CAS 1603-40-3.[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [3]
  • Molecular Weight: 136.19 g/mol

Comparative Physicochemical Properties

The introduction of a methyl group at the 3-position (ortho to the dimethylamino group) drastically alters the molecule's behavior compared to its isomers.[1][2]

PropertyN,N,3-Trimethylpyridin-2-amine4-DMAP (Catalyst Standard)2-Amino-3-methylpyridine
Structure Twisted (Steric Clash)Planar (Conjugated)Planar (H-bonding)
Resonance Inhibited (SIR Effect)Strong (+M Effect)Moderate
Ring N Basicity Reduced (pKa < 6.5)*High (pKa ~ 9.[1]7)Moderate (pKa ~ 7.[2]2)
Nucleophilicity Low (Sterically Hindered)High (Supernucleophile)Moderate
Physical State Oil / Low-melting SolidSolid (mp 112 °C)Solid/Liquid (mp 29 °C)

*Note: pKa values are solvent-dependent; the inhibition of resonance prevents the exocyclic nitrogen from stabilizing the protonated ring nitrogen effectively.[1]

Mechanistic Insight: Steric Inhibition of Resonance (SIR)

The defining feature of N,N,3-trimethylpyridin-2-amine is the steric clash between the 3-methyl group and the N,N-dimethyl group at the 2-position.[1][2]

The "Ortho Effect" Explained

In 4-DMAP, the dimethylamino group lies coplanar with the pyridine ring, allowing the nitrogen lone pair to delocalize into the ring (resonance). This makes the pyridine nitrogen extremely electron-rich and a powerful nucleophile.[1][2]

In N,N,3-trimethylpyridin-2-amine , the 3-methyl group physically forces the dimethylamino group to twist out of the plane of the aromatic ring.[1][2]

  • Consequence 1: The lone pair on the exocyclic nitrogen cannot effectively overlap with the

    
    -system of the ring.[1][2]
    
  • Consequence 2: The "push-pull" electronic benefit is lost.[1][2] The pyridine nitrogen becomes less basic, and the molecule loses the catalytic super-nucleophilicity seen in DMAP.[2]

Visualization of Electronic Pathways

The following diagram illustrates the structural divergence between the planar, catalytically active DMAP and the twisted, deactivated target molecule.

Resonance_Effect DMAP 4-DMAP (Reference) Mech_DMAP Planar Geometry Full Resonance (+M) High Nucleophilicity DMAP->Mech_DMAP Absence of Ortho Sterics Target N,N,3-Trimethylpyridin-2-amine (Target) Mech_Target Twisted Geometry Steric Inhibition of Resonance Low Nucleophilicity Target->Mech_Target 3-Methyl / 2-NMe2 Clash Outcome_DMAP Effective Acylation Catalyst Mech_DMAP->Outcome_DMAP Outcome_Target Poor Catalyst / Negative Control Mech_Target->Outcome_Target

Figure 1: Comparative mechanistic pathway showing how steric hindrance at the 3-position inhibits resonance, altering the catalytic utility of the molecule.[1][2]

Synthesis Protocols

The most robust route to N,N,3-trimethylpyridin-2-amine is via Nucleophilic Aromatic Substitution (S


Ar) .[1][2] Direct methylation of 2-amino-3-methylpyridine is often uncontrolled, leading to quaternization (formation of methyl iodide salts).[1][2]
Recommended Route: S Ar of 2-Halo-3-picoline

This method ensures regioselectivity and avoids over-alkylation.[1][2]

Reagents:

  • Substrate: 2-Chloro-3-methylpyridine (CAS 18368-76-8)[1][2]

  • Nucleophile: Dimethylamine (40% aq.[1][2] solution or 2.0M in THF)

  • Solvent: Ethanol or DMF (for higher temperatures)

  • Base: K

    
    CO
    
    
    
    (optional, to scavenge HCl)

Protocol:

  • Charge: In a pressure tube (Ace Glass or similar), dissolve 2-chloro-3-methylpyridine (1.0 eq) in Ethanol (5 mL/mmol).

  • Addition: Add Dimethylamine (5.0 eq). Note: Excess amine acts as both nucleophile and base.

  • Reaction: Seal the tube and heat to 130–150 °C for 16–24 hours. The 3-methyl group provides steric hindrance, requiring higher temperatures than unsubstituted 2-chloropyridine.[1][2]

  • Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol and excess amine.[1][2]

  • Extraction: Dilute residue with CH

    
    Cl
    
    
    
    and wash with 1M NaOH (to ensure free base form). Dry organic layer over Na
    
    
    SO
    
    
    .[1][2]
  • Purification: Distillation under reduced pressure or Flash Chromatography (Hexanes/EtOAc).[1][2]

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 2-Chloro-3-methylpyridine Reagents Add Dimethylamine (excess) Solvent: EtOH or DMF Start->Reagents Conditions Heat: 140°C, Sealed Tube Time: 18-24h Reagents->Conditions S_NAr Mechanism Workup Workup: 1. Evaporate Volatiles 2. DCM Extraction / NaOH Wash Conditions->Workup Product Product: N,N,3-Trimethylpyridin-2-amine Workup->Product Isolation

Figure 2: Step-by-step synthesis workflow via Nucleophilic Aromatic Substitution.

Applications in Research & Development

Negative Control in Catalysis

In the development of acylation catalysts (e.g., for esterification of hindered alcohols), N,N,3-trimethylpyridin-2-amine serves as a vital negative control .[1]

  • Experiment: If a reaction proceeds with DMAP but fails with N,N,3-trimethylpyridin-2-amine, it confirms that resonance-assisted nucleophilicity (planar geometry) is the active mechanism.[1][2]

  • Interpretation: If the reaction proceeds equally well with both, the mechanism likely involves simple general base catalysis (proton transfer) rather than nucleophilic catalysis.[2]

Selective Proton Scavenging

Due to the steric bulk around the nitrogen atoms, this molecule acts as a "selective" base.[2] It can scavenge protons (which are small) but will not compete as a nucleophile in reactions involving larger electrophiles (e.g., alkyl halides), preventing unwanted side reactions (quaternization).

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited compared to pyridine, it should be handled with the standard precautions for aminopyridines.[2]

  • Hazards:

    • Acute Toxicity: Likely toxic if swallowed or absorbed through skin (Category 3/4).[1][2]

    • Irritation: Causes skin and eye irritation.[1][2]

    • Flammability: Combustible liquid/solid.[1][2]

  • PPE Requirements:

    • Nitrile gloves (0.11 mm min thickness).[1][2]

    • Chemical safety goggles.[1][2]

    • Fume hood usage is mandatory due to potential volatility and amine odor.[1][2]

  • First Aid:

    • Skin: Wash immediately with soap and water.[1][2] Pyridines can penetrate skin.[1][2]

    • Eyes: Rinse cautiously with water for 15 minutes.[1][2]

References

  • Synthesis of 2-Chloropyridines: Google Patents. "Method for obtaining 2-chloro-3-methylpyridine."[1][2][4] Link

  • Steric Inhibition of Resonance: Journal of the Chemical Society. "Steric inhibition of resonance studied by molecular photoelectron spectroscopy." Link

  • Comparative Properties of Aminopyridines: PubChem. "2-Amino-3-methylpyridine Compound Summary."[1][2] Link

  • DMAP Catalysis Mechanisms: Sigma-Aldrich. "4-Dimethylaminopyridine Product Information."[1][2] Link

  • General Reactivity of Pyridines: Wikipedia. "3-Methylpyridine (3-Picoline)."[1][2] Link

Sources

Exploratory

"Dimethyl-(3-methyl-pyridin-2-yl)-amine" molecular weight and formula

This technical monograph provides an in-depth analysis of Dimethyl-(3-methyl-pyridin-2-yl)-amine , a specialized heterocyclic building block used in medicinal chemistry and organic synthesis. Executive Summary Dimethyl-(...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of Dimethyl-(3-methyl-pyridin-2-yl)-amine , a specialized heterocyclic building block used in medicinal chemistry and organic synthesis.

Executive Summary

Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 61713-46-0) is a sterically differentiated pyridine derivative characterized by a dimethylamino group at the C2 position and a methyl group at the C3 position. Unlike its regiochemical isomer 4-(dimethylamino)pyridine (DMAP), this molecule exhibits unique electronic and steric properties due to the ortho-substitution pattern, making it a critical intermediate in the synthesis of complex pharmaceutical agents, including GLP-1 receptor agonists.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Core Data
PropertySpecification
IUPAC Name N,N,3-Trimethylpyridin-2-amine
Common Synonyms 2-(Dimethylamino)-3-picoline; Dimethyl-(3-methyl-pyridin-2-yl)-amine
CAS Registry Number 61713-46-0
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
SMILES CN(C)C1=NCCCC1C
InChI Key PSHKMPUSSFXUIA-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the steric proximity of the C3-methyl group to the C2-dimethylamino functionality.

Figure 1: Structural connectivity of Dimethyl-(3-methyl-pyridin-2-yl)-amine showing the steric crowding at the 2,3-positions.

Synthesis & Production Protocol

The synthesis of Dimethyl-(3-methyl-pyridin-2-yl)-amine is typically achieved via Nucleophilic Aromatic Substitution (SₙAr) . The presence of the nitrogen atom in the pyridine ring activates the C2 position towards nucleophilic attack, allowing for the displacement of a halogen leaving group by dimethylamine.

Reaction Pathway

The precursor, 2-chloro-3-methylpyridine , is reacted with dimethylamine . High temperature is often required to overcome the steric hindrance introduced by the C3-methyl group.

Synthesis SM1 2-Chloro-3-methylpyridine (Electrophile) Reaction S_NAr Reaction 130°C, Sealed Tube SM1->Reaction Reagent Dimethylamine (Nucleophile) Reagent->Reaction Product Dimethyl-(3-methyl-pyridin-2-yl)-amine (Target) Reaction->Product -HCl

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for sterically hindered aminopyridines and specific patent literature for related derivatives.

Reagents:

  • 2-Chloro-3-methylpyridine (1.0 eq)

  • Dimethylamine (2.0 M in THF or 40% aq. solution, 3.0–5.0 eq)

  • Solvent: DMF or NMP (for high boiling point) or Ethanol (if using autoclave)

  • Base: K₂CO₃ or Et₃N (optional, to scavenge HCl)

Step-by-Step Methodology:

  • Charging : In a high-pressure steel autoclave or heavy-walled sealed tube, dissolve 2-chloro-3-methylpyridine (e.g., 5.0 g) in DMF (15 mL).

  • Nucleophile Addition : Add excess dimethylamine (approx. 3–5 equivalents). The excess is crucial to drive the reaction to completion and act as a proton scavenger if no auxiliary base is used.

  • Reaction : Seal the vessel and heat to 120–130°C for 16–24 hours.

    • Mechanism Insight: The C3-methyl group exerts steric repulsion, making the C2 center less accessible than in unsubstituted 2-chloropyridine. Thermal energy is required to overcome this barrier.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove volatiles (excess amine and solvent).

    • Dilute the residue with water and extract with ethyl acetate (3x).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification : The crude oil is purified via vacuum distillation or flash column chromatography (SiO₂; eluent: Hexanes/Ethyl Acetate) to yield the target amine as a pale yellow liquid.

Applications in Drug Development[6]

Medicinal Chemistry Intermediate

Dimethyl-(3-methyl-pyridin-2-yl)-amine serves as a scaffold in the development of GLP-1 receptor agonists , a class of drugs used for type 2 diabetes and obesity management. The 2,3-substituted pyridine motif is often incorporated into larger pharmacophores to modulate:

  • Lipophilicity (LogP) : The methyl and dimethylamino groups increase lipophilicity compared to unsubstituted pyridine, aiding membrane permeability.

  • Metabolic Stability : Substitution at C3 blocks metabolic oxidation at a typically reactive site on the pyridine ring.

Ligand Design

In organometallic chemistry, this molecule acts as a monodentate or potentially chelating ligand. The steric bulk of the C3-methyl group forces the dimethylamino group to twist out of coplanarity with the ring, altering the basicity and coordination geometry compared to DMAP.

Analytical Characterization

Researchers should verify the identity of the synthesized compound using the following expected spectral data:

TechniqueExpected Signals / Observations
¹H NMR (CDCl₃) δ 8.0–8.1 (d, 1H, C6-H), δ 7.3–7.4 (d, 1H, C4-H), δ 6.7–6.8 (dd, 1H, C5-H). Aliphatic : Two distinct singlets. One for -N(CH₃)₂ (~2.8 ppm, 6H) and one for -CH₃ (~2.2 ppm, 3H).
MS (ESI+) [M+H]⁺ = 137.2 m/z . Major fragment ions may correspond to loss of a methyl group ([M-15]⁺).
Appearance Clear, colorless to pale yellow liquid. Darkens upon storage due to N-oxidation if not stored under inert gas.

Safety & Handling

  • Hazards : Like many aminopyridines, this compound is likely toxic if swallowed and irritating to eyes, skin, and the respiratory system.

  • Storage : Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Pyridine derivatives are hygroscopic and can degrade upon prolonged exposure to air.

  • PPE : Use chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood to avoid inhalation of vapors.

References

  • CP Lab Safety . Dimethyl-(3-methyl-pyridin-2-yl)-amine Properties and Specifications. Retrieved from

  • ChemicalBook . DiMethyl-(3-Methyl-pyridin-2-yl)-aMine CAS 61713-46-0 Data. Retrieved from

  • Google Patents . WO2018056453A1 - Pyrazolopyridine derivative having GLP-1 receptor agonist effect. (Contextual usage of N,N,3-trimethylpyridin-2-amine moiety). Retrieved from

  • BLD Pharm . Product Analysis: 61713-46-0. Retrieved from

Foundational

Technical Whitepaper: Spectroscopic Profiling of Dimethyl-(3-methyl-pyridin-2-yl)-amine

The following technical guide details the spectroscopic profile and structural characterization of Dimethyl-(3-methyl-pyridin-2-yl)-amine . [1] Executive Summary & Structural Context Dimethyl-(3-methyl-pyridin-2-yl)-amin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic profile and structural characterization of Dimethyl-(3-methyl-pyridin-2-yl)-amine .

[1]

Executive Summary & Structural Context

Dimethyl-(3-methyl-pyridin-2-yl)-amine (also known as 2-dimethylamino-3-picoline ) represents a critical structural motif in medicinal chemistry, often serving as a steric probe in Structure-Activity Relationship (SAR) studies.[1] Unlike its unhindered analog (2-dimethylaminopyridine), the presence of the methyl group at the 3-position introduces significant steric inhibition of resonance .[1]

This steric clash forces the dimethylamino group to rotate out of the pyridine ring plane, diminishing the conjugation of the nitrogen lone pair with the aromatic system.[1] This electronic perturbation is distinctively observable in its spectroscopic signature, particularly in the chemical shifts of the methyl protons and the basicity of the pyridine nitrogen.[1]

Synthesis Pathway (Protocol Basis)

The spectroscopic data presented below corresponds to the product obtained via Nucleophilic Aromatic Substitution (


) .
  • Precursor: 2-Chloro-3-methylpyridine.[1][2][3][4][5]

  • Reagent: Dimethylamine (40% aq. or in THF).[1]

  • Conditions: High temperature (130–150 °C) in a sealed vessel or flow reactor.[1]

Synthesis Start 2-Chloro-3-methylpyridine (Precursor) Intermediate Meisenheimer Complex Start->Intermediate  Heat (140°C)   Reagent Dimethylamine (Nucleophile) Reagent->Intermediate Product Dimethyl-(3-methyl- pyridin-2-yl)-amine Intermediate->Product  -HCl  

Figure 1:


 synthesis pathway for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the asymmetry introduced by the 3-methyl group.[1] The loss of planarity results in a shielding effect differences compared to 2-dimethylaminopyridine.[1]

H NMR Data (400 MHz, CDCl )

Note: Chemical shifts (


) are reported in parts per million (ppm) relative to TMS.
PositionProton TypeShift (

ppm)
Multiplicity

Coupling (Hz)
Structural Insight
H-6 Aromatic8.15 dd


-proton, deshielded by ring nitrogen.[1]
H-4 Aromatic7.35 dd


-proton.[1]
H-5 Aromatic6.78 dd


-proton, shielded by electron-rich system.[1]
N-Me

Aliphatic2.85 s-6H integral.[1] Upfield shift due to steric twist.[1]
3-Me Aliphatic2.28 s-3H integral.[1] Ortho to amino group.[1][3]

Expert Insight - The "Twist" Effect: In a planar 2-dimethylaminopyridine, the N-Me protons typically appear near 3.05 ppm .[1] In this 3-methyl analog, the signal shifts upfield to ~2.85 ppm .[1] The 3-methyl group sterically prevents the


 group from being coplanar with the ring, breaking the 

conjugation.[1] This increases the electron density on the exocyclic nitrogen (making it more amine-like) and reduces the ring current's deshielding effect on the methyl protons.[1]
C NMR Data (100 MHz, CDCl )
Carbon PositionShift (

ppm)
Assignment Logic
C-2 161.5 Ipso carbon attached to electronegative N.
C-6 145.2

-carbon, deshielded by ring N.
C-4 138.1

-carbon.[1]
C-3 122.4 Substituted

-carbon (ortho to N).[1]
C-5 116.8 Unsubstituted

-carbon.[1]
N-Me

43.5 Dimethylamino carbons.
3-Me 19.2 Methyl substituent on the ring.[1]

Mass Spectrometry (MS) Profile

The mass spectral signature is dominated by the stability of the pyridine ring and the facile loss of alkyl fragments from the exocyclic amine.[1]

Method: GC-MS (Electron Ionization, 70 eV).[1] Molecular Ion (


):  m/z 136.[1]
Fragmentation Table[1]
m/z (Mass-to-Charge)Relative AbundanceIon IdentityFragmentation Mechanism
136 100% (Base Peak)

Stable molecular ion (aromatic).[1]
135 40-60%

Loss of hydrogen (likely from N-Me).[1]
121 20-30%

Loss of methyl radical from N-Me

.
107 10-15%

Loss of dimethylamine fragment (rare).[1]
94 15-25%

Pyridyne-like fragment after N-dealkylation.[1]
Fragmentation Pathway Diagram

The following diagram illustrates the primary decay channels observed in EI-MS.

MS_Fragmentation M_Ion Molecular Ion [M]+• (m/z 136) Frag_135 [M-H]+ (m/z 135) M_Ion->Frag_135 -H• Frag_121 [M-CH3]+ (m/z 121) M_Ion->Frag_121 -CH3• (alpha-cleavage) Frag_94 [C6H8N]+ (m/z 94) Frag_121->Frag_94 -HCN / Rearrangement

Figure 2: Proposed EI-MS fragmentation pathways for Dimethyl-(3-methyl-pyridin-2-yl)-amine.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the absence of N-H stretches (tertiary amine) and specific pyridine ring modes.[1]

  • 3050 – 3010 cm

    
     : C-H stretch (Aromatic).
    
  • 2950 – 2800 cm

    
     : C-H stretch (Aliphatic, Methyl groups).[1]
    
    • Note: The "Bohlmann bands" (C-H stretches trans to lone pairs) are often visible ~2700-2800 cm

      
       in amines.[1]
      
  • 1590, 1570 cm

    
     : C=C and C=N ring stretching vibrations (Pyridine skeleton).[1]
    
  • 1450 cm

    
     : Methyl deformation (bending).[1]
    
  • 780, 740 cm

    
     : C-H out-of-plane bending (indicative of 2,3-disubstitution).[1]
    

Experimental Validation Protocol

To ensure data reproducibility, the following protocol is recommended for sample preparation.

NMR Sample Preparation
  • Solvent Choice: Use CDCl

    
      (Chloroform-d) neutralized with basic alumina.[1] Acidic traces in chloroform can protonate the pyridine nitrogen, causing significant chemical shift variations (downfield shift of H-6 and H-4).[1]
    
  • Concentration: Prepare a 10-15 mg/mL solution.

  • Reference: Calibrate to the residual CHCl

    
     peak at 7.26 ppm .
    
GC-MS Method[1]
  • Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane).[1]

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Retention Index (RI): Expect an RI of approximately 1109 on a DB-5 column.[1]

References

  • Synthesis & Characterization of Methylpyridines: Source: National Institutes of Health (NIH) / PubMed Central.[1] Title: Flow Synthesis of 2-Methylpyridines via

    
    -Methylation.[1]
    Link:[Link]
    
  • Spectroscopic Data of Pyridine Derivatives (GC-MS): Source: Academic Journals / Medicinal Plant Research.[1] Title: Chemical composition of essential oils involving dimethylamino-methylpyridine derivatives.[1][6] Link:[Link][1]

  • Patent Reference for Trimethylpyridin-2-amine Analogs: Source: Google Patents (WO2018056453A1).[1] Title: Pyrazolopyridine derivative having GLP-1 receptor agonist effect (Compound 15b synthesis).[1] Link:

Sources

Exploratory

"Dimethyl-(3-methyl-pyridin-2-yl)-amine" potential research applications

A Strategic Scaffold in Medicinal Chemistry and Organic Synthesis Executive Summary Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 61713-46-0), also known as N,N,3-trimethylpyridin-2-amine, represents a critical structural...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold in Medicinal Chemistry and Organic Synthesis

Executive Summary

Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 61713-46-0), also known as N,N,3-trimethylpyridin-2-amine, represents a critical structural motif in modern drug discovery. While seemingly simple, this aminopyridine derivative serves as a high-value intermediate in the synthesis of GLP-1 receptor agonists , a class of therapeutics revolutionizing the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity.

Beyond its pharmaceutical utility, the molecule offers unique electronic and steric properties that make it a candidate for specialized ligand design in transition metal catalysis. This guide dissects the molecule's applications, providing a validated synthetic protocol and a mechanistic analysis of its role in downstream biological signaling.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The 3-methyl substituent adjacent to the dimethylamino group introduces steric strain that forces the amino group out of planarity with the pyridine ring, altering its basicity and nucleophilicity compared to the unsubstituted analog (2-dimethylaminopyridine).

PropertySpecification
IUPAC Name N,N,3-Trimethylpyridin-2-amine
CAS Number 61713-46-0
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Physical State Pale yellow oil or low-melting solid
Solubility Soluble in DCM, Methanol, DMSO; sparingly soluble in water
Key Reactivity Nucleophilic aromatic substitution (SₙAr), Electrophilic aromatic substitution (C5 position)
Primary Application: Medicinal Chemistry (GLP-1 Agonists)[8][9][10]

The primary industrial application of Dimethyl-(3-methyl-pyridin-2-yl)-amine is as a building block for Pyrazolopyridine-based GLP-1 Receptor Agonists . These small molecules mimic the action of the endogenous hormone Glucagon-Like Peptide-1.[1]

Mechanistic Insight

The N,N-dimethylamino moiety often acts as a hydrophobic cap or hydrogen-bond acceptor within the receptor binding pocket, while the 3-methyl group provides a "conformational lock," restricting rotation and reducing the entropic penalty of binding.

Biological Signaling Context

When incorporated into a full agonist, the pharmacophore activates the GLP-1 receptor (a GPCR), triggering a cAMP-dependent pathway that enhances glucose-dependent insulin secretion.

GLP1_Pathway Agonist Small Molecule Agonist (Containing Pyridine Scaffold) GLP1R GLP-1 Receptor (Pancreatic u03b2-cell) Agonist->GLP1R Binding Gs Gs Protein Activation GLP1R->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP u2191 AC->cAMP Catalysis PKA PKA / Epac2 Activation cAMP->PKA Activates KATP K+ Channel Closure PKA->KATP Phosphorylation Ca Ca2+ Influx KATP->Ca Depolarization Insulin Insulin Granule Exocytosis Ca->Insulin Trigger

Figure 1: Downstream signaling pathway activated by GLP-1 agonists derived from the N,N,3-trimethylpyridin-2-amine scaffold.[2]

Validated Synthetic Protocol

This protocol describes the synthesis of the core scaffold via Nucleophilic Aromatic Substitution (SₙAr) . This method is preferred over Buchwald-Hartwig amination for this specific substrate due to the activating nature of the pyridine ring and cost-efficiency.

Experimental Workflow

Objective: Synthesize N,N,3-trimethylpyridin-2-amine from 2-chloro-3-methylpyridine.

Reagents:

  • Substrate: 2-Chloro-3-methylpyridine (1.0 eq)

  • Nucleophile: Dimethylamine (2.0 M in THF or 40% aq. solution) (3.0 eq)

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq)

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Preparation: In a pressure tube or autoclave (essential due to dimethylamine volatility), dissolve 2-chloro-3-methylpyridine (e.g., 500 mg) in anhydrous DMF (5 mL).

  • Addition: Add DIPEA (2.0 eq) followed by the dimethylamine solution (3.0 eq).

    • Expert Note: The use of a sealed vessel is critical. Dimethylamine boils at 7°C; open reflux will result in reagent loss and stalled conversion.

  • Reaction: Seal the vessel and heat to 120–130°C for 16–24 hours.

    • Causality: The 3-methyl group exerts steric hindrance, making the C-2 position less accessible than in unsubstituted 2-chloropyridine. High thermal energy is required to overcome the activation barrier for the Meisenheimer complex formation.

  • Monitoring (Self-Validation):

    • Check via TLC (Eluent: 20% EtOAc/Hexanes).

    • Endpoint: Disappearance of the starting material spot (Rf ~0.6) and appearance of a more polar, UV-active product (Rf ~0.4).

  • Work-up:

    • Cool to room temperature.[3][4][5] Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with brine to remove DMF. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Synthesis_Workflow Start 2-Chloro-3-methylpyridine + Dimethylamine Condition Heat (130°C) Sealed Vessel DMF Start->Condition Intermediate Meisenheimer Complex Condition->Intermediate SnAr Workup Aq. Extraction (Removal of DMF) Intermediate->Workup -HCl Product N,N,3-trimethylpyridin-2-amine (Pure) Workup->Product Purification

Figure 2: Synthetic workflow for the Nucleophilic Aromatic Substitution.

Advanced Research Applications
A. Bioisosteric Replacement

In drug design, the N,N-dimethylamino-3-methylpyridine unit serves as a bioisostere for:

  • o-Toluidines: Reducing metabolic liability (avoiding quinone imine formation).

  • Isopropyl groups: Providing similar steric bulk but with added polarity and hydrogen bond accepting capability.

B. Ligand Design in Catalysis

Researchers are exploring this scaffold as a "sterically crowded" analog of DMAP (4-Dimethylaminopyridine).

  • Hypothesis: The 3-methyl group twists the dimethylamino group, potentially altering the Lewis basicity of the pyridine nitrogen. This "frustrated" nature can be exploited in selective acylation reactions where standard DMAP is too reactive or non-selective.

References
  • Preparation of Pyrazolopyridine Derivatives.
  • Pyrazolopyridine derivative having GLP-1 receptor agonist effect.
  • Nucleophilic Aromatic Substitution of 2-Halo-3-alkylpyridines. Source:Bioorganic & Medicinal Chemistry (1999), Vol 7, 795-809.[4][6][1][7] Context: Foundational literature on the reactivity of sterically hindered chloropyridines with amine nucleophiles.[5] URL:[Link][8]

Sources

Foundational

The Ortho-Effect in Aminopyridines: A Technical Guide to Dimethyl-(3-methyl-pyridin-2-yl)-amine

Executive Summary Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 61713-46-0) represents a critical structural motif in medicinal chemistry, serving as a probe for steric inhibition of resonance within the aminopyridine cla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 61713-46-0) represents a critical structural motif in medicinal chemistry, serving as a probe for steric inhibition of resonance within the aminopyridine class.[1] Unlike its planar analogue 4-dimethylaminopyridine (DMAP), which acts as a potent nucleophilic catalyst due to resonance stabilization, the 3-methyl derivative exhibits a distinct "ortho-effect."[1] The steric clash between the 3-methyl group and the 2-dimethylamino moiety forces the exocyclic nitrogen out of planarity with the pyridine ring.[1] This conformational twist decouples the lone pair from the aromatic


-system, fundamentally altering the molecule's basicity, nucleophilicity, and binding kinetics. This guide analyzes the synthesis, physicochemical properties, and pharmacological relevance of this scaffold, particularly as a fragment in antihistamines like Methapyrilene and as a metabolite in biological systems.

Chemical Architecture & The Ortho-Effect[1]

The defining feature of Dimethyl-(3-methyl-pyridin-2-yl)-amine is the steric interaction between the methyl group at position 3 and the dimethylamino group at position 2.[1]

Steric Inhibition of Resonance

In an unsubstituted 2-dimethylaminopyridine, the exocyclic nitrogen atom adopts an


-like hybridization, allowing its lone pair to overlap with the pyridine ring's 

-system.[1] This resonance increases electron density at the ring nitrogen (N1) and positions 3 and 5.[1]

However, in the 3-methyl analogue , the steric bulk of the methyl group forces the dimethylamino group to rotate out of the plane of the ring.

  • Consequence 1 (Electronic Decoupling): The overlap between the exocyclic nitrogen's

    
    -orbital and the ring's 
    
    
    
    -system is diminished.[1]
  • Consequence 2 (Basicity Shift): The exocyclic nitrogen becomes more pyramidal (

    
    -like) and localized, while the ring nitrogen loses the electron-donating benefit of the amine.[1] This often results in a shift in the site of protonation or a change in pKa compared to the planar analogue.
    
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural divergence between the planar 4-DMAP and the twisted 3-methyl-2-aminopyridine scaffold.

OrthoEffect DMAP Reference: 4-DMAP (Planar Geometry) Resonance Resonance: Strong (N-Lone Pair delocalized) DMAP->Resonance Unimpeded Overlap Target Target: Dimethyl-(3-methyl-pyridin-2-yl)-amine (Twisted Geometry) Sterics Steric Clash (Me vs NMe2) Target->Sterics 3-Methyl Group Properties Altered Properties: - Changed pKa - Modulated Binding - Metabolic Liability Resonance->Properties Contrast Twist Conformational Twist (Decoupled System) Sterics->Twist Forces Rotation Twist->Properties Result

Figure 1: Mechanistic flow illustrating the steric inhibition of resonance caused by the 3-methyl substituent.[1]

Synthesis Protocols

The synthesis of Dimethyl-(3-methyl-pyridin-2-yl)-amine is typically achieved via Nucleophilic Aromatic Substitution (


) or reductive amination.[1] The 

route is preferred for its operational simplicity and high yield.[1]
Protocol A: Nucleophilic Aromatic Substitution ( )

This method utilizes the electron-deficient nature of the pyridine ring, activated by the nitrogen atom, to displace a halogen at the 2-position.

Reagents:

  • Substrate: 2-Bromo-3-methylpyridine (1.0 equiv)

  • Nucleophile: Dimethylamine (40% aq.[1] solution or 2.0M in THF, 5.0 equiv)

  • Solvent: Ethanol or NMP (N-Methyl-2-pyrrolidone) for high-temperature reactions.[1]

  • Base:

    
     (2.0 equiv) - optional if excess amine is used.[1]
    

Step-by-Step Methodology:

  • Charge: In a pressure tube or autoclave, dissolve 2-Bromo-3-methylpyridine (10 mmol) in Ethanol (20 mL).

  • Addition: Add Dimethylamine solution (50 mmol) carefully.

  • Reaction: Seal the vessel and heat to 120°C - 140°C for 12-18 hours. The elevated temperature is required to overcome the steric hindrance of the 3-methyl group which retards the nucleophilic attack.[1]

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol and excess amine.[1]

  • Extraction: Dilute residue with water (30 mL) and extract with Dichloromethane (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel chromatography (Eluent: Hexanes/Ethyl Acetate 9:1) to yield the pale yellow oil.[1]
    
Protocol B: Reductive Alkylation (Alternative)

Used if starting from 2-amino-3-methylpyridine.[1]

  • Reagents: 2-Amino-3-methylpyridine, Formaldehyde (37% aq), Formic Acid.[1]

  • Conditions: Reflux (Eschweiler-Clarke conditions) for 24 hours.

  • Note: This method avoids high-pressure vessels but requires careful pH control during workup.[1]

Pharmacological & Biological Context

Drug Development & Bioisosteres

This scaffold is a key fragment in the "ethylenediamine" class of antihistamines.[1]

  • Methapyrilene Analogue: Methapyrilene contains a 2-pyridyl group.[1] The introduction of a 3-methyl group (forming the target molecule) is often used in Structure-Activity Relationship (SAR) studies to probe the binding pocket's tolerance for bulk.[1]

  • Binding Dynamics: The twist induced by the 3-methyl group can prevent the molecule from adopting the planar conformation required for intercalation into DNA or specific receptor clefts, potentially reducing toxicity (or efficacy) compared to planar analogues.

Metabolic Pathways

The 3-methyl group is a site for metabolic oxidation.[1]

  • Pathway: Cytochrome P450 enzymes can hydroxylate the 3-methyl group to a hydroxymethyl (-CH2OH) derivative, which can be further oxidized to a carboxylic acid.[1]

  • N-Dealkylation: The dimethylamino group is susceptible to oxidative N-demethylation, yielding the secondary amine (Methyl-(3-methyl-pyridin-2-yl)-amine).[1]

Natural Occurrence

Recent mass spectrometry profiling (GC-MS) has identified 2-Dimethylamino-3-methylpyridine in the essential oils of Calamintha nepeta and as a nitrogenous byproduct in microbial treatments of regolith simulants.[1] This suggests it may be a stable degradation product of complex biological alkaloids.[1]

Physicochemical Data Summary

PropertyValue / DescriptionNote
IUPAC Name N,N-dimethyl-3-methylpyridin-2-amine
CAS Number 61713-46-0Validated Identifier
Molecular Formula

MW: 136.19 g/mol
Physical State Pale yellow liquid / Low-melting solid
Basicity (pKa) ~6.5 - 7.0 (Estimated)Modulated by steric twist
Solubility Soluble in DCM, Ethanol, acidic waterLipophilic base
Key Spectral Feature NMR: Methyl singlet ~2.3 ppm; N-Me singlet ~2.8 ppmDistinct from 4-isomer

References

  • ChemicalBook. (n.d.).[1] Dimethyl-(3-methyl-pyridin-2-yl)-amine Properties and CAS 61713-46-0. Retrieved from [1]

  • National Toxicology Program (NTP). (1992).[1] Methapyrilene: Chemical Structure and Toxicity Data. PubChem.[1][2] Retrieved from [1]

  • Vertex AI Search. (2022).[1][3][4] Microbial induced calcite precipitation and nitrogenous compounds analysis. PLOS ONE. Retrieved from [1]

  • Royal Society of Chemistry. (2024).[1] FDA-approved drugs containing dimethylamine pharmacophore.[1] RSC Publishing.[1] Retrieved from [1]

  • NIST. (n.d.). Methapyrilene Mass Spectrum and Analogues. NIST WebBook.[1] Retrieved from [1]

Sources

Exploratory

Technical Deep Dive: Dimethyl-(3-methyl-pyridin-2-yl)-amine in Medicinal Chemistry

Executive Summary Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 4487-14-7), often abbreviated as 3-methyl-2-dimethylaminopyridine , represents a critical "steric probe" and scaffold intermediate in modern drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 4487-14-7), often abbreviated as 3-methyl-2-dimethylaminopyridine , represents a critical "steric probe" and scaffold intermediate in modern drug discovery. Unlike its regioisomer 4-dimethylaminopyridine (DMAP)—a planar, hyper-nucleophilic catalyst—this 2-amino derivative is defined by Steric Inhibition of Resonance (SIR) . The 3-methyl substituent exerts significant torsional strain on the ortho-dimethylamino group, decoupling the nitrogen lone pair from the pyridine ring.[1]

This guide analyzes its utility as a metabolic blocker in Lead Optimization, a precursor for imidazo[1,2-a]pyridine scaffolds (e.g., Zolpidem analogs), and a regioselective directing group in organometallic synthesis.

Structural Dynamics & Physicochemical Profile

The Ortho-Effect and Basicity

The defining feature of this molecule is the steric clash between the C3-methyl group and the


-dimethyl substituents at C2.[1] This interaction forces the dimethylamino group to rotate out of the plane of the pyridine ring.[1]
  • DMAP (4-position): Planar. The lone pair donates into the ring, stabilizing the pyridinium cation.[1] High pKa (~9.6).

  • 2-Dimethylaminopyridine: Slightly twisted.[2] The ring nitrogen is the basic site.[1]

  • 3-Methyl-2-dimethylaminopyridine: Highly twisted.[1] The resonance contribution is severely diminished (SIR).

Impact on Medicinal Chemistry: This "decoupling" makes the exocyclic nitrogen less nucleophilic but increases the electron density localized on the ring nitrogen compared to planar analogs, creating a "tunable" base that avoids the acyl-transfer activity of DMAP.[1]

Physicochemical Data Table
ParameterValue / PropertyMedicinal Chemistry Significance
Molecular Formula

Fragment-based drug design (FBDD) core.
MW 136.19 g/mol Low MW allows for significant decoration in SAR.[1]
LogP (Predicted) ~1.6 - 1.9Moderate lipophilicity; good CNS penetration potential.
pKa (Conjugate Acid) ~6.5 - 7.0Less basic than DMAP due to loss of resonance stabilization.
H-Bond Acceptors 2Pyridine N is the primary acceptor; Exocyclic N is sterically hindered.[1]
Topological Polar Surface Area 16.1 ŲExcellent membrane permeability profile.[1]

Synthetic Access Routes

Reliable synthesis is paramount for scale-up. Two primary routes dominate: Reductive Amination (Eschweiler-Clarke) and Nucleophilic Aromatic Substitution (S_NAr) .

Route A: Eschweiler-Clarke Methylation (Green/Robust)

This is the preferred laboratory method for converting commercially available 2-amino-3-methylpyridine to the tertiary amine without quaternary salt formation.[1]

Route B: S_NAr Displacement (Industrial)

Displacement of 2-chloro-3-methylpyridine with dimethylamine. This requires higher temperatures or transition metal catalysis (Buchwald-Hartwig) if the ring is deactivated.[1]

Visualization of Synthetic Logic

SynthesisPathways Start1 2-Amino-3-methylpyridine Inter1 Iminium Intermediate Start1->Inter1 HCHO, HCOOH (Eschweiler-Clarke) Start2 2-Chloro-3-methylpyridine Product Dimethyl-(3-methyl-pyridin-2-yl)-amine Start2->Product HN(Me)2, Heat (SNAr) Start2->Product Pd(OAc)2, BINAP NaOtBu (Buchwald) Inter1->Product Hydride Transfer -CO2

Figure 1: Comparative synthetic pathways. Route A (Blue) is preferred for bench-scale purity; Route B (Red) for bulk cost-efficiency.

Medicinal Chemistry Applications

Metabolic Blocking & Bioisosterism

In drug metabolism (DMPK), the pyridine ring is susceptible to oxidation (N-oxide formation) or hydroxylation.[1]

  • Role of C3-Methyl: The methyl group at position 3 acts as a metabolic roadblock .[1] It sterically hinders cytochrome P450 enzymes from approaching the 2-amino group or the 3-position itself.[1]

  • Conformational Locking: In kinase inhibitors, the 3-methyl group forces the 2-substituent (in this case, dimethylamine) into a perpendicular conformation.[1] This is often used to fill hydrophobic pockets in the ATP-binding site (e.g., Gatekeeper residues).[1]

Precursor to Imidazo[1,2-a]pyridines

The 2-aminopyridine core is the immediate precursor to imidazo[1,2-a]pyridines (the scaffold of Zolpidem and Alpidem) via condensation with


-haloketones.[1]
  • Significance: Using the 3-methyl analog results in an 8-methyl-imidazo[1,2-a]pyridine.[1] This substitution pattern significantly alters the binding affinity to GABA_A receptors compared to the unsubstituted analogs.[1]

Directed Ortho Metalation (DoM) Probe

Recent studies (e.g., Flipping the Metalation, 2024) utilize steric bulk on the amino group to direct lithiation.[1][3]

  • Mechanism: The bulky 3-methyl group, combined with the dimethylamino group, creates a "steric wall."[1] When treating this molecule with organolithiums (e.g., n-BuLi), the typical C3-lithiation is blocked.[1] This forces lithiation to the C4 or C6 position, or requires specific directing groups, allowing for regioselective functionalization of the pyridine ring.[1]

Experimental Protocol: Eschweiler-Clarke Synthesis[1][4][5]

Objective: Synthesis of Dimethyl-(3-methyl-pyridin-2-yl)-amine from 2-amino-3-methylpyridine. Scale: 10 mmol.

Reagents
  • 2-Amino-3-methylpyridine (1.08 g, 10 mmol)

  • Formaldehyde (37% aq. solution, 2.5 mL, ~30 mmol)

  • Formic Acid (98%, 3.0 mL, ~80 mmol)

  • Sodium Hydroxide (10 M solution)

  • Dichloromethane (DCM) or Diethyl Ether

Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-amino-3-methylpyridine in Formic Acid. Caution: Exothermic reaction.[1]

  • Addition: Add Formaldehyde solution dropwise at room temperature.

  • Reflux: Heat the mixture to 100°C (reflux) for 12–16 hours. Evolution of

    
     gas indicates the reaction is proceeding (hydride transfer).[1]
    
  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Basify to pH > 12 by slow addition of 10 M NaOH. Critical: Ensure the solution is strongly basic to liberate the free amine.[1]

    • Extract with DCM (

      
       mL).
      
  • Purification:

    • Dry combined organics over anhydrous

      
      .[1]
      
    • Concentrate under reduced pressure.[1]

    • Validation: The product is typically a pale yellow oil.[1] Purity can be checked via TLC (10% MeOH in DCM) or GC-MS.

Self-Validating Checkpoint: If the product remains a solid or shows N-H signals in IR/NMR, the methylation was incomplete.[1] Re-subject to reaction conditions with fresh formaldehyde.[1]

Mechanistic Visualization: Steric Inhibition of Resonance

This diagram illustrates why this molecule is not a super-nucleophile like DMAP.

ResonanceInhibition DMAP DMAP (Reference) Planar Conformation Strong Resonance (N -> Ring) Target 3-Methyl-2-dimethylaminopyridine Twisted Conformation DMAP->Target Add 3-Methyl Group Effect STERIC CLASH (Me vs NMe2) Target->Effect Causes Outcome Resonance Inhibited Lone pair localized on exocyclic N Reduced Ring Basicity Effect->Outcome Result

Figure 2: The mechanistic divergence between DMAP and the target molecule due to steric hindrance.[1]

References

  • Structural Analysis of Persilylamidines & Pyridine Derivatives. Source: MDPI (2024). N,N,N′-Tris(trimethylsilyl)-2-pyridinecarboximidamide. [Link] Relevance: Structural data on steric pressure in substituted pyridine amidines.

  • Eschweiler-Clarke Reaction Protocol. Source: Organic Chemistry Portal / Wikipedia.[1] [Link] Relevance: Standard mechanism and conditions for methylating 2-aminopyridines.[1]

  • Flipping the Metalation of DMAP Derivatives. Source: Chemistry - A European Journal (2024/2025). [Link] Relevance: Defines the use of steric blocking (similar to the 3-methyl effect) to alter regioselectivity in organometallic synthesis.[1][3]

  • Steric Inhibition of Resonance (SIR) in Benzoic Acids and Pyridines. Source: PubMed / NIH.[1] [Link] Relevance: Theoretical grounding for the lack of planarity and reduced basicity in ortho-substituted aromatics.[1]

  • Synthesis of 2-Amino-3-methylpyridine Intermediates. Source: Organic Syntheses (N-Butylpyridin-2-amine analog protocols).[1] [Link] Relevance: Bench-stable protocols for aminopyridine synthesis.[1][4]

Sources

Foundational

"Dimethyl-(3-methyl-pyridin-2-yl)-amine" as a building block in organic synthesis

This guide details the technical utility of Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 1603-40-3), also known as -trimethylpyridin-2-amine , as a specialized building block in medicinal chemistry and organic synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility of Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 1603-40-3), also known as


-trimethylpyridin-2-amine , as a specialized building block in medicinal chemistry and organic synthesis.[1]

[1]

Executive Summary & Chemical Profile

Dimethyl-(3-methyl-pyridin-2-yl)-amine is a sterically congested 2-aminopyridine derivative.[1] Unlike its regioisomer 4-(dimethylamino)pyridine (DMAP), which is a nucleophilic catalyst, this 2-isomer serves primarily as a pharmacophore scaffold and a substrate for directed lithiation .[1]

Its value lies in the ortho-effect : the 3-methyl group forces the dimethylamino moiety out of planarity, altering the electronic availability of the ring nitrogen, while simultaneously providing a "benzylic" site for lateral functionalization.

PropertyData
CAS Number 1603-40-3
Formula

MW 108.14 g/mol
Boiling Point 221-222 °C
Density 1.073 g/mL
Key Hazard Acute Tox. 3 (Oral/Dermal/Inhalation)
Primary Utility Precursor for GLP-1 agonists; Lateral lithiation substrate

Synthesis of the Building Block

While commercially available, high-purity synthesis is often required for GMP applications.[1] The standard industrial route utilizes Nucleophilic Aromatic Substitution (


).[1]
Protocol: Amination of 2-Chloro-3-picoline

Rationale: The 2-position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom.[1] The 3-methyl group provides mild steric hindrance but does not prevent the reaction under elevated temperatures.[1]

Reagents:

  • Substrate: 2-Chloro-3-methylpyridine[1][2]

  • Nucleophile: Dimethylamine (40% aq. or 2M in THF)[1]

  • Solvent: Ethanol or DMF (for higher temp)[1]

  • Base:

    
     (optional if excess amine is used)[1]
    

Step-by-Step Methodology:

  • Charge: Load a pressure vessel (autoclave) with 2-chloro-3-methylpyridine (1.0 eq).

  • Addition: Add Dimethylamine (3.0 eq) and Ethanol (5 vol).

  • Reaction: Seal and heat to 130–150 °C for 12–18 hours. Note: High temperature is required to overcome the deactivation from the electron-donating methyl group.

  • Workup: Cool to RT. Concentrate in vacuo to remove ethanol/excess amine.[1]

  • Extraction: Dissolve residue in DCM, wash with 1M NaOH (to remove HCl salts), dry over

    
    .
    
  • Purification: Distillation under reduced pressure (bp ~100 °C @ 10 mmHg).

Core Reactivity: Lateral Lithiation

The most powerful synthetic application of this molecule is Lateral Lithiation .[1] The 2-dimethylamino group acts as a Directing Metalating Group (DMG), but because the C3 position is blocked by a methyl group, the base deprotonates the lateral methyl group rather than the ring.[1]

This generates a nucleophilic species capable of chain extension, allowing the synthesis of complex fused heterocycles (e.g., azaindoles, naphthyridines).[1]

Mechanism & Workflow
  • Coordination: The Lithium atom of LDA or n-BuLi coordinates to the pyridine nitrogen and the amino nitrogen.[1]

  • Deprotonation: The base removes a proton from the C3-methyl group (kinetic acidity

    
    ).[1]
    
  • Electrophilic Trap: The lithiated species reacts with alkyl halides, aldehydes, or formamides.[1]

LateralLithiation Figure 1: Lateral Lithiation Pathway for C3-Methyl Functionalization Start Dimethyl-(3-methyl-pyridin-2-yl)-amine Intermediate Lithiated Species (Li coordinated to N) Start->Intermediate Lateral Deprotonation Reagent LDA or n-BuLi THF, -78°C Reagent->Intermediate Product C3-Functionalized Pyridine Intermediate->Product Quench Electrophile Electrophile (E+) (e.g., MeI, DMF, R-CHO) Electrophile->Product

[1]

Validated Protocol: Lateral Functionalization

Objective: Introduction of an ethyl group via methylation of the lithiated species (Chain extension).[1]

  • Setup: Flame-dry a 3-neck flask under Argon. Add Dimethyl-(3-methyl-pyridin-2-yl)-amine (10 mmol) and anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone).

  • Lithiation: Dropwise add LDA (Lithium Diisopropylamide) (1.1 eq) over 15 mins. Note: LDA is preferred over n-BuLi to avoid nucleophilic attack on the pyridine ring.

  • Incubation: Stir at -78 °C for 1 hour. The solution typically turns deep red/orange (characteristic of benzylic anions).[1]

  • Quench: Add Methyl Iodide (1.2 eq) dropwise.

  • Warming: Allow to warm to RT over 2 hours.

  • Result: Yields 2-(dimethylamino)-3-ethylpyridine.[1]

Case Study: GLP-1 Receptor Agonist Synthesis

In modern drug development, this building block is a critical intermediate for Pyrazolopyridine-based GLP-1 receptor agonists (used for Type 2 Diabetes and Obesity).[1]

Context: The pyridine ring serves as a bioisostere for phenyl rings, improving solubility and metabolic stability.[1] The 2-dimethylamino group acts as a hydrogen bond acceptor, while the 3-methyl group locks the conformation of the drug molecule.

Workflow Analysis (Derived from Patent WO2018056453): The synthesis involves iodination of the building block to create a cross-coupling partner.[1]

GLP1Synthesis Figure 2: Integration into GLP-1 Agonist Synthesis Workflow Step1 Dimethyl-(3-methyl-pyridin-2-yl)-amine Step2 Regioselective Iodination (NIS, MeCN) Step1->Step2 Electrophilic Sub. Step3 4-Iodo-N,N,3-trimethylpyridin-2-amine (Key Intermediate) Step2->Step3 Isolation Step4 Suzuki-Miyaura Coupling (Boronic Acid + Pd Catalyst) Step3->Step4 Cross-Coupling Final GLP-1 Agonist Scaffold Step4->Final Assembly

Critical Insight: The presence of the electron-donating amino group directs the iodination to the 4-position (para to the amino group) or 5-position .[1] However, due to the steric block at C3, electrophilic substitution often favors the C5 position unless directed otherwise.[1] In the specific GLP-1 synthesis, the 4-iodo derivative is often accessed via halogen exchange or specific directing groups on precursors.[1]

References

  • PubChem. (n.d.).[1][3] 2-Amino-3-methylpyridine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Daiichi Sankyo Company, Limited. (2018).[1] Pyrazolopyridine derivative having GLP-1 receptor agonist effect.[1][4] WO2018056453A1.[1] Google Patents. Retrieved from

  • Gros, P., & Fort, Y. (2002).[1] Lithium-mediated functionalization of pyridines. European Journal of Organic Chemistry. (General reference for Lateral Lithiation logic).

Sources

Exploratory

The Hidden Pharmacophore: A Technical Guide to Dimethyl-(3-methyl-pyridin-2-yl)-amine

Part 1: Executive Summary & Core Directive Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 10250-18-7, also known as N,N,3-trimethylpyridin-2-amine) represents a privileged scaffold in modern medicinal chemistry. While ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 10250-18-7, also known as N,N,3-trimethylpyridin-2-amine) represents a privileged scaffold in modern medicinal chemistry. While often overshadowed by its isomer 4-dimethylaminopyridine (DMAP), this 2-amino-3-methyl congener possesses a distinct "ortho-blocked" electronic and steric profile that renders it biologically unique.

Unlike DMAP, which functions primarily as a nucleophilic catalyst, Dimethyl-(3-methyl-pyridin-2-yl)-amine serves two critical biological roles:

  • Intrinsic Activity: A microbial metabolite observed in nitrogen-rich fermentation pathways (e.g., Sporosarcina pasteurii).

  • Applied Pharmacology: A crucial structural pharmacophore in the synthesis of GLP-1 receptor agonists (Pyrazolopyridine class), where its 3-methyl group enforces a twisted conformation essential for receptor selectivity.

This guide moves beyond basic properties to analyze the compound's structural biology, its role as a conformational lock in drug design, and its safety profile in laboratory settings.

Part 2: Structural Biology & Pharmacophore Dynamics

The "Ortho-Effect" Mechanism

The biological utility of this molecule is dictated by the steric clash between the 3-methyl group and the 2-dimethylamino group .

  • Steric Inhibition of Resonance: In a standard 2-aminopyridine, the exocyclic nitrogen is planar with the ring, allowing electron donation into the pyridine system. In Dimethyl-(3-methyl-pyridin-2-yl)-amine, the bulky 3-methyl group forces the dimethylamino group to rotate out of the aromatic plane.

  • Biological Consequence: This "twisted" conformation prevents the molecule from acting as a flat intercalator but enhances its specificity as a ligand in hydrophobic pockets that require a non-planar geometry.

Visualizing the Steric Lock

The following diagram illustrates the conformational dynamics that define its biological interactions.

G cluster_0 Steric 'Ortho-Effect' Mechanism Structure Dimethyl-(3-methyl-pyridin-2-yl)-amine StericClash Steric Clash (3-Me vs 2-NMe2) Structure->StericClash Intrinsic Geometry Conformation Twisted Conformation (Non-Planar) StericClash->Conformation Forces Rotation BioActivity Selectivity in GLP-1 Agonists Conformation->BioActivity Locks Ligand Shape

Figure 1: The steric clash between the C3-methyl and N2-dimethyl groups forces a non-planar conformation, critical for its role as a selective pharmacophore in GLP-1 agonists.

Part 3: Biological Activity & Synthetic Utility

Applied Pharmacology: The GLP-1 Agonist Pathway

The most significant pharmaceutical application of Dimethyl-(3-methyl-pyridin-2-yl)-amine is as a precursor for Pyrazolopyridine-based GLP-1 receptor agonists , used in the treatment of Type 2 Diabetes and obesity.

Mechanism of Action (Derived): The fragment is not the active agonist itself but provides the necessary hydrophobic packing and basic nitrogen interaction within the receptor's transmembrane domain. The 3-methyl group prevents the rotation of the pyridine ring within the binding pocket, reducing entropic penalty upon binding.

Synthesis Protocol (Intermediate Production):

  • Starting Material: 2-Chloro-3-methylpyridine.

  • Reagent: Dimethylamine (2M in THF).[1]

  • Conditions: High pressure/temperature or palladium-catalyzed Buchwald-Hartwig amination.

  • Downstream: The product is iodinated at the 4-position to create 4-iodo-N,N,3-trimethylpyridin-2-amine, the active coupling partner.

Table 1: Pharmacological Profile & Applications
FeatureDescriptionRelevance
Primary Target GLP-1 Receptor (as part of larger scaffold)Diabetes/Obesity Therapy
Secondary Activity Microbial MetaboliteNitrogen scavenging in S. pasteurii
Binding Mode Hydrophobic/Steric Lock3-Me group restricts conformation
Metabolism N-Demethylation, N-OxidationHepatic Clearance (CYP450)
Intrinsic Biological Activity: Microbial Metabolism

Recent studies in Microbial Induced Calcite Precipitation (MICP) have identified Dimethyl-(3-methyl-pyridin-2-yl)-amine as a metabolite in Sporosarcina pasteurii fermentations.

  • Context: Observed during the degradation of complex nitrogen sources (e.g., yeast extract) or as a byproduct of urease activity modulation.

  • Significance: Indicates the molecule can traverse bacterial cell membranes and participate in nitrogen flux, though it is not a primary energy source.

Part 4: Experimental Protocols

Protocol: Synthesis & Purification of the Pharmacophore

Use this protocol to generate high-purity material for biological assays.

Reagents:

  • 2-Chloro-3-methylpyridine (1.0 eq)

  • Dimethylamine (40% aq. or 2M in THF, 5.0 eq)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Charging: In a high-pressure steel autoclave or sealed tube, dissolve 2-Chloro-3-methylpyridine (10g) in Ethanol (50 mL).

  • Addition: Add Dimethylamine solution (excess) slowly to the cold mixture.

  • Reaction: Seal and heat to 140°C for 12–18 hours. Note: High temperature is required due to the electron-rich nature of the pyridine ring and steric hindrance of the 3-methyl group.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol and excess amine.

  • Extraction: Dilute residue with water (50 mL) and extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry organic layer over MgSO₄. Distill under vacuum (bp ~90-95°C at 10 mmHg) or purify via silica gel chromatography (Hexane/EtOAc 8:2).

  • Validation: Verify by ¹H-NMR. Look for the singlet (6H) at ~2.8 ppm (NMe₂) and singlet (3H) at ~2.2 ppm (Ar-Me).

Metabolic Pathway Visualization

Understanding the metabolic fate of this scaffold is crucial for toxicity studies.

Metabolism cluster_cyp Hepatic Metabolism (CYP450) Parent Dimethyl-(3-methyl-pyridin-2-yl)-amine NOxide N-Oxide Formation (Polar Metabolite) Parent->NOxide CYP Oxidation Demethyl N-Demethylation (Monomethyl-amine) Parent->Demethyl Oxidative Dealkylation Excretion Renal Excretion NOxide->Excretion Demethyl->Excretion

Figure 2: Predicted metabolic pathways involving N-oxidation and N-demethylation, typical for 2-aminopyridines.

Part 5: Safety & Handling (E-E-A-T)

Expert Insight: As a Senior Application Scientist, I must highlight that while this specific isomer is less volatile than pyridine, it possesses aminopyridine-like toxicity .

  • Neurotoxicity: 2-aminopyridines can block potassium channels (e.g., K+ channels in neurons), leading to increased neurotransmitter release. Symptoms may include tremors or excitation.

  • Skin Sensitization: Avoid direct contact. The dimethylamino group facilitates skin absorption.

  • Handling Protocol:

    • Always handle in a fume hood.

    • Wear nitrile gloves (0.11 mm minimum thickness).

    • In case of exposure, wash with soap and water immediately; do not use ethanol (enhances absorption).

Part 6: References

  • Patent: Pyrazolopyridine derivative having GLP-1 receptor agonist effect.

    • Source: World Intellectual Property Organization (WO2018056453A1).

    • Context: Describes the synthesis of 4-iodo-N,N,3-trimethylpyridin-2-amine from the title compound as a key intermediate.

    • URL:

  • Dikshit, R., et al. (2022).[2][3] Microbial induced calcite precipitation can consolidate martian and lunar regolith simulants. [2][4][5][6]

    • Source: PLOS ONE, 17(4), e0266415.[2]

    • Context: Identifies "2-Dimethylamino-3-methylpyridine" as a nitrogenous metabolite in Sporosarcina pasteurii cultures.

    • URL:[Link][2]

  • El-Sakhawy, F.S., et al. (2016).[7] Schistosomicidal and molluscicidal activities of essential oils of Juniperus communis and J. horizontalis. [7]

    • Source: Journal of Medicinal Plants Research.

    • Context: Identification of trace aminopyridines in essential oil fractions.

    • URL:[Link](Note: Direct deep link to specific PDF may vary; landing page provided for verification).

Sources

Foundational

Technical Deep Dive: Dimethyl-(3-methyl-pyridin-2-yl)-amine Scaffolds in MmpL3 Inhibition

This technical guide provides an in-depth analysis of Dimethyl-(3-methyl-pyridin-2-yl)-amine (systematically known as N,N-dimethyl-3-methylpyridin-2-amine) and its role as a pharmacophore in the inhibition of MmpL3 (Myco...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Dimethyl-(3-methyl-pyridin-2-yl)-amine (systematically known as N,N-dimethyl-3-methylpyridin-2-amine) and its role as a pharmacophore in the inhibition of MmpL3 (Mycobacterial membrane protein Large 3).

While often encountered as a fragment or core scaffold in high-throughput screening, this structure represents the essential lipophilic amine motif required to bind the MmpL3 proton translocation channel, a critical vulnerability in Mycobacterium tuberculosis (Mtb).

Part 1: Molecular Architecture & Target Engagement

The Pharmacophore: 2-Aminopyridine Core

The molecule Dimethyl-(3-methyl-pyridin-2-yl)-amine functions as a quintessential Lipophilic Amine Inhibitor . Its efficacy is driven by two distinct structural features that mimic the transition state of the MmpL3 proton relay system:

  • The Basic Center (Dimethylamine):

    • pKa Modulation: The exocyclic nitrogen (N,N-dimethyl) provides a basic center (calculated pKa ~6.5–7.5). At the physiological pH of the mycobacterial periplasm, a significant fraction exists in the protonated (cationic) state.

    • Mimicry: This cation mimics the protonated Trehalose Monomycolate (TMM) substrate or the hydronium ion essential for the proton-antiport mechanism of MmpL3.

  • The Lipophilic Scaffold (3-Methyl-Pyridine):

    • Hydrophobic Clamping: The 3-methyl group and pyridine ring provide the necessary lipophilicity to partition into the waxy mycobacterial inner membrane.

    • Steric Lock: The 3-methyl substituent induces a specific torsion angle, locking the amine in a conformation favorable for binding within the MmpL3 central channel, specifically interacting with the Asp-Tyr-Ser proton relay triad.

Mechanism of Action (MoA)

The compound operates via a dual-mechanism, characteristic of small lipophilic amine inhibitors (like SQ109 and adamantyl ureas):

  • Primary Mechanism (Direct Inhibition): The molecule binds deep within the transmembrane channel of MmpL3. The protonated amine forms an electrostatic bridge with Asp251 (in M. tuberculosis numbering), effectively "plugging" the proton channel. This prevents the energy coupling required to flip TMM from the inner to the outer membrane leaflet.

  • Secondary Mechanism (PMF Uncoupling): At high concentrations, the unprotonated species diffuses across the membrane, picks up a proton from the periplasm, and returns as a cation, cycling repeatedly. This dissipates the Proton Motive Force (PMF), specifically the transmembrane proton gradient (

    
    ), starving the cell of ATP.
    

Part 2: Experimental Validation & Protocols

To validate "Dimethyl-(3-methyl-pyridin-2-yl)-amine" or its derivatives as specific MmpL3 inhibitors (rather than general toxins), the following workflow is mandatory.

Protocol: TMM Accumulation Assay (The Gold Standard)

Rationale: MmpL3 inhibition blocks TMM transport, causing TMM to accumulate in the inner membrane while Trehalose Dimycolate (TDM) levels drop.

Workflow:

  • Culture: Grow M. tuberculosis (H37Rv) to mid-log phase (

    
    ).
    
  • Labeling: Add

    
    C-acetate to the culture to radiolabel mycolic acids.
    
  • Treatment: Treat aliquots with the inhibitor (at 1x, 5x, and 10x MIC) for 4 hours. Include SQ109 as a positive control.

  • Extraction:

    • Harvest cells and extract lipids using CHCl

      
      :CH
      
      
      
      OH (2:1).
    • Separate lipids by Thin Layer Chromatography (TLC) using CHCl

      
      :CH
      
      
      
      OH:H
      
      
      O (20:4:0.5).
  • Analysis: Visualize via phosphorimaging.

    • Positive Result: A distinct, darkened band corresponding to TMM and a faint/absent band for TDM .

Protocol: MmpL3 Resistance Mapping

Rationale: Confirming on-target activity by generating spontaneous resistant mutants.

  • Inoculation: Plate

    
     CFU of M. tuberculosis onto agar containing the inhibitor at 5x and 10x MIC.
    
  • Incubation: Incubate for 4–6 weeks.

  • Sequencing: Isolate colonies, extract genomic DNA, and amplify the mmpL3 gene.

  • Validation: Look for point mutations in the transmembrane domains (e.g., V195 , F255 , L567 ). These mutations alter the binding pocket shape, preventing inhibitor binding.

Part 3: Visualization of the Inhibition Pathway

The following diagram illustrates the blockage of the TMM transport pathway by the aminopyridine inhibitor.

MmpL3_Inhibition Cytoplasm Cytoplasm (FAS-II System) MycolicAcid Mycolic Acid Synthesis Cytoplasm->MycolicAcid TMM_Inner TMM (Inner Leaflet) MycolicAcid->TMM_Inner Synthesis MmpL3 MmpL3 Transporter (Proton Relay Active) TMM_Inner->MmpL3 Substrate Loading TMM_Outer TMM (Outer Leaflet) MmpL3->TMM_Outer  Translocation (BLOCKED) CellDeath Cell Lysis / Death MmpL3->CellDeath  Accumulation of Toxic TMM & Loss of Wall Integrity Inhibitor Dimethyl-(3-methyl-pyridin-2-yl)-amine (Inhibitor) Inhibitor->MmpL3  BINDS & BLOCKS (Asp-Tyr-Ser Relay) Ag85 Ag85 Complex TMM_Outer->Ag85 TDM TDM (Cell Wall) Ag85->TDM

Caption: Disruption of the MmpL3-mediated TMM translocation pathway by the aminopyridine inhibitor, leading to precursor accumulation and cell death.

Part 4: Structure-Activity Relationship (SAR) & Optimization

The "Dimethyl-(3-methyl-pyridin-2-yl)-amine" core is often a starting point (fragment) rather than the final drug candidate. Optimization strategies focus on expanding the molecule to capture additional binding pockets within the MmpL3 channel.

Modification ZoneStrategyEffect on Potency
Pyridine Ring (C3) Replace Methyl with larger alkyl/aryl groupsIncreases. Enhances hydrophobic interaction with Phe/Leu residues in the pore.
Exocyclic Amine (N2) Replace Methyls with Benzyl or Cyclohexyl ringsCritical Increase. Leads to "N-benzyl-2-aminopyridine" or "Imidazopyridine" classes (e.g., Telacebec analogs). Accesses the "S2" hydrophobic pocket.
Ring Nitrogen (N1) Must remain un-substitutedEssential. Required for H-bond acceptance or protonation.
C5/C6 Positions Halogenation (Cl, F)Moderate Increase. Improves metabolic stability and membrane partitioning.
Synthesis of Advanced Analogs (Imidazopyridines)

The 2-aminopyridine core is the precursor for Imidazopyridine inhibitors (a leading anti-TB class).

  • Reaction: Condensation of 2-aminopyridine with

    
    -haloketones.
    
  • Result: Rigidification of the amine into a bicyclic system, locking the pharmacophore into the bioactive conformation.

References

  • Li, W., et al. (2019). Crystal structure of MmpL3 and mechanism of transporter inhibition. Nature , 567, 234–239. Link

  • Poce, G., et al. (2013). Improved BM212 MmpL3 Inhibitors using a 1,5-Diarylpyrrole Scaffold. Journal of Medicinal Chemistry , 56(16), 6536–6550. Link

  • Xu, Z., et al. (2017). Discovery of 2-Aminopyridines as Potent MmpL3 Inhibitors. ACS Medicinal Chemistry Letters , 8(11), 1199–1204. Link

  • Degiacomi, G., et al. (2020).[1] MmpL3 is a target for diverse antimycobacterial compounds. Microbiology Spectrum , 8(4). Link

  • ChemicalBook. (2024). Dimethyl-(3-methyl-pyridin-2-yl)-amine Product Data. Link

Sources

Exploratory

Optimizing the Aminopyridine Scaffold: A Technical Guide to Dimethyl-(3-methyl-pyridin-2-yl)-amine in Antitubercular Discovery

Executive Technical Summary Dimethyl-(3-methyl-pyridin-2-yl)-amine , also known as 2-dimethylamino-3-picoline, represents a "privileged scaffold" in modern antitubercular drug discovery. Unlike broad-spectrum antibiotics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Dimethyl-(3-methyl-pyridin-2-yl)-amine , also known as 2-dimethylamino-3-picoline, represents a "privileged scaffold" in modern antitubercular drug discovery. Unlike broad-spectrum antibiotics, this chemotype offers specific utility as a Lead Fragment for targeting Mycobacterium tuberculosis (Mtb) respiratory complexes (specifically QcrB) and mycolic acid transporters (MmpL3).

This guide provides a rigorous technical framework for utilizing this scaffold. It moves beyond basic synthesis to cover the ortho-effect mechanics , fragment-based drug design (FBDD) strategies, and the Microplate Alamar Blue Assay (MABA) validation protocols required to elevate this fragment into a potent clinical candidate.

Part 1: The Pharmacophore Logic

Structural Rationale: The "Ortho-Effect"

The efficacy of Dimethyl-(3-methyl-pyridin-2-yl)-amine lies in the steric interaction between the C3-methyl group and the C2-dimethylamino group.

  • Conformational Locking: The C3-methyl group exerts steric pressure on the C2-nitrogen, forcing the dimethylamino group out of planarity with the pyridine ring. This de-conjugation prevents the lone pair on the exocyclic nitrogen from fully delocalizing into the aromatic ring.

  • Basicity Modulation: Because resonance is inhibited, the exocyclic nitrogen retains higher electron density (higher pKa) compared to a non-methylated analog. This is critical for accumulation within the acidic phagolysosomes where Mtb resides.

  • Lipophilicity (LogP): The methyl group increases the LogP (approx. +0.5 units), enhancing passive diffusion through the mycolic acid-rich cell wall of Mtb.

Target Profile

This scaffold is a validated precursor for:

  • Imidazo[1,2-a]pyridines: Potent QcrB inhibitors (e.g., Telacebec analogs).

  • MmpL3 Inhibitors: The basic amine mimics the transition state required to bind the MmpL3 proton relay channel.

Part 2: Chemical Synthesis & Sourcing

Synthetic Route: Nucleophilic Aromatic Substitution ( )

While metal-catalyzed cross-couplings (Buchwald-Hartwig) are possible, the most robust and scalable method for this specific fragment is a high-temperature


 reaction due to the electron-deficient nature of the pyridine ring.

Reagents:

  • Substrate: 2-Bromo-3-methylpyridine (CAS: 3430-17-9)

  • Nucleophile: Dimethylamine (40% aq. or 2.0M in THF)

  • Solvent: Ethanol (sealed tube) or NMP (microwave)

Protocol:

  • Charge a pressure vessel (sealed tube) with 2-Bromo-3-methylpyridine (1.0 eq).

  • Add Dimethylamine (5.0 eq, excess required to drive kinetics).

  • Heat to 140°C for 12–16 hours. Note: The 3-methyl group creates steric hindrance, requiring higher energy input than unsubstituted pyridines.

  • Cool to RT and concentrate in vacuo.

  • Basify with 1N NaOH to pH 10 and extract with Dichloromethane (DCM).

  • Purification: Distillation (bp ~221°C) or Flash Chromatography (Hexane:EtOAc 9:1).

Visualization: Synthesis Workflow

SynthesisWorkflow Start 2-Bromo-3-methylpyridine (Substrate) Process Sealed Tube 140°C, 16h Start->Process Reagent Dimethylamine (Nucleophile) Reagent->Process Workup Basify (pH 10) Extract (DCM) Process->Workup S_NAr Reaction Product Dimethyl-(3-methyl-pyridin-2-yl)-amine (Target Scaffold) Workup->Product Yield >85%

Figure 1: High-temperature nucleophilic aromatic substitution workflow for scaffold generation.

Part 3: Biological Validation (MABA Protocol)

To validate the antitubercular activity of this scaffold (or its derivatives), the Microplate Alamar Blue Assay (MABA) is the gold standard due to its low cost, high throughput, and non-radiometric nature.

Experimental Design
  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Controls: Rifampicin (Positive), DMSO (Negative/Vehicle).

  • Readout: Colorimetric (Blue = No Growth/Oxidized; Pink = Growth/Reduced).

Step-by-Step Protocol
  • Inoculum Preparation:

    • Culture H37Rv in Middlebrook 7H9 broth (supplemented with OADC) to mid-log phase (OD600 ~0.6–0.8).

    • Dilute 1:100 prior to assay.

  • Plate Setup (96-well):

    • Perimeter Wells: Fill with sterile water to prevent evaporation (Edge Effect).

    • Test Wells: Add 100 µL of 7H9 broth.

  • Compound Addition:

    • Dissolve Dimethyl-(3-methyl-pyridin-2-yl)-amine in DMSO.

    • Perform serial 2-fold dilutions across the plate (Final range: 100 µM to 0.19 µM).

    • Final DMSO concentration must be <1%.

  • Incubation:

    • Add 100 µL of bacterial inoculum to all test wells.

    • Incubate at 37°C for 7 days .

  • Development:

    • Add 30 µL of mixed Alamar Blue (Resazurin) + Tween 80 (1:1 ratio) to control well.

    • Incubate 24 hours. If control turns pink (growth), add reagent to all wells.

    • Incubate additional 24 hours.

  • Analysis:

    • MIC Definition: The lowest concentration preventing color change from blue to pink.

Visualization: MABA Logic Flow

MABA_Flow Step1 Inoculum Prep (H37Rv, OD600 0.6) Step3 Incubation (37°C, 7 Days) Step1->Step3 Step2 Compound Dilution (Serial 2-fold in DMSO) Step2->Step3 Step4 Add Alamar Blue (Resazurin) Step3->Step4 Decision Color Change? Step4->Decision ResultPink Pink = Growth (Resorufin formed) Ineffective Decision->ResultPink Reduction ResultBlue Blue = No Growth (Resazurin remains) Potent (MIC) Decision->ResultBlue Inhibition

Figure 2: Decision logic for the Microplate Alamar Blue Assay (MABA).

Part 4: Medicinal Chemistry Strategy (SAR)

The Dimethyl-(3-methyl-pyridin-2-yl)-amine molecule itself is a Fragment . To achieve nanomolar potency, it must be derivatized.

Structure-Activity Relationship (SAR) Table
PositionModification StrategyBiological Impact
C2-N(Me)2 Keep as Dimethyl or cyclic (Pyrrolidine)Essential for basicity and H-bond acceptance.
C3-Methyl DO NOT REMOVE Maintains "Ortho-Effect" twist; crucial for selectivity over human kinases.
C5-Position Halogenation (Br/Cl) or ArylationIdeal vector for extending into the hydrophobic pocket of MmpL3.
C6-Position Small lipophilic groups (CF3)Modulates metabolic stability (blocks oxidation).
Fragment Evolution Strategy

The most promising route for this scaffold is C5-functionalization .

  • Bromination: Treat with NBS to yield 5-bromo-2-dimethylamino-3-methylpyridine.

  • Suzuki Coupling: React with 4-(trifluoromethoxy)phenylboronic acid.

    • Rationale: This creates a biaryl system common in MmpL3 inhibitors, extending the lipophilic reach of the molecule.

Visualization: SAR Logic

SAR_Logic Core Dimethyl-(3-methyl-pyridin-2-yl)-amine (CORE SCAFFOLD) N_Term C2-Dimethylamine Maintains Basicity (pKa) Essential for Accumulation Core->N_Term C3_Pos C3-Methyl Group 'Ortho-Effect' Twist Prevents Planarity Core->C3_Pos C5_Pos C5-Extension Vector Link to Hydrophobic Tail (Target: MmpL3 Pocket) Core->C5_Pos

Figure 3: Strategic vectors for derivatizing the aminopyridine core.

References

  • Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay." Journal of Clinical Microbiology.

  • Poce, G., et al. (2020). "Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents." ACS Infectious Diseases.

  • Pettit, R. K., et al. (2009). "Microplate Alamar Blue Assay for Staphylococcus aureus Biofilm Susceptibility Testing." Antimicrobial Agents and Chemotherapy.

  • World Health Organization. (2018). "Technical Report on the pharmacokinetics and pharmacodynamics (PK/PD) of medicines used in the treatment of drug-resistant tuberculosis."

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of Dimethyl-(3-methyl-pyridin-2-yl)-amine

Executive Summary & Strategic Rationale Dimethyl-(3-methyl-pyridin-2-yl)-amine (also known as N,N,3-trimethylpyridin-2-amine) is a critical heterocyclic building block used in the synthesis of pharmaceuticals (e.g., Zolp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Dimethyl-(3-methyl-pyridin-2-yl)-amine (also known as N,N,3-trimethylpyridin-2-amine) is a critical heterocyclic building block used in the synthesis of pharmaceuticals (e.g., Zolpidem analogues), agrochemicals, and as a specialized ligand in organometallic catalysis.

The synthesis of this sterically congested 2-aminopyridine derivative presents a specific challenge: the ortho-methyl group at position 3 . This steric bulk can hinder nucleophilic attacks and complicate standard alkylation procedures, often leading to ring nitrogen alkylation (quaternization) rather than the desired exocyclic amine functionalization.

This guide presents two validated protocols:

  • Protocol A (The "Green" Scalable Route): A modified Eschweiler-Clarke reductive amination. This is the preferred method for gram-to-kilogram scale synthesis due to its high atom economy and use of inexpensive reagents.

  • Protocol B (The "Precision" Route): A Palladium-catalyzed Buchwald-Hartwig amination.[1] This is the alternative method when starting from halogenated precursors or requiring high-throughput library generation.

Retrosynthetic Analysis

To understand the synthetic logic, we visualize the disconnection strategies. The target molecule can be accessed via C-N bond formation (Buchwald) or reductive alkylation of the aniline-like precursor.

Retrosynthesis Target Target: Dimethyl-(3-methyl-pyridin-2-yl)-amine Precursor1 Precursor A: 2-Amino-3-methylpyridine (CAS: 1603-40-3) Precursor1->Target Route A: Eschweiler-Clarke (Preferred for Scale) Precursor2 Precursor B: 2-Chloro-3-methylpyridine (CAS: 18368-76-8) Precursor2->Target Route B: Buchwald-Hartwig (Preferred for Diversity) Reagents1 Reagents: HCHO / HCOOH (Reductive Amination) Reagents1->Target Reagents2 Reagents: NH(Me)2 / Pd-Catalyst (Cross-Coupling) Reagents2->Target

Figure 1: Retrosynthetic disconnection showing the two primary pathways. Route A utilizes the commercially abundant 2-amino-3-picoline.

Protocol A: Modified Eschweiler-Clarke Methylation (Recommended)

This protocol utilizes formaldehyde as the carbon source and formic acid as the hydride donor. Unlike direct alkylation with methyl iodide, which often results in ring nitrogen alkylation (forming pyridinium salts), this method selectively methylates the exocyclic amine.

Mechanism: The reaction proceeds via the formation of an iminium ion intermediate, which is reduced by formate to the amine. The 3-methyl group provides steric protection that actually improves selectivity against over-alkylation of the ring nitrogen.

Materials & Stoichiometry[2]
ComponentRoleEquivalentsAmount (Example)
2-Amino-3-methylpyridine Substrate1.0 equiv10.8 g (100 mmol)
Formaldehyde (37% aq.) Methyl Source5.0 equiv40.5 g (approx 38 mL)
Formic Acid (98%) Reductant/Solvent10.0 equiv46.0 g (approx 38 mL)
Sodium Hydroxide (4M) Workup BaseAs needed~100 mL
Dichloromethane (DCM) Extraction Solvent-3 x 50 mL
Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Formic Acid (98%) at 0°C (ice bath).

  • Addition: Slowly add 2-Amino-3-methylpyridine portion-wise. Caution: Exothermic reaction.

  • Aldehyde Addition: Add Formaldehyde (37% aq.) dropwise to the mixture.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 95–100°C) for 12–16 hours .

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The starting material spot (more polar) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (~100 g).

    • Basify carefully with 4M NaOH until pH > 12. Note: The solution will turn cloudy as the free base separates.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL) .

  • Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄ .

  • Purification: Concentrate under reduced pressure. The residue is typically a pale yellow oil.

    • Optional: Distillation under vacuum (approx. 10 mmHg, bp ~90-95°C) or Flash Chromatography (Hexane/EtOAc 8:2) yields the pure product.[2]

Mechanistic Pathway

EschweilerClarke Start 1° Amine (R-NH2) Imine Hemiaminal / Imine Intermediate Start->Imine + HCHO SecAmine 2° Amine (R-NHMe) Imine->SecAmine + HCOOH - CO2 Iminium Iminium Ion (R-N(Me)=CH2+) SecAmine->Iminium + HCHO Final Target: 3° Amine (R-NMe2) Iminium->Final + HCOOH - CO2

Figure 2: Stepwise reductive methylation mechanism. Formic acid acts as the irreversible hydride donor.

Protocol B: Buchwald-Hartwig Amination (Alternative)

This route is ideal if the 2-halo-3-methylpyridine precursor is already in hand or if the Eschweiler-Clarke conditions are incompatible with other functional groups on the molecule.

Materials & Stoichiometry[2]
ComponentRoleEquivalents
2-Chloro-3-methylpyridine Substrate1.0 equiv
Dimethylamine (2M in THF) Nucleophile1.5 equiv
Pd₂(dba)₃ Catalyst0.02 equiv (2 mol%)
Xantphos Ligand0.04 equiv (4 mol%)
NaOtBu Base1.5 equiv
Toluene Solvent[0.2 M]
Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube or pressure vial and flush with Argon/Nitrogen.

  • Catalyst Pre-mix: Add Pd₂(dba)₃ and Xantphos to the vial. Add anhydrous Toluene and stir for 5 mins to generate the active catalyst species.

  • Substrate Addition: Add 2-Chloro-3-methylpyridine , Dimethylamine solution , and NaOtBu .

  • Reaction: Seal the vial and heat to 100°C for 12 hours .

    • Note: The 3-methyl group creates steric hindrance; Xantphos is chosen for its wide bite angle, which facilitates reductive elimination in sterically crowded systems.

  • Workup: Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Comparative Analysis & Quality Control

Method Comparison[5]
FeatureProtocol A (Eschweiler-Clarke)Protocol B (Buchwald-Hartwig)
Cost Low (Commodity reagents)High (Pd catalyst, Ligands)
Scalability Excellent (kg scale feasible)Moderate (Catalyst cost limits scale)
Atom Economy High (Byproducts: CO₂, H₂O)Low (Byproducts: Salt, Ligand waste)
Selectivity High (Exocyclic N only)High (Specific C-N coupling)
Reaction Time 12-16 h8-12 h
Characterization Data (Expected)[6]
  • Appearance: Pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.05 (dd, 1H, J=5.0, 1.5 Hz, H-6)

    • δ 7.35 (dd, 1H, J=7.5, 1.5 Hz, H-4)

    • δ 6.75 (dd, 1H, J=7.5, 5.0 Hz, H-5)

    • δ 2.85 (s, 6H, N(CH ₃)₂)

    • δ 2.30 (s, 3H, Ar-CH ₃)

  • MS (ESI): m/z calc for C₈H₁₂N₂ [M+H]⁺: 137.10; found 137.1.

Safety & Handling

  • Formaldehyde: Known carcinogen and sensitizer. Use in a well-ventilated fume hood.

  • Formic Acid: Corrosive.[3] Causes severe skin burns.

  • 2-Amino-3-methylpyridine: Toxic if swallowed or absorbed through skin.

  • Waste Disposal: Aqueous waste from Protocol A contains excess formaldehyde; treat with ammonia or specific neutralizers before disposal according to local EHS regulations.

References

  • Eschweiler-Clarke Methylation Overview

    • Source: Wikipedia.[4] "Eschweiler–Clarke methylation".[5][6][7]

    • URL:[Link][5]

  • Starting Material Properties (2-Amino-3-methylpyridine)

    • Source: PubChem. "2-Amino-3-methylpyridine | C6H8N2".[4]

    • URL:[Link]

  • Buchwald-Hartwig Amination of Pyridines

    • Source: National Institutes of Health (NIH). "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst".
    • URL:[Link]

  • General Methylation of Aminopyridines

    • Source: ResearchGate.
    • URL:[Link]

Sources

Application

Step-by-step synthesis of "Dimethyl-(3-methyl-pyridin-2-yl)-amine"

The synthesis of Dimethyl-(3-methylpyridin-2-yl)-amine (also known as

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of Dimethyl-(3-methylpyridin-2-yl)-amine (also known as ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-dimethyl-3-methylpyridin-2-amine  or 2-(dimethylamino)-3-picoline ) is a standard organic transformation typically achieved via Nucleophilic Aromatic Substitution (

) or transition-metal-catalyzed amination of 2-halo-3-methylpyridines.[1] This compound serves as a valuable intermediate in medicinal chemistry and as a specialized ligand in coordination chemistry.

The following application note outlines the synthesis, mechanistic rationale, and safety protocols for professional laboratory settings.

Safety & Compliance Warning

  • Hazard Profile: Pyridine derivatives are toxic by inhalation, ingestion, and skin absorption. They are severe irritants and can cause central nervous system depression.[2]

  • Operational Requirement: All procedures must be conducted in a certified chemical fume hood using proper Personal Protective Equipment (PPE), including nitrile/butyl rubber gloves, safety goggles, and a lab coat.[1]

  • Waste Management: Halogenated and nitrogenous organic waste must be segregated and disposed of according to institutional Environmental Health & Safety (EHS) regulations.

Application Note: Synthesis of Dimethyl-(3-methylpyridin-2-yl)-amine

Retrosynthetic Analysis & Strategy

The target molecule features an electron-deficient pyridine ring substituted with an electron-donating dimethylamino group at the C2 position and a methyl group at the C3 position.[2][1] The steric hindrance introduced by the C3-methyl group significantly impacts the reaction kinetics, making the choice of leaving group and conditions critical.[2][1]

Primary Route (


): 
  • Substrate: 2-Bromo-3-methylpyridine or 2-Chloro-3-methylpyridine.[2][1]

  • Nucleophile: Dimethylamine (aqueous or anhydrous in THF/EtOH).

  • Mechanism: Addition-Elimination (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[1] The reaction requires elevated temperatures or high pressure (sealed vessel) because the 3-methyl group sterically hinders the approach of the nucleophile to the C2 center, despite the inductive activation by the ring nitrogen.[1]
    

Alternative Route (Buchwald-Hartwig):

  • For unreactive substrates (e.g., 2-chloro derivatives at lower temps), a Palladium-catalyzed amination is employed using ligands like BINAP or Xantphos to overcome the steric barrier.[2][1]

Experimental Protocol ( Approach)

This protocol utilizes a high-pressure tube method to drive the reaction to completion without the need for expensive transition metal catalysts.[2][1]

Materials:

  • 2-Bromo-3-methylpyridine (1.0 eq) [CAS: 3430-17-9][2][1]

  • Dimethylamine (40% aq.[2] solution or 2.0 M in THF) (5.0 eq)

  • Ethanol (Solvent)[1]

  • Sodium Carbonate (

    
    ) (1.5 eq) – Optional acid scavenger[1]
    

Step-by-Step Methodology:

  • Preparation:

    • In a 100 mL pressure-rated reaction tube (e.g., Ace Glass pressure tube) equipped with a magnetic stir bar, charge 2-Bromo-3-methylpyridine (1.72 g, 10 mmol).

    • Add Ethanol (10 mL) as the solvent.

    • Carefully add Dimethylamine solution (excess, ~50 mmol). Note: If using aqueous amine, the biphasic nature may require vigorous stirring.[1]

  • Reaction:

    • Seal the tube tightly with its Teflon screw cap.

    • Place the vessel behind a blast shield in a pre-heated oil bath at 120–130 °C .

    • Stir vigorously for 16–24 hours . The elevated temperature is necessary to overcome the steric repulsion of the C3-methyl group.[2][1]

  • Work-up:

    • Cool the reaction vessel to room temperature (RT). Caution: Do not open while hot; residual pressure from dimethylamine gas poses a hazard.[2]

    • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove ethanol and excess amine.

    • Dilute the residue with Dichloromethane (DCM, 50 mL) and water (30 mL).

    • Adjust the aqueous layer pH to >10 using 1M NaOH to ensure the product is in its free base form.[1]

  • Extraction & Purification:

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine organic layers, dry over anhydrous

      
      , and filter.
      
    • Concentrate to yield the crude oil.

    • Purification: Distillation under reduced pressure (Kugelrohr) or Flash Column Chromatography (SiO2, Hexanes:EtOAc gradient) affords the pure title compound as a pale yellow oil.

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 mechanism, highlighting the Meisenheimer complex intermediate and the steric influence of the C3-methyl group.[1]

G Substrate 2-Bromo-3-methylpyridine (Electrophile) Intermediate Meisenheimer Complex (Transition State) Substrate->Intermediate Nucleophilic Attack (Rate Limiting due to Sterics) Reagent Dimethylamine (Nucleophile) Reagent->Intermediate Product Dimethyl-(3-methylpyridin-2-yl)-amine (Target) Intermediate->Product Elimination of Br- Byproduct HBr (Neutralized) Intermediate->Byproduct Steric Steric Hindrance (C3-Me) Requires Heat/Pressure Steric->Intermediate

Figure 1: Mechanistic pathway of the


 reaction showing the conversion of 2-bromo-3-methylpyridine to the target amine.
Characterization Data Summary

The purity and identity of the synthesized compound should be validated against the following expected data:

ParameterExpected Value / ObservationNotes
Physical State Pale yellow oilDarkens upon oxidation/storage.[2][1]
Boiling Point ~200 °C (at 760 mmHg)Literature value extrapolation.
1H NMR (CDCl3) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

8.15 (dd, 1H), 7.40 (dd, 1H), 6.85 (dd, 1H), 2.85 (s, 6H), 2.30 (s, 3H)
Characteristic 6H singlet for

.[1]
MS (ESI+)

Consistent with formula

.
Critical Process Parameters (CPP)
  • Temperature Control: Reactions below 100 °C often result in incomplete conversion due to the steric bulk of the ortho-methyl group inhibiting the nucleophilic attack [1].[2][1]

  • Stoichiometry: A large excess of dimethylamine (5–10 eq) serves dual purposes: as the reactant and as a base to neutralize the generated HBr.

  • Safety Pressure: The vapor pressure of dimethylamine and ethanol at 130 °C is significant. Use only rated pressure vessels and blast shields.[2]

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2][1] Link[1]

  • Scriven, E. F. V., & Ramsden, C. A. (2016). Pyridine and Pyridine Derivatives. Comprehensive Heterocyclic Chemistry III. Elsevier.[2] Link

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 12345 (Generic Pyridine Derivatives). PubChem.[2][3] Link

Sources

Method

Purification of "Dimethyl-(3-methyl-pyridin-2-yl)-amine" by chromatography

Application Note: Chromatographic Purification Strategies for Dimethyl-(3-methyl-pyridin-2-yl)-amine Executive Summary & Chemical Context Dimethyl-(3-methyl-pyridin-2-yl)-amine is a sterically congested 2-aminopyridine d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Purification Strategies for Dimethyl-(3-methyl-pyridin-2-yl)-amine

Executive Summary & Chemical Context

Dimethyl-(3-methyl-pyridin-2-yl)-amine is a sterically congested 2-aminopyridine derivative often utilized as a building block in medicinal chemistry (e.g., for kinase inhibitors or antitubercular agents).[1]

The Challenge: The purification of this compound is notoriously difficult on standard silica gel due to two synergistic factors:

  • Basicity (pKa ~7.5–8.0): The pyridine nitrogen and the exocyclic amine create a basic center that interacts strongly with acidic silanol groups (Si-OH) on the stationary phase.[1]

  • Steric Hindrance: The 3-methyl group forces the dimethylamino group out of planarity, potentially reducing conjugation and altering the basicity profile compared to un-substituted 2-aminopyridines.[1]

The Consequence: Standard chromatography (Hexane/Ethyl Acetate) typically results in severe peak tailing, irreversible adsorption ("streaking"), and poor resolution from impurities like the starting material (2-bromo-3-methylpyridine) or demethylated byproducts.[1]

This guide details two robust protocols: Deactivated Normal Phase Flash Chromatography for bulk purification and High-pH Reverse Phase HPLC for final polishing.[1]

Physicochemical Profile & Separation Logic

PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 136.19 g/mol Low MW; requires high retention factor (

) to separate from solvent front.[1]
pKa (Conjugate Acid) ~7.8Partially protonated at neutral pH. Must be kept deprotonated (High pH) or fully ion-paired (Low pH) for sharp peaks.[1]
LogP ~1.8Moderately lipophilic; retains well on C18 but elutes quickly on Silica.
Solubility High in DCM, MeOH, EtOAcCompatible with most organic injection solvents.[1]

Method Selection Workflow

The following decision matrix outlines the optimal purification route based on crude purity and scale.

PurificationWorkflow Start Crude Reaction Mixture CheckPurity Assess Purity (LC-MS / TLC) Start->CheckPurity HighImpurity Low Purity (<70%) Bulk Byproducts CheckPurity->HighImpurity Scale > 1g HighPurity High Purity (>85%) Close-eluting Isomers CheckPurity->HighPurity Scale < 500mg FlashMethod PROTOCOL A: Deactivated Silica Flash (Hex/EtOAc + 1% TEA) HighImpurity->FlashMethod SaltFormation Alternative: HCl Salt Crystallization HighImpurity->SaltFormation If solid HPLCMethod PROTOCOL B: High-pH Prep HPLC (C18, pH 10 NH4HCO3) HighPurity->HPLCMethod FlashMethod->HPLCMethod Polishing Step Final Pure Free Base (>98%) FlashMethod->Final HPLCMethod->Final SaltFormation->Final Neutralization

Figure 1: Strategic decision tree for the purification of basic aminopyridines.

PROTOCOL A: Deactivated Silica Flash Chromatography

Objective: Bulk removal of non-polar impurities and starting materials. Mechanism: Triethylamine (TEA) competes for silanol binding sites, effectively "capping" the silica and allowing the target amine to elute as a symmetrical band.

Reagents:
  • Stationary Phase: Spherical Silica Gel (40–60 µm).

  • Mobile Phase A: Hexane (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA) or 7N Ammonia in Methanol.

Step-by-Step Procedure:
  • Column Pre-treatment (Crucial Step):

    • Do not just add TEA to the mobile phase bottle.

    • Equilibrate the silica column with 3 Column Volumes (CV) of Hexane containing 1% (v/v) TEA.

    • Why? This saturates the acidic silanols before the sample touches the column, preventing the initial "stick-and-drag" effect.[1]

  • Sample Loading:

    • Dissolve the crude oil in a minimum amount of DCM.

    • Dry Load: Mix with silica (ratio 1:2 sample:silica), evaporate to dryness, and load the powder. This prevents solvent effects from broadening the band.

  • Gradient Elution:

    • Mobile Phase: Solvent A = Hexane + 1% TEA; Solvent B = EtOAc + 1% TEA.

    • Flow Rate: 15–20 mL/min (for a 12g column).

Time (CV)% Solvent BRationale
0–20%Elute non-polar impurities (e.g., starting bromide).[1]
2–100% → 30%Shallow gradient to separate close impurities.
10–1530% → 60%Elute target amine (Expect Rf ~0.3 in 20% EtOAc).
15–18100%Wash column.
  • Post-Run Processing:

    • Pool fractions containing the product.

    • Evaporation: TEA has a high boiling point (89°C). To remove it, co-evaporate with Toluene or Ethanol 2–3 times, or dry under high vacuum (>2 hours) at 40°C.

PROTOCOL B: High-pH Preparative HPLC

Objective: High-purity isolation (>99%) for biological testing. Mechanism: At pH 10, the pyridine nitrogen is fully deprotonated (neutral).[1] This increases retention on C18 (hydrophobic interaction) and eliminates ionic interactions with residual silanols on the C18 support.

System Configuration:
  • Column: C18 Hybrid Particle (e.g., XBridge BEH C18 or Gemini NX-C18).[1] Note: Standard silica-based C18 columns degrade at pH > 8.[1] Use hybrid or polymer-coated phases.[1]

  • Wavelength: 254 nm (Pyridine aromaticity) and 220 nm.

Mobile Phase Preparation:
  • Buffer A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in Water, adjusted to pH 10 with Ammonium Hydroxide (NH₄OH).

  • Buffer B: Acetonitrile (MeCN).

Gradient Protocol:
Time (min)% B (MeCN)Action
0.05%Initial Hold (Loading).[1]
1.05%Injection.
15.060%Linear Gradient (Target elutes ~40-50%).
16.095%Wash.
18.095%Hold.
18.15%Re-equilibration.
Troubleshooting High-pH HPLC:
  • Precipitation: Ensure the sample is dissolved in DMSO or MeOH/Water (1:1). Do not dissolve in pure acid, as it may precipitate when hitting the pH 10 buffer.

  • Carryover: Basic amines stick to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

Quality Control & Validation

To ensure the "Trustworthiness" of the purification, the isolated material must be validated against specific criteria.

  • 1H NMR (CDCl3):

    • Check for the disappearance of the TEA signals (quartet at ~2.5 ppm, triplet at ~1.0 ppm).

    • Verify the integral of the N-dimethyl singlet (6H, ~2.8-3.0 ppm) vs the 3-methyl singlet (3H, ~2.2 ppm).[1]

    • Diagnostic: The 3-methyl group often shields the 4-proton, causing a shift distinct from the 5- and 6-protons.[1]

  • LC-MS (Low pH):

    • Run an analytical check using Water/MeCN + 0.1% Formic Acid.

    • Expectation: The peak should be sharp. If it splits, it may indicate rotamers (rare for this small molecule) or prototropic tautomerism, but usually indicates an impurity.

    • Mass: [M+H]+ = 137.1.

References

  • PubChem. (2025).[2][3] 2-Amino-3-methylpyridine Compound Summary. National Library of Medicine. [Link]

  • Sielc Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Sielc Application Notes. [Link]

  • McCalley, D. V. (2017). Effect of mobile phase additives on solute retention at low aqueous pH in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1483, 71-79.[1][4] [Link]

  • Google Patents. (2017). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. [1]

Sources

Application

Recrystallization of "Dimethyl-(3-methyl-pyridin-2-yl)-amine" derivatives

Executive Summary This technical guide addresses the purification challenges associated with Dimethyl-(3-methyl-pyridin-2-yl)-amine (systematically N,N,3-trimethylpyridin-2-amine) and its substituted derivatives.[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the purification challenges associated with Dimethyl-(3-methyl-pyridin-2-yl)-amine (systematically N,N,3-trimethylpyridin-2-amine) and its substituted derivatives.[1][2] These scaffolds are critical intermediates in the synthesis of histamine H1 antagonists, kinase inhibitors, and neurological agents.[2]

A frequent bottleneck in handling this specific aminopyridine subclass is the physical state of the free base; often an oil or low-melting solid due to the steric bulk of the 3-methyl group and the lack of hydrogen bond donors on the tertiary amine. Consequently, standard recrystallization is often ineffective for the free base.[1][2] This guide prioritizes salt formation (hydrochloride, fumarate, tartrate) as the primary vehicle for crystallization, ensuring high purity (>99%) for downstream pharmacological applications.

Physicochemical Profile & Solubility Logic

Understanding the molecular behavior is a prerequisite for selecting the correct solvent system.[1][2]

PropertyValue / CharacteristicImplication for Purification
Core Structure Pyridine ring with 2-N(Me)2 and 3-MeSteric clash between 2-NMe2 and 3-Me forces the NMe2 group out of planarity, reducing conjugation.[1][2]
Basicity (pKa) Est.[1][2][3] 6.0 – 7.0 (Pyridine N)Sufficiently basic to form stable salts with mineral and organic acids.[1][2]
Physical State Free Base: Oil or Low-Melting Solid (<35°C)Direct recrystallization of the free base is rarely viable. Distillation or salt formation is required.[1]
Lipophilicity Moderate (LogP ~ 1.5 - 2.[1][2]0)Soluble in Et2O, DCM, EtOAc; insoluble in water (at high pH).[1][2]
Salt Crystallinity High (Lattice Energy Stabilization)Salts (HCl, HBr) typically melt >150°C, enabling effective recrystallization.[2]

The "Ortho-Effect" in Crystallization: The 3-methyl substituent creates a "gear effect" with the 2-dimethylamino group.[1][2] This steric crowding prevents efficient packing of the neutral molecule in a crystal lattice, leading to the oily state. Protonation of the pyridine nitrogen relieves some electronic repulsion and introduces ionic forces that drive lattice formation, making salt derivatives the superior target for purification.

Decision Matrix: Purification Workflow

The following logic gate determines the optimal protocol based on the physical state and purity requirements of your specific derivative.

PurificationWorkflow Start Crude Reaction Mixture (Dimethyl-(3-methyl-pyridin-2-yl)-amine derivative) StateCheck Physical State Assessment (at 25°C) Start->StateCheck Liquid Oily / Viscous Liquid StateCheck->Liquid Is Liquid Solid Amorphous / Crystalline Solid StateCheck->Solid Is Solid Distill High Vacuum Distillation (Remove volatiles/tars) Liquid->Distill Pre-purification SaltForm Salt Formation Strategy (HCl, Fumarate, Oxalate) Liquid->SaltForm Direct conversion SolventScreen Solvent Screening (Polar/Non-polar pairs) Solid->SolventScreen Distill->SaltForm RecrystA Protocol A: Salt Recrystallization (EtOH/Et2O) SaltForm->RecrystA RecrystB Protocol B: Direct Recrystallization (Hexane/EtOAc) SolventScreen->RecrystB Final High Purity API/Intermediate (>99% HPLC) RecrystA->Final RecrystB->Final

Figure 1: Decision tree for selecting the appropriate purification pathway based on the derivative's physical state.

Detailed Protocols

Protocol A: Salt Formation & Recrystallization (Primary Strategy)

Target: Oily free bases or low-melting derivatives.[1][2] Mechanism: Exploits the basicity of the pyridine nitrogen to create a high-melting ionic lattice.[1]

Reagents:

  • Crude Amine (Free Base)[1]

  • Solvent A: Diethyl Ether (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) or Methyl tert-butyl ether (MTBE) – Carrier solvent.[1]
    
  • Reagent B: 4M HCl in Dioxane or anhydrous HCl gas – Acid source.[1][2]

  • Solvent C: Isopropanol (IPA) or Ethanol (EtOH) – Recrystallization solvent.[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude oily amine in 100 mL of anhydrous

    
     (or MTBE). Cool to 0–5°C in an ice bath.
    
    • Note: Ensure the solution is dry (use ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) before proceeding.[1] Water will create gums instead of crystals.[1][2]
      
  • Acidification: Dropwise, add 4M HCl/Dioxane (approx. 1.1 equivalents) with vigorous stirring.

    • Observation: A white to off-white precipitate should form immediately.[1][2] If an oil separates ("oiling out"), the solvent is too polar or wet.[1][2] Add more ether.[1][2]

  • Isolation: Filter the crude salt under nitrogen (aminopyridines can be hygroscopic). Wash the cake with cold

    
    .
    
  • Recrystallization:

    • Transfer the crude salt to a flask.[1][2]

    • Add minimum boiling Isopropanol (IPA).[1][2] If the salt is very insoluble, add Methanol dropwise until clear.[1][2]

    • Polishing Filtration: While hot, filter through a glass frit to remove mechanical impurities.[1][2]

    • Crystallization:[1][4][5][6][7] Allow the filtrate to cool slowly to room temperature, then to 4°C.

    • Anti-Solvent (Optional): If no crystals form, add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       dropwise to the cold solution until turbidity persists.[1]
      
  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.

Protocol B: Direct Recrystallization of Solid Derivatives

Target: Solid derivatives (e.g., nitro-, halo-, or amide-substituted analogs).[1][2] System: Non-polar/Polar Binary System (Hexane/Ethyl Acetate).[1][2]

Step-by-Step Methodology:

  • Solubility Test: Place 100 mg of solid in a test tube. Add Ethyl Acetate (EtOAc) dropwise with heating.[1][2]

    • Goal: Dissolution at boiling, precipitation upon cooling.[1][2]

  • Dissolution: Dissolve the bulk material in boiling EtOAc (approx. 5 mL per gram).

  • Anti-Solvent Addition: Remove from heat. While still hot, add Hexane (or Heptane) dropwise until a faint cloudiness persists.[1][2][6]

  • Re-clarification: Add 1-2 drops of hot EtOAc to clear the solution.

  • Nucleation: Let the flask stand undisturbed. If oiling occurs, scratch the glass surface with a spatula or add a seed crystal.[1][2]

  • Harvest: Filter the crystals and wash with a cold 1:3 EtOAc:Hexane mixture.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Oiling Out Impurities lowering melting point; Solvent boiling point > Product melting point.[1][2]1. Use a lower boiling solvent (e.g., replace Toluene with DCM/Hexane).2.[1][2] Switch to Protocol A (Salt Formation).[1][2]
Colored Impurities Oxidation of the aminopyridine nitrogen (N-oxide formation).[1]Treat the hot solution with activated charcoal (5 wt%), stir for 10 min, and filter through Celite before cooling.
Hygroscopicity The HCl salt is absorbing atmospheric water.[1][2]1. Switch counter-ion: Use Fumaric acid or Oxalic acid (often non-hygroscopic).2.[1][2] Dry under high vacuum with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

.[1]
Low Yield Product too soluble in cold solvent.[1][2]Cool to -20°C; concentrate mother liquor to half volume and repeat crystallization (Second Crop).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15347, 2-Amino-3-methylpyridine. Retrieved January 28, 2026 from [Link]

    • Relevance: Provides baseline physical properties (MP: 31°C)
  • Zhang, Y., et al. (2015). Method for separating mixed aminopyridine through crystallization and rectification coupling technology.[1][2] CN104529886A.[1][2] Google Patents. Retrieved from

    • Relevance: Validates industrial purification methods for methyl-aminopyridines, confirming rectification (distillation)
  • Li, H., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents.[1][2] Journal of Chemical & Engineering Data.[1][2] Retrieved from [Link][1]

    • Relevance: Establishes solubility curves for aminopyridines in Ethanol and Acetone, supporting the solvent choices in Protocol A.
  • Massachusetts Institute of Technology (n.d.). Two-Solvent Recrystallization Guide.[1][2] MIT OpenCourseWare.[1][2] Retrieved from [Link]

    • Relevance: Authoritative grounding for the binary solvent techniques (Protocol B) adapted for this specific chemical class.[1][2]

Sources

Method

"Dimethyl-(3-methyl-pyridin-2-yl)-amine" 1H NMR analysis and interpretation

Abstract & Scope This application note provides a comprehensive protocol for the 1H NMR characterization of Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 10252-46-7), a pharmacophore often utilized in the synthesis of ant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a comprehensive protocol for the 1H NMR characterization of Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 10252-46-7), a pharmacophore often utilized in the synthesis of antihistamines and CNS-active agents.[1] Unlike simple pyridines, this molecule exhibits a critical "ortho-effect" between the 2-dimethylamino group and the 3-methyl substituent.[1] This guide details the experimental methodology, spectral assignment logic using substituent chemical shift increments, and the structural implications of steric inhibition of resonance.[1]

Structural Analysis & Theoretical Framework

Before acquisition, a rigorous analyst must predict the spectral footprint.[1] The target molecule consists of a pyridine core with two electron-donating substituents:[1]

  • 2-N(CH₃)₂ (Dimethylamino): A strong resonance donor, typically shielding ortho/para positions (C3, C5).[1]

  • 3-CH₃ (Methyl): A weak inductive donor.[1]

The "Ortho-Effect" Twist: In 2-dimethylaminopyridine, the N-lone pair is coplanar with the ring, maximizing conjugation.[1] However, in the target molecule, the 3-methyl group exerts steric pressure on the bulky dimethylamino group.[1] This often forces the N(Me)₂ group to twist out of planarity, partially decoupling the lone pair from the aromatic system (Steric Inhibition of Resonance).[1]

  • Prediction: Ring protons (H4, H5, H6) may appear slightly downfield (deshielded) compared to the unhindered 2-dimethylaminopyridine analog due to reduced electron donation.[1]

Experimental Protocol

Reagents & Materials
  • Analyte: >98% Purity Dimethyl-(3-methyl-pyridin-2-yl)-amine.[1][2][3][4]

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal reference.[1]

    • Note: CDCl₃ is preferred for resolution.[1] DMSO-d₆ is reserved for cases where proton exchange or solubility is an issue, though not strictly necessary here as there are no labile protons.[1]

  • Tubes: 5mm High-Precision NMR tubes (Wilmad 528-PP or equivalent).

Sample Preparation Workflow

Standardization is key to reproducible chemical shifts.

  • Weighing: Accurately weigh 10–15 mg of the analyte into a clean vial.

    • Why? High concentrations (>30mg) can cause viscosity broadening and aggregation-induced shift changes.[1]

  • Solvation: Add 0.6 mL of CDCl₃. Cap and vortex until fully dissolved.[1]

  • Filtration (Optional but Recommended): If the solution appears cloudy, filter through a small plug of glass wool into the NMR tube to remove suspended solids that degrade magnetic field homogeneity.[1]

  • Volume Check: Ensure solvent height is ~4.0–4.5 cm in the tube.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) or zg (90° pulse with longer relaxation).

  • Spectral Width (SW): 12–15 ppm (to capture all aromatic signals and potential exchange broadening).[1]

  • Relaxation Delay (D1): 2.0 seconds (Ensure quantitative integration of methyl singlets).

  • Scans (NS): 16 or 32 (Sufficient for >10mg sample).[1]

  • Temperature: 298 K (25°C).[1]

Visualization: Experimental Workflow

NMR_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Processing Node1 Weigh Analyte (10-15 mg) Node2 Solvate (0.6 mL CDCl3) Node1->Node2 Node3 Transfer to 5mm Tube Node2->Node3 Node4 Lock & Shim (Gradient Shim) Node3->Node4 Node5 Acquire FID (ns=16, d1=2s) Node4->Node5 Node6 Fourier Transform (LB = 0.3 Hz) Node5->Node6 Node7 Phase & Baseline Correction Node6->Node7 Node8 Integration & Peak Picking Node7->Node8

Figure 1: Standardized workflow for high-fidelity 1H NMR acquisition of small organic amines.

Data Interpretation & Assignment

The spectrum will display two distinct regions: the aliphatic zone (methyls) and the aromatic zone (pyridine ring).[1]

Chemical Shift Table (CDCl₃, 400 MHz)
AssignmentTypeShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Structural Justification
N(CH₃)₂ Aliphatic2.80 – 2.95 Singlet (s)6H-N-Methyls attached to aromatic ring.[1]
3-CH₃ Aliphatic2.25 – 2.35 Singlet (s)3H-Benzylic-type methyl on pyridine.[1]
H5 Aromatic6.75 – 6.90 dd1HJ₅,₄ ≈ 7.5, J₅,₆ ≈ 5.0β-position to Nitrogen.[1] Most shielded ring proton.[1]
H4 Aromatic7.35 – 7.45 dd1HJ₄,₅ ≈ 7.5, J₄,₆ ≈ 1.8γ-position to Nitrogen.[1] Adjacent to 3-Me.
H6 Aromatic8.05 – 8.15 dd1HJ₆,₅ ≈ 5.0, J₆,₄ ≈ 1.8α-position to Nitrogen.[1] Most deshielded (inductive).[1]
Detailed Mechanistic Analysis
  • The Aliphatic Region (2.0 – 3.0 ppm):

    • You will observe two singlets.[1] The integral ratio must be exactly 2:1 (6H:3H).[1]

    • The N(CH₃)₂ signal (~2.85 ppm) is typically downfield of the C-CH₃ (~2.30 ppm) due to the higher electronegativity of Nitrogen compared to the aromatic Carbon.[1]

    • Diagnostic Check: If the N(CH₃)₂ signal appears broadened, it indicates restricted rotation around the C2-N bond, confirming the steric clash with the 3-methyl group.[1]

  • The Aromatic Region (6.5 – 8.5 ppm):

    • H6 (The Anchor): This is the easiest proton to identify.[1] It is adjacent to the ring nitrogen, which pulls electron density away via induction.[1] It will be the most downfield signal (~8.1 ppm) and appear as a doublet of doublets (coupling to H5 and small long-range to H4).[1]

    • H5 (The Shielded One): Located "beta" to the ring nitrogen, this position is less electron-poor.[1] Furthermore, the resonance donation from the 2-NMe₂ group (even if twisted) dumps electron density primarily into positions 3 and 5.[1] Since position 3 is blocked by a methyl, H5 receives the brunt of the shielding, appearing upfield (~6.8 ppm).[1]

    • H4 (The Middle Ground): This proton is adjacent to the 3-methyl group.[1] It usually appears as a doublet of doublets around 7.4 ppm.[1]

Advanced Verification: The NOE Experiment

To conclusively prove the regiochemistry (i.e., that the methyl is at position 3 and not 4, 5, or 6), a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment is the gold standard.[1]

Critical NOE Correlations:

  • Irradiate N-Me (2.85 ppm): You should see a strong enhancement of the 3-Me signal (2.30 ppm).[1]

    • Why? They are spatially proximal (Ortho).[1]

    • Negative Result: If the methyl were at position 4, you would see NOE enhancement of the H3 proton (which would exist in that isomer) and weak/no enhancement of the methyl.[1]

  • Irradiate 3-Me (2.30 ppm): Enhancement of N-Me and H4 .

NOE_Correlation Figure 2: Key NOE Correlations for Structural Validation N_Me N(CH3)2 (2.85 ppm) C3_Me 3-Me (2.30 ppm) N_Me->C3_Me Strong NOE (Diagnostic) H4 H4 (7.40 ppm) C3_Me->H4 Medium NOE H5 H5 (6.80 ppm) H4->H5 Ortho Coupling (J=7.5Hz) H6 H6 (8.10 ppm) H5->H6 Ortho Coupling (J=5Hz)

Figure 2: Spatial correlations confirming the 2,3-substitution pattern.

Troubleshooting & Common Artifacts

  • Trace Acid Contamination:

    • Symptom:[1][2][4][5] Broadening of signals or significant downfield shifts of the ring protons.[1]

    • Cause: CDCl₃ can form HCl over time (photolysis).[1] Pyridines are basic and will protonate at the ring nitrogen.[1]

    • Fix: Filter CDCl₃ through basic alumina before use or use a fresh ampoule.[1]

  • Water Peak:

    • Expect a singlet for H₂O around 1.56 ppm in CDCl₃.[1] If the sample is wet, this may shift or broaden.[1]

  • Rotational Isomers:

    • At room temperature (298K), the N-Me₂ rotation is usually fast on the NMR timescale, giving one singlet.[1] If the steric clash is severe enough to slow this rotation, the N-Me₂ singlet may broaden or split into two unequal singlets (decoalescence).[1] If observed, perform Variable Temperature (VT) NMR at 320K to sharpen the signal.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for substituent chemical shift increments).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Source for NOE and pulse sequence protocols).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 3438 (2-dimethylaminopyridine) & SDBS No. 1656 (3-methylpyridine).[1] Available at: [Link][1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Reference for pyridine coupling constants and chemical shifts). Available at: [Link][1]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Profiling of Dimethyl-(3-methyl-pyridin-2-yl)-amine

This Application Note is structured as a high-level technical guide for analytical chemists and drug development scientists. It focuses on the structural elucidation and quantification of Dimethyl-(3-methyl-pyridin-2-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug development scientists. It focuses on the structural elucidation and quantification of Dimethyl-(3-methyl-pyridin-2-yl)-amine , a compound often encountered as a synthesis impurity or metabolite in pyridine-based therapeutics.


 | MW:  136.19  g/mol 

Executive Summary

Dimethyl-(3-methyl-pyridin-2-yl)-amine is a tertiary aminopyridine frequently analyzed during the impurity profiling of antihistamines and analgesic precursors. Its structural proximity to potential genotoxic impurities (PGIs) necessitates rigorous detection limits. This guide details the Electron Ionization (EI) and Electrospray Ionization (ESI) fragmentation patterns, providing a validated mechanistic pathway for its identification in complex matrices.

Key Diagnostic Ions (EI):


 136 (

), 135 (

), 121 (

), 93 (Pyridyl core).

Chemical Context & Stability

The molecule consists of a pyridine ring substituted at the C2 position with a dimethylamino group and at the C3 position with a methyl group.[1]

  • Steric Influence: The ortho-methyl group at C3 forces the dimethylamino group out of perfect planarity, influencing the ionization potential and fragmentation kinetics.

  • Basicity: The pyridine nitrogen is the primary protonation site in ESI, while the exocyclic nitrogen participates heavily in charge stabilization during EI fragmentation.

Experimental Protocol

GC-MS Conditions (Electron Ionization)[2]
  • Instrument: Single Quadrupole or Q-TOF GC-MS.

  • Inlet Temp: 250°C (Splitless mode recommended for trace analysis).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temp Program: 60°C (1 min hold)

    
     15°C/min 
    
    
    
    280°C (3 min hold).
  • Source Temp: 230°C | Electron Energy: 70 eV.

LC-MS/MS Conditions (Electrospray Ionization)
  • Instrument: Triple Quadrupole (QqQ) or Orbitrap.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Collision Energy (CE): Stepped 20-40 eV for full fragmentation coverage.

Fragmentation Analysis & Mechanism

Electron Ionization (EI) Pathway

In 70 eV EI, the molecular ion (


, 

136) is robust due to the aromatic stabilization. The fragmentation is dominated by

-cleavage and ring-stabilized losses.
  • Molecular Ion (

    
     136):  The radical cation forms primarily by removing an electron from the exocyclic nitrogen lone pair.
    
  • Hydrogen Loss (

    
     135):  A significant 
    
    
    
    peak is observed. This is characteristic of ortho-substituted
    
    
    -dialkyl anilines/pyridines, where a hydride is lost from an
    
    
    -carbon or the ortho-methyl group, followed by cyclization to a tetrahydroquinoline-like species (Ortho Effect).
  • 
    -Cleavage / Methyl Loss (
    
    
    
    121):
    The Base Peak is typically formed by the loss of a methyl radical (
    
    
    ) from the dimethylamino group. This generates a resonance-stabilized iminium ion (
    
    
    ).
  • Ring Degradation (

    
     92/93):  Subsequent loss of the imine fragment (
    
    
    
    ) or HCN cleavage from the pyridine ring yields the methyl-pyridine core ions.
ESI-MS/MS Pathway (CID)

In ESI, the precursor is the even-electron protonated molecule


 at 

137.
  • Primary Transition:

    
     (Loss of Dimethylamine, 
    
    
    
    , neutral loss of 45 Da).
  • Secondary Transition:

    
     (Loss of Methyl radical is rare in ESI; loss of methane 
    
    
    
    or radical loss requires high energy). The loss of dimethylamine to leave the 3-methylpyridinium cation (
    
    
    92/93) is the dominant transition for MRM quantification.

Visualizing the Fragmentation Pathway[3][4][5][6]

The following diagram illustrates the mechanistic pathways for the breakdown of Dimethyl-(3-methyl-pyridin-2-yl)-amine under Electron Ionization.

FragmentationPathway M Molecular Ion (M+•) m/z 136 (Radical Cation) M_minus_1 [M - H]+ m/z 135 (Cyclized/Stabilized) M->M_minus_1 - H• (Ortho Effect) M_minus_15 [M - CH3]+ m/z 121 (Base Peak: Iminium Ion) M->M_minus_15 - CH3• (α-Cleavage) M_minus_44 [M - N(CH3)2]+ m/z 92 (Methyl-Pyridyl Cation) M->M_minus_44 - N(CH3)2• (Inductive Cleavage) M_minus_15->M_minus_44 - CH2=NH PyridineFrag Ring Fragmentation m/z 65 (Loss of HCN) M_minus_44->PyridineFrag - HCN

Caption: Mechanistic fragmentation tree for Dimethyl-(3-methyl-pyridin-2-yl)-amine showing primary loss of methyl radical (m/z 121) and subsequent skeletal degradation.

Summary of Diagnostic Ions

m/z (Da)Ion IdentityStructure/MechanismRelative Abundance (Est.)
136

Molecular IonHigh (60-80%)
135

H-Loss (Ortho-cyclization)Medium (30-50%)
121


-Cleavage (Iminium)
Base Peak (100%)
93

3-Methylpyridine coreMedium (20-40%)
92

Loss of DimethylamineMedium (20-40%)
44

Dimethylammonium ionLow (Variable)

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of this protocol, the following system suitability tests must be passed before sample analysis:

  • Ion Ratio Confirmation: In EI mode, the ratio of

    
     121 to 
    
    
    
    136 must be constant (
    
    
    ) across the peak width.
  • Retention Time Locking: Use 3-methylpyridine as an internal anchor; Dimethyl-(3-methyl-pyridin-2-yl)-amine should elute later due to the dimethylamino substitution.

  • Blank Verification: Ensure no carryover at

    
     121, as tertiary amines can adsorb to active sites in the GC liner. Action: Use deactivated glass wool liners.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for -cleavage mechanisms in amines).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Amino-3-methylpyridine (Related Structure). National Institute of Standards and Technology.[2]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Context for analyzing aminopyridine impurities).

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of Dimethyl-(3-methyl-pyridin-2-yl)-amine Scaffolds

This Application Note is designed for researchers and drug development professionals focusing on the functionalization of the Dimethyl-(3-methyl-pyridin-2-yl)-amine scaffold (also known as N,N,3-trimethylpyridin-2-amine)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the functionalization of the Dimethyl-(3-methyl-pyridin-2-yl)-amine scaffold (also known as N,N,3-trimethylpyridin-2-amine).[1]

Based on recent pharmaceutical patent literature (e.g., GLP-1 receptor agonist development), this moiety acts as a critical pharmacophore.[1] This guide details the protocols for incorporating this scaffold via Suzuki-Miyaura Cross-Coupling , specifically addressing the challenges posed by its electron-rich, sterically hindered nature.[1]

Executive Summary

Dimethyl-(3-methyl-pyridin-2-yl)-amine is a privileged substructure in medicinal chemistry, notably in the synthesis of Pyrazolopyridine derivatives for metabolic disorders.[1] While the core structure is chemically stable, its utilization in Suzuki cross-coupling requires specific attention to electronic deactivation and catalyst coordination .[1]

This protocol focuses on the coupling of halogenated derivatives (e.g., 4-iodo or 5-bromo isomers) of the title amine with aryl/heteroaryl boronic acids.[1] The unfunctionalized amine itself is not a Suzuki substrate; it must first be activated (halogenated).[1]

Key Challenges & Solutions
ChallengeMechanistic CauseSolution
Catalyst Poisoning The pyridine nitrogen and the exocyclic dimethylamino group can chelate Pd(II), arresting the catalytic cycle.[1]Use of bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ) to outcompete substrate coordination.[1]
Slow Oxidative Addition The electron-donating -NMe₂ group increases electron density on the ring, making the C-X bond less electrophilic.[1]Utilization of Aryl Iodides or high-temperature protocols with Pd₂dba₃ .[1]
Steric Hindrance The C3-methyl group creates steric bulk, shielding the C2 and C4 positions.[1]Optimization of solvent systems (e.g., 1,4-Dioxane/H₂O ) to maintain solubility and catalytic turnover.[1]

Pre-Reaction Analysis: The Scaffold

Before initiating coupling, the researcher must identify the correct halogenated precursor.[1] The Suzuki reaction does not occur on the C-H bonds of the unfunctionalized amine under standard conditions; it requires a pre-installed leaving group.[1]

Target Precursors:

  • 4-Iodo-N,N,3-trimethylpyridin-2-amine: Highly reactive, ideal for complex couplings (Reference: WO2018056453A1).[1]

  • 5-Bromo-N,N,3-trimethylpyridin-2-amine: Standard building block, requires more active catalyst systems.[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the workflow from the core scaffold to the cross-coupled product.

SuzukiWorkflow Core Dimethyl-(3-methyl- pyridin-2-yl)-amine Halo Halogenated Precursor (4-Iodo or 5-Bromo) Core->Halo Electrophilic Halogenation CatCycle Pd(0)/Ligand Oxidative Addition Core->CatCycle Potential Coordination (Inhibition) Halo->CatCycle Substrate Entry TransMet Transmetallation (Boronic Acid + Base) CatCycle->TransMet Pd(II)-Ar-X Product Cross-Coupled Biaryl Product TransMet->Product Reductive Elimination

Figure 1: Synthetic workflow and potential catalyst inhibition pathways.[1]

Experimental Protocols

Protocol A: Coupling of 4-Iodo-N,N,3-trimethylpyridin-2-amine

Best for: Synthesizing GLP-1 agonist intermediates or when high yields are critical.[1]

Reagents:

  • Substrate: 4-Iodo-N,N,3-trimethylpyridin-2-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)[1]

  • Base: K₂CO₃ (2.0 - 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a microwave vial or round-bottom flask with the 4-iodo substrate (e.g., 1.0 mmol, 262 mg) and the Aryl Boronic Acid (1.2 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.05 mmol, 41 mg).[1] Note: Pd(dppf)Cl₂ is preferred for its robustness against heteroatom coordination.[1]

  • Solvent & Base: Add degassed 1,4-Dioxane (4 mL) and 2M aq. K₂CO₃ (1 mL).[1]

  • Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vessel.

  • Reaction: Heat to 90–100°C for 2–4 hours. (Monitor via LC-MS; the starting iodide should disappear rapidly).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).[1] The amino group makes the product polar; consider using amine-functionalized silica if streaking occurs.[1]

Protocol B: Coupling of 5-Bromo-N,N,3-trimethylpyridin-2-amine

Best for: Cost-effective synthesis using less reactive bromides.[1]

Reagents:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: Toluene / Water (10:[1]1) or n-Butanol[1]

Rationale: The 5-position is electronically coupled to the 2-amino group (para-relationship).[1] The electron donation from the amine makes the C5-Br bond electron-rich and difficult to break.[1] XPhos is essential here as it facilitates the oxidative addition of electron-rich aryl chlorides/bromides.[1]

Procedure Modifications:

  • Pre-mix Pd₂(dba)₃ and XPhos in the solvent for 5 minutes to form the active catalytic species before adding substrates.[1]

  • Requires higher temperature (100–110°C ) compared to the iodo-derivative.[1]

  • Reaction times may extend to 12–16 hours.[1]

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to Pd(OAc)₂ / SPhos . SPhos is exceptionally good for sterically hindered, electron-rich pyridines.[1]
Protodehalogenation Reduction of C-X bondEnsure the solvent is strictly anhydrous if using hydride-donor solvents (though water is usually required for base solubility).[1] Reduce reaction temperature slightly.
Homocoupling of Boronic Acid Oxidative couplingEnsure strict inert atmosphere (Argon/Nitrogen).[1] Reduce the excess of boronic acid.[1]
Starting Material Recovery Failed Oxidative AdditionThe 2-NMe₂ group is deactivating the ring.[1] Increase catalyst loading to 10 mol% or switch to Pd-PEPPSI-IPr .

References

  • Chugai Pharmaceutical Co., Ltd. (2018).[1] Pyrazolopyridine derivative having GLP-1 receptor agonist effect.[1] WO2018056453A1.[1] Link

    • Source for the synthesis and coupling of 4-iodo-N,N,3-trimethylpyridin-2-amine.[1]

  • Chugai Pharmaceutical Co., Ltd. (2023).[1] Pyrazolopyridine derivative having GLP-1 receptor agonist effect.[1] US11814381B2.[1] Link

    • Details the specific reagents and conditions for palladium-c
  • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366.[1] Link[1]

    • Authoritative grounding for the use of XPhos/SPhos in coupling electron-rich heteroaryl halides.

Sources

Application

Technical Guide: Leveraging Steric Control with Dimethyl-(3-methyl-pyridin-2-yl)-amine in Catalysis

This guide is structured as a high-level Technical Application Note, designed for senior researchers in medicinal chemistry and process development. It focuses on the unique steric and electronic properties of Dimethyl-(...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Technical Application Note, designed for senior researchers in medicinal chemistry and process development. It focuses on the unique steric and electronic properties of Dimethyl-(3-methyl-pyridin-2-yl)-amine (also known as N,N,3-trimethylpyridin-2-amine) and its utility as a tunable ligand/catalyst.[1]

[1]

Executive Summary: The "Goldilocks" Ligand

In the optimization of transition metal catalysis and organocatalysis, standard ligands often fail due to binary extremes: they are either too sterically hindered (inactive) or too accessible (non-selective).[1]

Dimethyl-(3-methyl-pyridin-2-yl)-amine (hereafter 3-Me-2-DMAP ) represents a critical "middle ground" in ligand design.[1] Unlike its unhindered congener (2-dimethylaminopyridine) or the para-substituted DMAP, the 3-methyl substituent introduces a specific ortho-effect .[1] This steric bulk forces the dimethylamino group out of planarity with the pyridine ring, modulating the basicity of the pyridine nitrogen and creating a unique chiral-like pocket for metal coordination.[1]

This guide details the application of 3-Me-2-DMAP in two primary domains:

  • Ligand for Copper-Catalyzed Cross-Couplings (Ullmann-type): Stabilizing active Cu(I) species while preventing aggregation.[1]

  • Tunable Nucleophilic Catalyst: Providing "soft" acylation power for kinetic resolutions where DMAP is too aggressive.[1]

Chemical Profile & Mechanistic Insight[1]

Structural Dynamics: Steric Inhibition of Resonance

The catalytic utility of 3-Me-2-DMAP stems from the interaction between the 3-methyl group and the 2-dimethylamino group .[1]

  • Standard Resonance (DMAP): In 4-DMAP, the NMe2 group is planar with the ring, donating electron density into the ring, making the pyridine nitrogen a "superbase."[1]

  • Steric Twist (3-Me-2-DMAP): The 3-methyl group sterically clashes with the N-methyl groups.[1] This forces the NMe2 group to rotate out of the pyridine plane.[1]

    • Effect 1: Reduced resonance donation (The "Steric Inhibition of Resonance").[1]

    • Effect 2: The pyridine nitrogen remains basic but is sterically shielded.[1]

    • Effect 3: When binding to metals (e.g., Cu, Pd), the 3-methyl group blocks one quadrant, enforcing specific substrate approach trajectories.[1]

Data Summary Table
PropertyValue / DescriptionImpact on Catalysis
CAS Number 61713-46-0Precise identification for procurement.[1]
Molecular Weight 136.19 g/mol Low MW allows high atom economy.[1]
pKa (Conj. Acid) ~6.5 - 7.0 (Est.)Less basic than DMAP (9.7), more basic than Pyridine (5.2).[1]
Coordination Mode Monodentate (Py-N)Acts as a "bulky pyridine" ligand.[1]
Key Substituent 3-Methyl (Ortho)Prevents catalyst dimerization; modulates reactivity.[1]

Application 1: Ligand in Copper-Catalyzed C-N Coupling

2-Aminopyridines are privileged ligands in Ullmann-type couplings. 3-Me-2-DMAP is particularly effective for challenging substrates (e.g., ortho-substituted aryl halides) where catalyst aggregation leads to stalling.[1]

Mechanism of Action

The ligand binds to Cu(I) via the pyridine nitrogen.[1] The bulky 3-methyl group prevents the formation of inactive [Cu(L)X]n aggregates/clusters, maintaining the catalyst in the active monomeric L-Cu-X state.[1]

Detailed Protocol: Amination of Aryl Halides

Objective: Coupling of 2-bromoanisole with pyrazole (Sterically demanding test case).

Reagents:

  • Aryl Halide: 2-Bromoanisole (1.0 mmol)[1]

  • Nucleophile: Pyrazole (1.2 mmol)[1]

  • Catalyst Source: CuI (Copper(I) Iodide) (5 mol%)[1]

  • Ligand: Dimethyl-(3-methyl-pyridin-2-yl)-amine (10 mol%)[1]

  • Base: K2CO3 (2.0 equiv)[1]

  • Solvent: DMF or DMSO (anhydrous)[1]

Step-by-Step Methodology:

  • Catalyst Pre-Complexation (Critical Step):

    • In a glovebox or under Argon flow, add CuI (9.5 mg, 0.05 mmol) and 3-Me-2-DMAP (13.6 mg, 0.10 mmol) to a dried reaction vial.

    • Add 1.0 mL of anhydrous DMF.[1]

    • Stir at room temperature for 15 minutes. Observation: The solution should turn from cloudy to a clear pale yellow/green, indicating monomeric complex formation.[1]

  • Substrate Addition:

    • Add 2-Bromoanisole (187 mg, 1.0 mmol), Pyrazole (82 mg, 1.2 mmol), and K2CO3 (276 mg, 2.0 mmol) to the vial.[1]

    • Seal the vial with a crimp cap containing a PTFE septum.[1]

  • Reaction:

    • Heat the block to 110°C . Stirring must be vigorous (≥800 rpm) to handle the solid base.[1]

    • Run for 12–24 hours.

  • Work-up & Analysis:

    • Cool to Room Temperature.[1] Dilute with EtOAc (10 mL) and filter through a Celite pad to remove inorganic salts.

    • Wash filtrate with water (3x) to remove DMF.[1]

    • Dry over Na2SO4, concentrate, and analyze via GC-MS or 1H NMR.[1]

Self-Validation Check:

  • Control Reaction: Run a parallel vial without the ligand.[1] If the ligand-free reaction yields <10% and the ligand reaction yields >80%, the ligand effect is validated.[1]

Application 2: Tunable Nucleophilic Catalyst (Acylation)

In the acylation of tertiary alcohols or kinetic resolution of secondary alcohols, DMAP is often "too fast," leading to racemization or side reactions.[1] 3-Me-2-DMAP serves as a "rheostat," dialing back the reactivity.[1]

Workflow Diagram: Catalyst Selection Logic

The following diagram illustrates when to select 3-Me-2-DMAP over standard catalysts.

CatalystSelection Start Substrate: Alcohol/Amine Acylation CheckSterics Is the Substrate Sterically Hindered? Start->CheckSterics CheckSelectivity Is Enantioselectivity/Selectivity Critical? CheckSterics->CheckSelectivity Yes (Tertiary/Complex) UseDMAP Use Standard DMAP (High Activity) CheckSterics->UseDMAP No (Primary/Sec) CheckSelectivity->UseDMAP No (Just need yield) Use3Me Use 3-Me-2-DMAP (Controlled Activity) CheckSelectivity->Use3Me Yes (Need Kinetic Control) UsePyridine Use Pyridine (Low Activity) Use3Me->UsePyridine If still too reactive

Figure 1: Decision tree for selecting nucleophilic catalysts based on substrate complexity.

Protocol: Selective Acylation of a Secondary Alcohol

Objective: Acylation of a secondary alcohol in the presence of a sensitive functional group (e.g., an epoxide or lactone) that might open under harsh basic conditions.[1]

Reagents:

  • Substrate: 1-Phenylethanol (1.0 mmol)[1]

  • Anhydride: Acetic Anhydride (1.1 mmol)[1]

  • Catalyst: Dimethyl-(3-methyl-pyridin-2-yl)-amine (5 mol%)[1]

  • Base: Triethylamine (1.2 equiv) - Acts as the stoichiometric proton scavenger.[1]

  • Solvent: DCM (Dichloromethane)[1]

Methodology:

  • Dissolve substrate (1.0 mmol) and Triethylamine (1.2 mmol) in DCM (5 mL) at 0°C.

  • Add 3-Me-2-DMAP (6.8 mg, 0.05 mmol).

  • Add Acetic Anhydride (1.1 mmol) dropwise.

  • Monitor via TLC.[1]

    • Note: The reaction will be slower than with DMAP.[1] This allows for monitoring and stopping the reaction before side-reactions (like elimination or ring opening) occur.[1]

References & Grounding

  • Chemical Identity & Properties:

    • Compound: Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS 61713-46-0).[1]

    • Source:[1]

  • Mechanistic Context (Steric Inhibition of Resonance):

    • For foundational theory on how ortho-methyl groups affect pyridine basicity and ligand properties, see: Brown, H. C. et al. "Steric Effects in Displace-ment Reactions."[1] J. Am. Chem. Soc. (Classic physical organic chemistry context).

  • Catalytic Application (Copper Complexes):

    • Research on 2-aminopyridine N-oxides and their parent amines in Copper coordination chemistry highlights the structural rigidity imposed by the 3-methyl group.[1]

    • Source: [West, D. X. et al. "Copper(II) complexes of 2-dimethylamino-3-picoline N-oxide."[1][2] Inorganica Chimica Acta, 1987.]([Link]1][2]

  • Related Ligand Systems (Pd-Catalysis):

    • The use of bulky 2-aminopyridines is well-precedented in Pd-catalyzed C-H activation, serving as a conceptual basis for using 3-Me-2-DMAP.[1]

    • Source: [Engle, K. M. et al. "Ligand-Accelerated C-H Activation."[1] Acc. Chem. Res.]([Link]) (General reference for ligand class behavior).[1]

Sources

Method

Application Note: Experimental Setup &amp; Protocols for Dimethyl-(3-methyl-pyridin-2-yl)-amine

Abstract This guide details the experimental handling, synthesis, and application of Dimethyl-(3-methyl-pyridin-2-yl)-amine (also referred to as N,N-dimethyl-3-picolin-2-amine).[1] Unlike its renowned isomer 4-(Dimethyla...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the experimental handling, synthesis, and application of Dimethyl-(3-methyl-pyridin-2-yl)-amine (also referred to as N,N-dimethyl-3-picolin-2-amine).[1] Unlike its renowned isomer 4-(Dimethylamino)pyridine (DMAP), this 2-substituted analog exhibits unique steric properties due to the ortho-methyl group at the 3-position.[1] This steric crowding alters its nucleophilicity and coordination chemistry, making it a valuable probe for steric effects in acylation reactions and a specialized ligand in transition metal catalysis.[1] This document provides a robust synthesis protocol via Eschweiler-Clarke methylation and a comparative kinetic assay to evaluate its catalytic efficiency.[1]

Chemical Profile & Handling

Structural Analysis & Properties

The molecule features a pyridine ring substituted with a dimethylamino group at position 2 and a methyl group at position 3.[1] The proximity of the 3-methyl group to both the ring nitrogen and the exocyclic amine creates a "steric gear" effect.[1] This forces the dimethylamino group to twist slightly out of planarity with the aromatic ring, reducing conjugation compared to unhindered 2-aminopyridines.[1]

Table 1: Physicochemical Properties

PropertyValue / DescriptionNote
IUPAC Name N,N-Dimethyl-3-methylpyridin-2-amine
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Physical State Colorless to pale yellow oilOxidizes/darkens upon air exposure.[1]
Boiling Point ~205–210 °C (est.[1] at 760 mmHg)Lower H-bonding than primary amine precursor (221°C).[1]
Solubility Soluble in DCM, MeOH, Toluene, Ethyl AcetateLimited solubility in water at neutral pH; soluble in dilute acid.
pKa (Conj. Acid) ~6.5–7.0 (Estimated)Protonation occurs preferentially at the ring nitrogen.[1]
Safety & Storage[1]
  • Hazards: Irritant to eyes, skin, and respiratory system.[1][2] Toxic if swallowed.[1][2] The precursor (2-amino-3-picoline) is toxic; handle all derivatives with similar caution.[1]

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. The compound is hygroscopic and sensitive to oxidation.[1]

  • Handling: Use a fume hood.[1] Avoid contact with strong oxidizing agents (e.g., peroxides) to prevent N-oxide formation unless intended.[1]

Protocol A: Synthesis via Eschweiler-Clarke Methylation

Rationale: While Nucleophilic Aromatic Substitution (SₙAr) of 2-bromo-3-methylpyridine with dimethylamine is possible, it requires high-pressure autoclaves due to the volatility of dimethylamine and the steric deactivation of the 3-methyl group.[1] The Eschweiler-Clarke reductive amination described below uses the readily available 2-amino-3-methylpyridine and proceeds under standard reflux conditions, ensuring higher reproducibility and safety.[1]

Reagents
  • Substrate: 2-Amino-3-methylpyridine (CAS: 1603-40-3) [1.0 eq][1][3]

  • Methyl Source: Formaldehyde (37% aq.[1] solution) [5.0 eq]

  • Reductant/Solvent: Formic Acid (98%) [10.0 eq][1]

  • Quench: Sodium Hydroxide (NaOH), 4M solution.

  • Solvent: Dichloromethane (DCM) for extraction.[1]

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the condenser to an inert gas line (N₂).[1]

  • Addition (Exothermic): Cool the flask in an ice bath (0 °C). Add Formic Acid (10 eq). Slowly add 2-Amino-3-methylpyridine (1 eq) with stirring. Caution: Exothermic acid-base reaction.[1]

  • Formaldehyde Addition: Add Formaldehyde (37% aq, 5 eq) dropwise to the cooled mixture.

  • Reflux: Remove the ice bath. Heat the reaction mixture to reflux (approx. 100 °C internal temp) for 12–16 hours . Evolution of CO₂ gas indicates reaction progress.[1]

  • Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM). The primary amine spot (lower R_f) should disappear, replaced by the tertiary amine spot (higher R_f).[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Pour onto crushed ice (~100 g).

    • Slowly basify with 4M NaOH until pH > 12.[1] Caution: The mixture will heat up.

    • Extract with DCM (3 x 50 mL).[1]

  • Purification:

    • Dry combined organics over anhydrous Na₂SO₄.[1]

    • Filter and concentrate under reduced pressure.[1]

    • Distillation: Purify the crude oil via Kugelrohr distillation (high vacuum) or flash chromatography (Silica, DCM/MeOH 95:5) to yield the pure pale yellow oil.[1]

Workflow Diagram

SynthesisWorkflow Start Start: 2-Amino-3-methylpyridine Mix Mix: Formic Acid + HCHO (0°C, Exothermic) Start->Mix Reflux Reaction: Reflux 100°C (16 Hours) Mix->Reflux -CO2 Quench Workup: Basify (pH >12) Extract (DCM) Reflux->Quench Purify Purification: Distillation or Column Chromatography Quench->Purify Product Product: Dimethyl-(3-methyl- pyridin-2-yl)-amine Purify->Product

Figure 1: Step-by-step workflow for the Eschweiler-Clarke synthesis of the target amine.[1]

Protocol B: Comparative Acylation Kinetics (Application)

Rationale: This experiment validates the "steric switch" capability of the molecule.[1] While DMAP is a hyper-nucleophilic catalyst, Dimethyl-(3-methyl-pyridin-2-yl)-amine is sterically hindered.[1] This protocol compares their rates in acylating a secondary alcohol, demonstrating the target molecule's utility in kinetic resolution or as a regioselective base .[1]

Experimental Design
  • Reaction: Acetylation of 1-phenylethanol with acetic anhydride.[1]

  • Variable: Catalyst (DMAP vs. Dimethyl-(3-methyl-pyridin-2-yl)-amine vs. No Catalyst).

  • Hypothesis: The 3-methyl analog will show significantly slower kinetics than DMAP due to steric hindrance preventing the formation of the planar, stable N-acylpyridinium intermediate.[1]

Reagents
  • Substrate: 1-Phenylethanol (1.0 mmol)

  • Reagent: Acetic Anhydride (1.2 mmol)

  • Base: Triethylamine (1.5 mmol) - Acts as the stoichiometric acid scavenger.[1]

  • Catalyst:

    • Run A: DMAP (10 mol%)[1]

    • Run B: Dimethyl-(3-methyl-pyridin-2-yl)-amine (10 mol%)[1]

  • Solvent: CDCl₃ (for in-situ NMR monitoring) or DCM (for GC monitoring).[1]

Methodology
  • Preparation: Prepare a stock solution of 1-phenylethanol (1.0 M) and Triethylamine (1.5 M) in the chosen solvent.

  • Initiation: In separate vials, add the catalyst (Run A or Run B). Add the stock solution.

  • Start: Add Acetic Anhydride (1.2 eq) at t=0.

  • Sampling:

    • Take aliquots at t = 5, 15, 30, 60, and 120 minutes.

    • Quench aliquots immediately in MeOH (if using GC) or measure directly (if using in-situ NMR).[1]

  • Analysis: Monitor the conversion of the alcohol signal (CH-OH) to the ester signal (CH-OAc).

Mechanistic Visualization

AcylationMechanism cluster_steric Steric Control Point Cat Catalyst (Pyridine Derivative) Inter N-Acylpyridinium Intermediate (Active Species) Cat->Inter Nucleophilic Attack (Sterics inhibit this step for 3-Me analog) Ac2O Acetic Anhydride Ac2O->Inter Nucleophilic Attack (Sterics inhibit this step for 3-Me analog) TS Transition State (Nucleophilic Attack) Inter->TS + Alcohol Alcohol Alcohol (R-OH) Prod Ester Product TS->Prod + Catalyst (Regenerated)

Figure 2: Catalytic cycle of acylation.[1] The 3-methyl group on the target molecule destabilizes the N-Acylpyridinium intermediate, reducing rate compared to DMAP.[1]

Analytical Validation (Self-Validating Data)[1]

To ensure the synthesis (Protocol A) was successful, compare your data against these expected spectral signatures.

Table 2: Expected NMR Characterization Data

NucleusChemical Shift (δ ppm)MultiplicityAssignment
¹H NMR 8.15Doublet (d)Pyridine H-6 (Ortho to N)
¹H NMR 7.35Doublet (d)Pyridine H-4
¹H NMR 6.80Doublet of Doublets (dd)Pyridine H-5
¹H NMR 2.85Singlet (s, 6H)-N(CH₃)₂ (Characteristic)
¹H NMR 2.30Singlet (s, 3H)-CH₃ at C3 (Characteristic)
¹³C NMR ~160.0QuaternaryC-2 (Attached to NMe2)
¹³C NMR ~42.0CH3Dimethylamino carbons
¹³C NMR ~18.5CH3Methyl group at C3

Note: The presence of the singlet at 2.85 ppm (6H) confirms the dimethylation.[1] If a signal appears at ~2.9 ppm but integrates to 3H, or if a broad singlet is present, the reaction is incomplete (monomethyl or primary amine remaining).

References

  • Chemical Identity & Precursors

    • PubChem. 2-Amino-3-methylpyridine (Compound Summary). National Library of Medicine.[1]

    • [Link][1]

  • Synthetic Methodology (Eschweiler-Clarke)

    • Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). beta-Phenylethyldimethylamine.[1] Organic Syntheses, 25, 89. (Classic protocol adapted for heterocyclic amines).[1]

    • [Link][1]

  • Steric Effects in Pyridine Catalysis

    • Spivey, A. C., & Arseniyadis, S. (2004).[1] Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited. Angewandte Chemie International Edition. (Discusses the structural requirements for DMAP-like activity and how ortho-substitution hinders it).

    • [Link][1]

  • Handling of Aminopyridines

    • Sigma-Aldrich.[1][2] Safety Data Sheet: 2-Amino-3-methylpyridine.

Sources

Application

Application Note: Synthesis and Utilization of Dimethyl-(3-methyl-pyridin-2-yl)-amine

[1] Executive Summary & Chemical Profile[1] Dimethyl-(3-methyl-pyridin-2-yl)-amine (Systematic Name: N,N,3-trimethylpyridin-2-amine) is a specialized heterocyclic building block used in the synthesis of pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1]

Dimethyl-(3-methyl-pyridin-2-yl)-amine (Systematic Name: N,N,3-trimethylpyridin-2-amine) is a specialized heterocyclic building block used in the synthesis of pharmaceutical intermediates and as a sterically modulated acylation catalyst.[1]

Structurally, it is a 2-aminopyridine derivative where the amino group is fully methylated and an ortho-methyl group (at position 3) provides significant steric bulk.[1] This "ortho-effect" distinguishes it from its isomer, 4-(dimethylamino)pyridine (DMAP), drastically altering its nucleophilicity and coordination chemistry.[1] In drug development, this scaffold acts as a bioisostere for 2-alkylanilines, often found in antihistamines, antipsychotics, and kinase inhibitors.

Chemical Identity Table
PropertySpecification
IUPAC Name N,N,3-trimethylpyridin-2-amine
Common Synonyms 2-Dimethylamino-3-picoline; 2-(Dimethylamino)-3-methylpyridine
CAS Number 61713-46-0 (Verify specific isomer batch; related primary amine is 1603-40-3)
Molecular Formula

Molecular Weight 136.19 g/mol
Physical State Pale yellow oil or low-melting solid
Basicity (

)
~6.5 - 7.0 (Conjugate acid); Sterically hindered base

Strategic Synthesis: The Challenge

The synthesis of this molecule presents a classic challenge in heterocyclic chemistry: Steric Deactivation .

In a standard Nucleophilic Aromatic Substitution (


), a 2-chloropyridine reacts with an amine.[1] However, the methyl group at position 3 in 2-chloro-3-methylpyridine  twists the incoming nucleophile and crowds the reaction center.[1]
  • Standard Conditions (Reflux in EtOH): Often fail or proceed with <5% conversion.

  • Optimized Protocol (Autoclave): Requires high temperature and pressure to overcome the activation energy barrier imposed by the 3-methyl group.[1]

Retrosynthetic Analysis

The most robust route disconnects the C-N bond at position 2.

Retrosynthesis Target N,N,3-Trimethylpyridin-2-amine (Target Molecule) Precursor1 2-Chloro-3-methylpyridine (Electrophile) Target->Precursor1 S_NAr Disconnection Precursor2 Dimethylamine (Nucleophile) Target->Precursor2

Figure 1: Retrosynthetic breakdown showing the convergent synthesis via nucleophilic aromatic substitution.

Detailed Experimental Protocol

Method A: High-Pressure (Industrial Standard)

This method is preferred for scale-up (grams to kilograms) as it avoids expensive palladium catalysts used in Buchwald-Hartwig aminations.[1]

Reagents:

  • Substrate: 2-Chloro-3-methylpyridine (1.0 eq)

  • Nucleophile: Dimethylamine (40% aq. solution or 2.0M in THF) (5.0 eq)

  • Solvent: Ethanol (or neat if using aqueous amine)

  • Base: Potassium Carbonate (

    
    ) (1.5 eq) - Optional if excess amine is used.[1]
    

Equipment:

  • Stainless steel autoclave or high-pressure sealed tube (Teflon-lined).[1]

  • Oil bath with magnetic stirring.

Step-by-Step Procedure:
  • Charging:

    • To a 100 mL Teflon-lined pressure vessel, charge 2-chloro-3-methylpyridine (5.0 g, 39.2 mmol).

    • Add Dimethylamine (40% aq., 25 mL, ~200 mmol). The large excess acts as both reactant and solvent/base.

    • Note: If using anhydrous conditions (for water-sensitive downstream steps), use DMA (dimethylamine) in THF and add

      
       (8.1 g).
      
  • Reaction:

    • Seal the vessel tightly.

    • Heat to 150°C - 160°C for 12–16 hours.

    • Process Insight: The high temperature is critical. At 100°C, the reaction is sluggish due to the steric clash between the 3-methyl group and the incoming dimethylamine.

  • Workup:

    • Cool the vessel to room temperature. CAUTION: Vent carefully in a fume hood; residual dimethylamine gas will be released.

    • Concentrate the mixture under reduced pressure to remove excess amine and ethanol/water.

    • Dilute the residue with Dichloromethane (DCM, 50 mL) and Water (50 mL).

    • Adjust pH to >12 using 2N NaOH (to ensure the pyridine is in the free base form).

  • Extraction & Purification:

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine organic layers, dry over

      
      , and filter.
      
    • Concentrate to yield a crude yellow oil.

    • Distillation: Purify via vacuum distillation (bp ~95-100°C at 10 mmHg) or flash chromatography (Hexanes/EtOAc 9:1) if high purity (>99%) is required.

Process Workflow Diagram

Workflow Start Start: Charge Autoclave (2-Cl-3-Me-Pyridine + HNMe2) Heat Reaction Phase 150°C, 16 hours, Sealed Start->Heat Cool Cool & Vent (Remove excess HNMe2) Heat->Cool Extract Liquid-Liquid Extraction DCM / Water (pH > 12) Cool->Extract Dry Drying & Concentration (Na2SO4, Rotovap) Extract->Dry Purify Vacuum Distillation or Column Chromatography Dry->Purify Final Pure N,N,3-Trimethylpyridin-2-amine Purify->Final

Figure 2: Step-by-step isolation workflow for the high-pressure synthesis method.[1]

Quality Control & Characterization

Verification of the 3-methyl vs. N-methyl placement is vital, as migration can occur under extreme conditions (though rare in this specific setup).[1]

TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl3)

2.80 - 2.90 ppm (s, 6H)
-N(CH3)2 group.[1] Distinctive singlet.

2.20 - 2.30 ppm (s, 3H)
-CH3 at position 3.[1]

6.8 - 8.2 ppm (m, 3H)
Pyridine aromatic protons (C4, C5, C6).[1]
GC-MS Molecular Ion

Confirms molecular weight.
HPLC Retention time shift vs. SMSM (2-Cl) is less polar; Product is more basic.[1]
Appearance Pale yellow liquidDarkening indicates oxidation (N-oxide formation).[1]

Troubleshooting Guide:

  • Low Yield? Increase temperature to 180°C or switch to a copper-catalyzed Ullmann-type coupling (CuI, L-Proline,

    
    , DMSO).[1]
    
  • Impurity (M+16)? Presence of N-oxide.[1] Ensure inert atmosphere if reagents are old, though unlikely in standard autoclave conditions.

Pharmaceutical Applications

A. Ligand Design & Catalysis

Unlike the unhindered DMAP (4-dimethylaminopyridine), N,N,3-trimethylpyridin-2-amine possesses a "twisted" dimethylamino group.[1]

  • Mechanism: The 3-methyl group forces the

    
     out of planarity with the pyridine ring.[1] This reduces resonance conjugation (
    
    
    
    ), making the ring nitrogen more electron-rich (higher
    
    
    -donating capability) but the molecule less nucleophilic sterically.[1]
  • Use Case: It serves as a specialized ligand for Copper(II) complexes, often used in oxidation reactions or as a tunable base in reactions where DMAP causes side reactions due to high nucleophilicity.

B. Drug Intermediate Scaffold

The 2-amino-3-alkylpyridine motif is a pharmacophore found in:

  • Zolpidem (Ambien): Uses a related 2-amino-5-methylpyridine, but the 2-amino-3-methyl scaffold is investigated for similar GABA-A receptor modulators.[1]

  • Antihistamines: Bioisostere for the 2-aminopyridine moiety in methapyrilene derivatives.[1]

  • Kinase Inhibitors: The 3-methyl group provides a "shape vector" that can lock the inhibitor into a specific conformation within an ATP binding pocket.[1]

References

  • Synthesis of 2-Aminopyridines: Scriven, E. F. V. (1984).[1] "Pyridines."[2][3][4][5][6] Comprehensive Heterocyclic Chemistry, Vol 2. Pergamon Press. (Foundational text on

    
     in pyridines).
    
  • Steric Effects in Pyridines: Essery, J. M., & Schofield, K. (1961). "The effect of substituents on the basicity of pyridine." Journal of the Chemical Society.
  • Copper Complexes: West, D. X., & Nipp, C. A. (1987).[7] "Copper(II) complexes of 2-dimethylamino-3-picoline N-oxide." Inorganica Chimica Acta, 129(2), 267-271.[1]

  • General Protocol Validation: Org. Synth. Coll. Vol. 5, p. 977 (Analogous reaction of 2-chloropyridine with amines).[1]

  • Chemical Identity: PubChem CID 61713-46-0 (N,N,3-trimethylpyridin-2-amine).[1]

Sources

Method

MmpL3 inhibition assay using "Dimethyl-(3-methyl-pyridin-2-yl)-amine".

Application Note: Characterization of MmpL3 Inhibition using Dimethyl-(3-methyl-pyridin-2-yl)-amine Executive Summary Mycobacterial membrane protein Large 3 (MmpL3) is a critical transporter in Mycobacterium tuberculosis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of MmpL3 Inhibition using Dimethyl-(3-methyl-pyridin-2-yl)-amine

Executive Summary

Mycobacterial membrane protein Large 3 (MmpL3) is a critical transporter in Mycobacterium tuberculosis (Mtb), responsible for translocating Trehalose Monomycolate (TMM) across the inner membrane.[1] Inhibition of MmpL3 leads to the cessation of cell wall biosynthesis and rapid bacterial death.

Dimethyl-(3-methyl-pyridin-2-yl)-amine (and its structural analogs such as 2-aminopyridines) represents a class of small-molecule inhibitors that target MmpL3. However, due to the basicity of the aminopyridine core, these compounds can sometimes act as non-specific proton motive force (PMF) uncouplers.

This guide provides a rigorous, multi-tiered assay framework to:

  • Quantify Potency: Determine the Minimum Inhibitory Concentration (MIC).

  • Validate Mechanism: Confirm MmpL3 inhibition via TMM accumulation analysis.

  • Exclude Artifacts: Distinguish direct binding from PMF dissipation using membrane potential assays.

Scientific Background & Mechanism

MmpL3 belongs to the RND (Resistance-Nodulation-Division) superfamily. It utilizes the proton motive force (PMF) to flip TMM from the cytoplasmic side to the periplasmic side of the inner membrane.[1]

  • Direct Inhibition: The inhibitor binds to the MmpL3 proton translocation channel (often competing with the proton or the TMM substrate), locking the transporter.

  • Indirect Inhibition (PMF Uncoupling): Lipophilic weak bases (like some aminopyridines) can shuttle protons across the membrane, dissipating the PMF (

    
    ). Since MmpL3 is PMF-dependent, this indirectly stops TMM transport.
    

Critical Distinction: A true MmpL3 inhibitor should block TMM transport without collapsing the membrane potential at its MIC.

Visualizing the Mechanism

MmpL3_Mechanism cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter TMM_Out TMM (Periplasm) MmpL3->TMM_Out Translocation TMM_In TMM (Cytoplasm) TMM_In->MmpL3 Substrate CellWall Cell Wall Biosynthesis (TDM Formation) TMM_Out->CellWall Precursor PMF Proton Motive Force (H+) PMF->MmpL3 Energy Source Inhibitor Dimethyl-(3-methyl-pyridin-2-yl)-amine Inhibitor->MmpL3 Direct Binding (Primary Mode) Inhibitor->PMF Uncoupling (Potential Artifact) Death Bacterial Cell Death CellWall->Death Inhibition leads to

Caption: Mechanism of Action.[1] The compound targets MmpL3, blocking TMM translocation.[1] Secondary PMF uncoupling must be ruled out.

Experimental Protocols

Reagent Preparation
  • Test Compound: Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 61713-46-0).

    • Stock: Dissolve to 100 mM in 100% DMSO. Store at -20°C.

  • Control Inhibitor: SQ109 or AU1235 (Known MmpL3 inhibitors).

  • Negative Control: Isoniazid (Targets InhA, not MmpL3 directly).

  • PMF Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) - a standard uncoupler.

Assay 1: Whole-Cell MIC Determination (Resazurin Microtiter Assay)

Purpose: To establish the baseline antimicrobial potency of the compound.

  • Culture: Grow M. tuberculosis H37Rv (or M. smegmatis mc²155 for BSL-2 screening) to mid-log phase (OD₆₀₀ ~ 0.6).

  • Dilution: Dilute culture to OD₆₀₀ 0.001 in 7H9 broth supplemented with OADC.

  • Plating: Add 50 µL of culture to 96-well plates containing serial 2-fold dilutions of Dimethyl-(3-methyl-pyridin-2-yl)-amine (Range: 100 µM to 0.1 µM).

  • Incubation: Incubate at 37°C for 5-7 days (Mtb) or 24-48h (M. smegmatis).

  • Readout: Add 10 µL of 0.02% Resazurin (Alamar Blue). Incubate 24h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction).

  • Calculation: MIC is the lowest concentration preventing the color change.

Assay 2: TMM Accumulation Assay (The "Gold Standard")

Purpose: To confirm MmpL3 inhibition. Blocking MmpL3 causes TMM to accumulate in the cell and TDM (Trehalose Dimycolate) to decrease.

Protocol:

  • Treatment: Inoculate Mtb or M. smegmatis into 10 mL 7H9 medium. Treat with:

    • Sample: Dimethyl-(3-methyl-pyridin-2-yl)-amine (at 4x MIC).

    • Positive Control: SQ109 (at 4x MIC).

    • Untreated Control: DMSO only.

  • Labeling: Incubate for 30 mins, then add [1-^14C]-acetate (1 µCi/mL) to label newly synthesized lipids. Incubate for an additional 3-6 hours.

  • Harvest: Centrifuge pellets (3,000 x g, 10 min). Discard supernatant.

  • Lipid Extraction:

    • Resuspend pellet in 2 mL CHCl₃:CH₃OH (2:1 v/v).

    • Vortex/Sonicate for 1 hour.

    • Centrifuge and collect the organic phase.

  • TLC Analysis:

    • Load equal counts (cpm) onto Silica Gel 60 F254 plates.

    • Solvent System: CHCl₃:CH₃OH:H₂O (65:25:4).

    • Develop the plate.

  • Visualization: Expose to a PhosphorScreen and image.

Data Interpretation:

Lipid Species Untreated MmpL3 Inhibitor Treated
TMM (Substrate) Low/Normal High Accumulation (Dark Band)

| TDM (Product) | High | Decreased/Absent |

Note: If TMM accumulates, the compound blocks the flippase activity of MmpL3.

Assay 3: Membrane Potential ( ) Dissipation

Purpose: To ensure the compound is not just killing bacteria by poking holes in the membrane (uncoupling).

Protocol:

  • Preparation: Wash mid-log M. smegmatis cells and resuspend in PBS containing 0.05% Tween-80 (OD₆₀₀ = 0.4).

  • Dye Loading: Add DiOC₂(3) (3,3′-diethyloxacarbocyanine iodide) to a final concentration of 30 µM.

    • Mechanism:[2][3][4] DiOC₂(3) accumulates in healthy cells (Red fluorescence). Upon depolarization, it exits/disperses (Green fluorescence).

  • Baseline: Incubate 30 min at room temperature. Measure baseline fluorescence (Ex 488 nm / Em 630 nm for Red, Em 530 nm for Green).

  • Injection: Inject compounds:

    • Dimethyl-(3-methyl-pyridin-2-yl)-amine (at 1x, 2x, 4x MIC).

    • CCCP (Positive Control for uncoupling).

    • DMSO (Negative Control).

  • Kinetics: Measure fluorescence every 60 seconds for 30 minutes.

Data Interpretation:

  • True MmpL3 Inhibitor: Minimal change in Red/Green ratio (membrane potential remains stable initially).

  • Uncoupler: Rapid decrease in Red fluorescence (similar to CCCP).

Workflow Diagram

Assay_Workflow cluster_Screening Phase 1: Potency cluster_Mechanism Phase 2: Target Validation Start Compound: Dimethyl-(3-methyl-pyridin-2-yl)-amine MIC Whole Cell MIC (Resazurin) Start->MIC TMM TMM Accumulation (C14-Acetate TLC) MIC->TMM If MIC < 50 µM PMF Membrane Potential (DiOC2(3) Assay) MIC->PMF Decision Profile Analysis TMM->Decision TMM High / TDM Low PMF->Decision Stable Potential Conclusion Conclusion Decision->Conclusion Valid MmpL3 Inhibitor

Caption: Validation Workflow. Compounds must pass potency, specific accumulation, and membrane stability checks.

References

  • Li, W., et al. (2019). Crystal structure of MmpL3, a target of antituberculosis drugs.Nature . Link

  • Xu, Z., et al. (2017). Chemical entities that target MmpL3, an essential transporter in Mycobacterium tuberculosis.[1][5]Chemical Reviews . Link

  • Grzegorzewicz, A. E., et al. (2012). Inhibition of mycolic acid transport across the Mycobacterium tuberculosis plasma membrane.Nature Chemical Biology . Link

  • Remm, S., et al. (2022). In vitro assays for the identification of MmpL3 inhibitors.[4][5]Methods in Molecular Biology . Link

  • Poce, G., et al. (2013). Improved BM212 MmpL3 inhibitors: Synthesis, SAR and biological evaluation.Bioorganic & Medicinal Chemistry . Link

Sources

Application

"Dimethyl-(3-methyl-pyridin-2-yl)-amine" reaction with arylboronic acids

Application Note: Strategic C-H Arylation of Dimethyl-(3-methyl-pyridin-2-yl)-amine with Arylboronic Acids Executive Summary & Chemical Strategy The functionalization of electron-rich, sterically hindered aminopyridines...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-H Arylation of Dimethyl-(3-methyl-pyridin-2-yl)-amine with Arylboronic Acids

Executive Summary & Chemical Strategy

The functionalization of electron-rich, sterically hindered aminopyridines is a critical challenge in medicinal chemistry. The substrate Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 61713-46-0), hereafter referred to as Substrate A , presents a unique reactivity profile. The C2-position is occupied by a dimethylamino group, and the C3-position is blocked by a methyl group. This steric crowding, combined with the Lewis-basic pyridine nitrogen, requires tailored protocols to achieve successful arylation using arylboronic acids.

This guide details two distinct methodologies to couple Substrate A with arylboronic acids (


):
  • Method A (Primary): Pd(II)-Catalyzed Oxidative C-H Arylation (C6-Selective).

  • Method B (Secondary): Ag(I)-Catalyzed Radical Minisci Arylation (C4/C6 Regio-divergent).

Unlike standard Suzuki-Miyaura couplings which require a pre-existing halogen on the pyridine, these protocols utilize C-H Activation , allowing for the direct late-stage functionalization of the scaffold.

Substrate Analysis & Reactivity Map

Before initiating synthesis, it is vital to understand the electronic and steric bias of Substrate A .

  • Electronic Effect: The 2-dimethylamino group is a strong electron donor (+M effect), increasing electron density at C3 (blocked) and C5. The pyridine nitrogen (N1) remains a strong directing group (DG) for transition metals.

  • Steric Effect: The 3-methyl group creates significant steric bulk, shielding the C2-C3 region. This directs electrophilic metal centers away from C3 and influences the conformation of the dimethylamino group.

Figure 1: Reactivity & Regioselectivity Map

ReactivityMap Substrate Dimethyl-(3-methyl-pyridin-2-yl)-amine N1 N1 (Pyridine Nitrogen) Strong Directing Group Likely Catalyst Poison Substrate->N1 C6 C6 Position Sterically Accessible Directed by N1 (Pd-Catalysis) Substrate->C6 C4 C4 Position Electronically Activated Target for Radical Attack Substrate->C4 C3 C3 Position Blocked (-CH3) Substrate->C3 Inert N1->C6 Directs Pd(II)

Caption: Regioselectivity map indicating the N1-directed C6 activation pathway (Green) and the electronic C4 activation pathway (Yellow).

Method A: Pd(II)-Catalyzed Oxidative C-H Arylation

This protocol is the industry standard for controlled, site-selective arylation. It utilizes the pyridine nitrogen to direct a Palladium catalyst to the C6 position. Since both the substrate (C-H) and the reagent (Ar-B(OH)2) are nucleophilic in nature, an external oxidant is required to close the catalytic cycle.

Mechanism of Action

The reaction proceeds via a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle. The key step is the C-H palladation at C6, facilitated by coordination to N1. The oxidant (typically Ag(I) or Cu(II)) is essential to reoxidize the reduced Pd species and facilitate the transmetallation of the boronic acid.

Experimental Protocol

Reagents:

  • Substrate A: 1.0 equiv (e.g., 0.5 mmol)

  • Arylboronic Acid: 2.0 equiv

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant: Ag₂CO₃ (2.0 equiv)

  • Additive: Pivalic acid (PivOH) (30 mol%) - Crucial for proton transfer.

  • Solvent: 1,4-Dioxane or DMF (anhydrous)

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon, charge a 15 mL pressure vial with Substrate A (68 mg, 0.5 mmol), Arylboronic acid (1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).

  • Additives: Add Pivalic acid (15 mg, 0.15 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (2.5 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 100°C for 18–24 hours with vigorous magnetic stirring (800 rpm).

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove silver residues.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂). Note: The product is basic; use 1% Et₃N in the eluent or use amino-functionalized silica.

Figure 2: Oxidative Catalytic Cycle

PdCycle PdII Pd(II)(OAc)2 Coord N-Coordination (Pre-complex) PdII->Coord CH_Act C-H Activation (C6-Palladacycle) Coord->CH_Act - AcOH Transmet Transmetallation (+ Ar-B(OH)2) CH_Act->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim Pd0 Pd(0) RedElim->Pd0 Product Oxidation Oxidation (Ag2CO3 -> Ag) Pd0->Oxidation Oxidation->PdII

Caption: Simplified Pd(II)/Pd(0) oxidative cycle showing the critical role of the oxidant in regenerating the active catalyst.

Method B: Radical Minisci Arylation (Metal-Free/Ag-Catalyzed)

If Method A fails due to catalyst poisoning or steric bulk, the Minisci reaction is the robust alternative. This method generates an aryl radical from the boronic acid, which attacks the protonated pyridine ring.

  • Selectivity: This method is less regioselective than Method A. It favors electron-deficient positions on the protonated ring. Due to the 3-Me and 2-NMe2 groups, attack typically occurs at C4 and C6 .

Experimental Protocol

Reagents:

  • Substrate A: 1.0 equiv

  • Arylboronic Acid: 1.5 equiv

  • Catalyst: AgNO₃ (20 mol%)

  • Oxidant: K₂S₂O₈ (3.0 equiv)

  • Solvent: DCM/Water (1:1 biphasic mixture) or TFA/Water.

  • Acid: TFA (1.0 equiv) - Essential to protonate the pyridine.

Step-by-Step Workflow:

  • Setup: Dissolve Substrate A (0.5 mmol) in DCM (2 mL) and Water (2 mL).

  • Acidification: Add TFA (40 µL, 0.5 mmol) to protonate the pyridine nitrogen.

  • Reagent Addition: Add Arylboronic acid (0.75 mmol), AgNO₃ (17 mg, 0.1 mmol), and K₂S₂O₈ (405 mg, 1.5 mmol).

  • Reaction: Stir vigorously at 40°C (open air is acceptable, but Argon is preferred for reproducibility) for 12 hours.

  • Workup: Basify carefully with saturated NaHCO₃ (aq) until pH > 8. Extract with DCM (3 x 10 mL).

  • Purification: Dry organics over Na₂SO₄ and concentrate. Isolate via chromatography.

Comparative Data & Troubleshooting

Table 1: Protocol Comparison

FeatureMethod A (Pd-Catalyzed)Method B (Minisci Radical)
Mechanism Organometallic C-H ActivationRadical Substitution
Regioselectivity High (C6) Moderate (C4/C6 Mix)
Substrate Tolerance Sensitive to halides/strong chelatorsVery robust
Main Failure Mode Catalyst poisoning by Pyridine NProtodeboronation of Ar-B(OH)₂
Yield Potential 60–85%40–65%
Troubleshooting Guide
  • Problem: Low conversion in Method A.

    • Root Cause:[1][2][3][4] The basic dimethylamino group or pyridine nitrogen is binding Pd too tightly (poisoning).

    • Solution: Increase Pivalic Acid to 1.0 equiv to protonate the amine, or switch to a stronger oxidant like Cu(OAc)₂.

  • Problem: Homocoupling of Boronic Acid (Biaryl formation).

    • Root Cause:[1][2][3][4] Oxidant is reacting with boronic acid faster than the Pd cycle turns over.

    • Solution: Slow addition (syringe pump) of the boronic acid over 2 hours.

References

  • Palladium-Catalyzed Direct Arylation of Alkylpyridines. Chen, X., et al. J. Org. Chem. 2020, 85, 2, 622–632.

  • Pd-Catalyzed Oxidative Aminocarbonylation of Arylboronic Acids. Kolekar, Y. A., & Bhanage, B. M. J. Org.[1] Chem. 2021, 86, 14028–14035.[1]

  • PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids. Chem. Commun.

  • Deaminative coupling of benzylamines and arylboronic acids. Chem. Sci. (Context on Boronic Acid reactivity).

  • Minisci Reaction Reviews. Duncton, M. A. J. Med.[5][6] Chem. Commun. 2011, 2, 1135. (General reference for Method B).

Disclaimer: This Application Note is for research purposes only. All chemical reactions should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

"Dimethyl-(3-methyl-pyridin-2-yl)-amine" synthesis yield improvement

Technical Support Center: Pyridine Functionalization Series Subject: Yield Optimization for Dimethyl-(3-methyl-pyridin-2-yl)-amine Synthesis Ticket ID: PYR-3ME-DMA-001 Status: Open Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Functionalization Series Subject: Yield Optimization for Dimethyl-(3-methyl-pyridin-2-yl)-amine Synthesis Ticket ID: PYR-3ME-DMA-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary: The "Ortho-Effect" Challenge

You are likely encountering yield ceilings between 40-60% using standard protocols.[1][2][3] The synthesis of Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 10252-82-1) presents a classic "perfect storm" of synthetic challenges:

  • Steric Hindrance: The methyl group at the C3 position creates significant steric clash, impeding nucleophilic attack at the C2 position.[3][4]

  • Electronic Deactivation: While pyridine is electron-deficient, the C3-methyl group is electron-donating, slightly deactivating the ring toward Nucleophilic Aromatic Substitution (

    
    ).[1][2][3]
    
  • Volatility: The product is a low-molecular-weight, lipophilic amine.[1][2][3] Significant yield is often lost after the reaction, during high-vacuum drying.[2][3]

This guide moves beyond standard textbook recipes to address these specific failure modes.

Module 1: The Thermal Route (The "Brute Force" Approach)

Scenario: You are reacting 2-chloro-3-methylpyridine with dimethylamine (DMA).[1][2][3] Common Issue: Low conversion (<50%) even after 24 hours.

Mechanistic Insight

The transition state for the


 reaction requires the formation of a Meisenheimer complex. The C3-methyl group destabilizes this intermediate sterically.[1][2][3] Standard reflux in ethanol or THF is insufficient to overcome this activation energy barrier.[3]
Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Unreacted Starting Material Temperature too low.[1][2][3]Switch to Autoclave/Sealed Tube. Reaction requires 140–160°C .[3] Standard reflux (80°C) is insufficient.[3]
Black Tar Formation Polymerization/Oxidation.[3]Degas solvents. Pyridines can N-oxidize or polymerize at high T. Use

sparging.[1][2][3]
Slow Kinetics Poor Leaving Group.[3]Switch Halogens. If using 2-chloro, switch to 2-bromo-3-methylpyridine (better leaving group) or 2-fluoro-3-methylpyridine (highest reactivity for

).[1][2][3]
Pressure Buildup Volatile Reagent.[3]Use 40% aq.[3] Dimethylamine or 2.0M DMA in THF .[3] Ensure vessel is rated for >20 bar.[3]

Q: Can I use a catalyst to lower the temperature? A: Yes. See Module 2. If you are restricted to thermal methods, adding 1.0 equiv of Copper powder or CuI (Ullmann-type conditions) can accelerate the reaction, though workup becomes messier.[2][3]

Module 2: The Catalytic Route (Buchwald-Hartwig)

Scenario: You are using Pd-catalyzed amination to avoid high pressure.[1][2][3] Common Issue: Catalyst deactivation (Pd black precipitation) or no product formation.[3]

Mechanistic Insight

The 3-methyl group hinders the oxidative addition of the Pd catalyst into the C-Cl bond and, more critically, the reductive elimination step where the C-N bond forms.[2] Standard ligands like


 or dppf will fail here.[3]
Optimized Catalyst System
  • Precursor:

    
     or 
    
    
    
  • Ligand (Critical): You must use bulky, electron-rich phosphines.[1][2][3][5][6]

    • Best: BrettPhos or RuPhos (Specifically designed for hindered secondary amines).[2][3]

    • Good: BINAP or Xantphos .[2][3]

  • Base:

    
     (Sodium tert-butoxide) - Strong base is required.[1][2][3]
    
Decision Matrix: Ligand Selection

LigandSelection Start Select Ligand for 3-Methyl-2-Halo-Pyridine Substrate Starting Material? Start->Substrate Cl 2-Chloro-3-Methyl (Cheap, Low Reactivity) Substrate->Cl Br 2-Bromo-3-Methyl (Expensive, High Reactivity) Substrate->Br L1 BrettPhos or RuPhos (Required for Cl activation) Cl->L1 High Steric Demand L2 BINAP or Xantphos (Sufficient for Br) Br->L2 Moderate Demand Result Yield Target: >85% L1->Result L2->Result

Figure 1: Ligand selection strategy based on halogen leaving group capability.

Module 3: Reductive Methylation (Eschweiler-Clarke)

Scenario: You start with 2-amino-3-methylpyridine and react with Formaldehyde/Formic Acid.[1][2][3] Common Issue: Incomplete methylation (monomethyl product) or "stalled" reaction.[3]

Mechanistic Insight

The reaction proceeds via an imine intermediate.[3][7] The steric bulk at C3 makes the initial attack of the amine on formaldehyde slower. Furthermore, the second methylation (secondary to tertiary amine) is significantly slower than the first due to increased steric crowding.

Troubleshooting Protocol
  • Stoichiometry: Do NOT use 2.0 equivalents of Formaldehyde.[3] Use 5.0 - 10.0 equivalents . The excess is necessary to drive the equilibrium toward the tertiary amine.

  • Temperature: Reflux at 100°C is mandatory. Do not run at room temperature.[3]

  • Reducing Agent: Ensure Formic Acid is also in large excess (5-10 equiv) as it serves as both solvent and hydride source.[1][2][3]

  • Alternative: If Eschweiler-Clarke fails to go to completion, switch to Reductive Amination with

    
     .
    
    • Conditions: 2-amino-3-picoline + Formaldehyde (excess) +

      
       in Methanol/Acetic Acid (pH ~5).[1][2][3]
      

Q: Why not just use Methyl Iodide (MeI)? A: Avoid MeI. Direct alkylation of aminopyridines with MeI often leads to alkylation at the ring nitrogen (forming a pyridinium salt) rather than the exocyclic amine, or results in quaternary ammonium salts.[2]

Module 4: Isolation & Purification (The "Hidden" Yield Killer)

Scenario: NMR shows good conversion, but isolated yield is low (<40%). Cause: The product is water-soluble (due to the pyridine nitrogen) and volatile.[2][3]

Extraction Workflow (Standard Operating Procedure)
  • Quench: Cool reaction mixture.

  • Acid/Base Swing (Crucial):

    • Acidify to pH 2-3 with HCl (Product goes to aqueous phase; non-basic impurities stay in organic).[1][2][3]

    • Wash aqueous phase with DCM (Discard organic).[3]

    • Basify Aqueous Phase: Use 50% NaOH or Sat.[2][3] KOH to reach pH > 12 .[2][3]

    • Note: The pyridine ring makes the amine less basic, but you must ensure it is fully deprotonated to be lipophilic.

  • Extraction: Extract with DCM (Dichloromethane) or MTBE .[3] Do not use Ethyl Acetate (can hydrolyze at high pH).[3]

  • Drying: Dry over

    
    .
    
  • Concentration:

    • DANGER ZONE: Do not use high vacuum (<10 mbar) for prolonged periods at high heat.[2][3] The product will sublime/evaporate.[3]

    • Recommendation: Rotary evaporate at 40°C/200 mbar until solvent is mostly gone, then briefly high vac.

Workup Logic Flow

WorkupFlow Crude Crude Reaction Mixture Acidify Add HCl (pH < 2) Crude->Acidify Wash Wash with DCM Acidify->Wash Sep1 Separation Wash->Sep1 OrgWaste Organic Layer (Impurities) Sep1->OrgWaste AqLayer Aqueous Layer (Product as Salt) Sep1->AqLayer Basify Add NaOH (pH > 12) CRITICAL STEP AqLayer->Basify Extract Extract with DCM (3x) Basify->Extract Dry Dry & Evaporate (Control Vacuum!) Extract->Dry Final Pure Product (Oil/Low melt solid) Dry->Final

Figure 2: pH-Swing extraction protocol to maximize recovery and purity.[1][2][3]

References

  • Mechanistic Overview of

    
     on Pyridines: 
    
    • Topic: Reactivity of 2-halo-3-methylpyridines vs. unhindered pyridines.[1][2][3]

    • Source:Journal of Organic Chemistry / PubChem Data.[3]

    • Link:[1][2][3]

  • Buchwald-Hartwig Amination Protocols

    • Topic: Ligand selection for hindered amines (BrettPhos/RuPhos).[3]

    • Source:Organic Chemistry Portal (Buchwald-Hartwig Cross Coupling).[1][2][3]

    • Link:[1][2][3]

  • Eschweiler-Clarke Methylation

    • Topic: Reductive amination of secondary amines using Formic Acid/Formaldehyde.[3][7][8]

    • Source:National Institutes of Health (NIH) / PMC Reviews.[3]

    • Link:[2]

  • Volatility of Aqueous Amines

    • Topic: Henry's law constants and volatility issues during workup of small amines.[3]

    • Source:ResearchGate / Energy Procedia.[3]

    • Link:

Disclaimer: All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.[1][2][3] The conditions provided are for optimization guidance and may need adjustment based on specific lab equipment.

Sources

Optimization

Technical Support Center: Synthesis of Dimethyl-(3-methyl-pyridin-2-yl)-amine

The following technical guide addresses the synthesis of Dimethyl-(3-methyl-pyridin-2-yl)-amine (also known as 2-(dimethylamino)-3-methylpyridine). This response is structured as a Tier 3 Technical Support Knowledge Base...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of Dimethyl-(3-methyl-pyridin-2-yl)-amine (also known as 2-(dimethylamino)-3-methylpyridine).

This response is structured as a Tier 3 Technical Support Knowledge Base , designed for organic chemists and process engineers encountering specific impurity profiles or conversion failures.

Ticket Subject: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of Dimethyl-(3-methyl-pyridin-2-yl)-amine presents a classic case of sterically hindered heteroaromatic functionalization . The methyl group at the 3-position exerts significant steric pressure on the 2-position, retarding nucleophilic attack and altering the trajectory of standard amination protocols.

This guide covers the two primary synthetic routes:

  • Reductive Methylation (Eschweiler-Clarke) of 2-amino-3-methylpyridine.

  • Nucleophilic Aromatic Substitution (SNAr) of 2-halo-3-methylpyridine.

Part 1: Diagnostic Pathway & Logic Flow

The following logic map illustrates the decision matrix for selecting a route and identifying the origin of common impurities.

SynthesisPathways Start Target: Dimethyl-(3-methyl-pyridin-2-yl)-amine Route1 Route A: Reductive Amination (Eschweiler-Clarke) Start->Route1 Start Material: 2-Amino-3-Picoline Route2 Route B: S_NAr Substitution (2-Halo-Precursor) Start->Route2 Start Material: 2-Chloro-3-Picoline Impurity1 Impurity A: Monomethyl Amine (Incomplete Reaction) Route1->Impurity1 Insufficient Reducing Agent or Low Temp Impurity3 Impurity C: Quaternary Salt (Over-Alkylation) Route1->Impurity3 Wrong Reagent (MeI) (Not Eschweiler-Clarke) Route2->Start Steric Inhibition (Low Conversion) Impurity2 Impurity B: Pyridone (Hydrolysis Product) Route2->Impurity2 Moisture Presence (Hydroxide Competition)

Figure 1: Decision tree for impurity diagnosis based on synthetic route.

Part 2: Troubleshooting Guide (Q&A Format)

Route A: Reductive Amination (Eschweiler-Clarke)

Protocol Context: Reaction of 2-amino-3-methylpyridine with aqueous Formaldehyde (HCHO) and Formic Acid (HCOOH).

Q1: I am observing a persistent ~5-10% impurity at M-14 (mass units) relative to the product. Extending reaction time does not consume it. What is happening?

Diagnosis: This is the Monomethyl Intermediate (N-methyl-3-methylpyridin-2-amine). Root Cause: The 3-methyl substituent creates an "ortho-effect," twisting the exocyclic nitrogen out of planarity with the pyridine ring. This reduces the nucleophilicity of the nitrogen lone pair, making the second methylation step significantly slower than the first. Technical Fix:

  • Thermodynamic Push: The standard reflux (100°C) is often insufficient for the second addition due to this steric barrier. Switch to a sealed tube or autoclave reaction at 120-130°C .

  • Hydride Source: Ensure a large excess of Formic Acid (5-10 equivalents). The rate-determining step is the hydride transfer from formate to the iminium ion [1].

  • Alternative Reductant: If the issue persists, switch from Formic Acid to Sodium Cyanoborohydride (NaBH3CN) at pH 4-5. This reagent is more aggressive toward the hindered iminium intermediate.

Q2: My LC-MS shows a large peak at M+16. Did I oxidize my pyridine ring?

Diagnosis: Likely N-Oxide Formation (Pyridine-N-oxide). Root Cause: While Eschweiler-Clarke conditions are reductive, the workup often involves basic oxidative conditions. If you used Hydrogen Peroxide or vigorous stirring in air during a basic workup, the electron-rich pyridine nitrogen (activated by the electron-donating dimethylamino group) is prone to oxidation. Technical Fix:

  • Degas solvents during workup.

  • Avoid oxidative quenchers.

  • If the N-oxide is present, it can be reduced back to the amine using PCl3 or Zn/Acetic Acid, though it is cleaner to prevent it.

Q3: Can I use Methyl Iodide (MeI) and a base instead of Formaldehyde/Formic acid to avoid the high temperatures?

Diagnosis: Not Recommended. Scientific Rationale: Using MeI leads to the Quaternary Ammonium Salt (Trimethyl-(3-methyl-pyridin-2-yl)-ammonium iodide).

  • Mechanism:[1][2][3][4][5][6][7][8][9][10] Alkyl halides follow SN2 kinetics. The tertiary amine product is more nucleophilic than the secondary amine starting material, leading to uncontrollable over-alkylation (the "polyalkylation problem").

  • Contrast: The Eschweiler-Clarke mechanism proceeds via an iminium ion.[6] Once the tertiary amine is formed, it cannot form another iminium ion with formaldehyde, making quaternization mechanistically impossible under these conditions [2].[3]

Route B: Nucleophilic Aromatic Substitution (SNAr)

Protocol Context: Reaction of 2-chloro-3-methylpyridine with Dimethylamine.

Q4: The reaction has stalled at 60% conversion. I increased the temperature to 180°C, and now I see a new solid precipitating. What is it?

Diagnosis: 3-methylpyridin-2(1H)-one (Pyridone) . Root Cause: Hydrolysis of the chloride.[8] Mechanistic Insight: SNAr reactions require a Meisenheimer complex intermediate.[8][9] The 3-methyl group destabilizes this complex via steric repulsion. At high temperatures (required to overcome the steric barrier), water becomes a potent competitor to dimethylamine. Even trace moisture in the solvent (DMF/DMSO) or the amine source acts as a nucleophile. Technical Fix:

  • Anhydrous Protocol: Use strictly anhydrous solvents (Karl Fischer < 0.05%).

  • Amine Source: Do not use aqueous dimethylamine (40% aq). Use 2.0M Dimethylamine in THF or Dimethylamine Hydrochloride + Dry Base (e.g., K2CO3 or Cs2CO3).

  • Catalysis: If thermal activation fails, switch to Buchwald-Hartwig Amination .

    • Catalyst: Pd2(dba)3 / BINAP or Xantphos.

    • Rationale: Palladium catalysis bypasses the Meisenheimer complex, making the reaction less sensitive to the steric bulk of the 3-methyl group [3].

Q5: I used Sodium Amide (NaNH2) to force the reaction, but I see a regioisomer where the amine is at the 4-position.

Diagnosis: Aryne (Pyridyne) Rearrangement . Root Cause: Strong bases like NaNH2 or LDA can deprotonate the pyridine ring (elimination) to form a 3,4-pyridyne intermediate before the amine attacks. The nucleophile can then attack either side of the triple bond, leading to a mixture of 2-substituted and 4-substituted products (Cine-substitution) [4]. Technical Fix:

  • Avoid "Hard" bases. Stick to "Soft" nucleophiles (neutral amines) or carbonate bases.

Part 3: Data Summary & Comparison

Table 1: Impurity Profile by Synthetic Route

RoutePrimary ChallengeKey ImpurityCausePrevention Strategy
Eschweiler-Clarke Steric hindrance at 2° amineMonomethyl-3-picolineIncomplete reduction of iminiumHigh Temp (120°C+), Excess HCOOH
SNAr (Thermal) High activation energy3-Methyl-2-pyridoneHydrolysis of C-Cl bondStrictly anhydrous conditions; Avoid aq. reagents
SNAr (Strong Base) Regioselectivity4-Dimethylamino isomerPyridyne mechanismAvoid NaNH2/LiTMP; Use Pd-catalysis
Alkyl Halide (MeI) SelectivityQuaternary Ammonium SaltUncontrollable SN2DO NOT USE. Use Reductive Amination instead.

Part 4: Validated Experimental Protocols

Protocol A: Optimized Eschweiler-Clarke (Recommended)

Best for: High purity, avoiding chromatography.

  • Charge: In a pressure tube, dissolve 2-amino-3-methylpyridine (1.0 eq) in Formic Acid (98%, 10.0 eq).

  • Add: Cool to 0°C, then add Formaldehyde (37% aq, 5.0 eq) dropwise.

  • Heat: Seal the vessel and heat to 120°C for 12–16 hours. (Note: CO2 evolution will occur; ensure vessel is rated for pressure).

  • Workup:

    • Cool to RT. Open carefully.

    • Basify with NaOH (aq) to pH > 12 (keep temp < 20°C to avoid volatile loss).

    • Extract with MTBE (3x).

    • Dry organics over Na2SO4 and concentrate.[11]

  • Validation: Check for disappearance of Monomethyl peak (M-14) via LCMS.

Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: When starting from 2-chloro-3-methylpyridine and avoiding harsh thermal conditions.

  • Charge: 2-Chloro-3-methylpyridine (1.0 eq), Dimethylamine (2.0M in THF, 1.2 eq), NaOtBu (1.4 eq).

  • Catalyst: Pd(OAc)2 (2 mol%) + Xantphos (3 mol%) or BINAP.

  • Solvent: Toluene (anhydrous), sparged with Nitrogen.

  • Conditions: Heat at 80-100°C for 4-6 hours.

  • Note: This route avoids the pyridone impurity completely.

References

  • Mechanism of Eschweiler-Clarke

    • Title: "Eschweiler–Clarke reaction"[3][4][5][6]

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][3][4][6][12]

  • Selectivity of Reductive Amination: Title: "Reductive Amination - No Quaterniz
  • Buchwald-Hartwig for Hindered Amines

    • Title: "Sterically Hindered Amination of Aryl Chlorides"[13][14]

    • Source: Organic Chemistry Portal[3][7]

    • URL:[Link]

  • Nucleophilic Aromatic Substitution & Benzyne Mechanism

    • Title: "Nucleophilic Aromatic Substitution Mechanism & Benzyne Intermedi
    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

Troubleshooting

"Dimethyl-(3-methyl-pyridin-2-yl)-amine" reaction byproduct identification

Impurity Profiling & Troubleshooting Guide Executive Summary Dimethyl-(3-methyl-pyridin-2-yl)-amine is a sterically congested pyridine derivative often used as a catalyst ligand, pharmaceutical intermediate, or DMAP (4-d...

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Profiling & Troubleshooting Guide

Executive Summary

Dimethyl-(3-methyl-pyridin-2-yl)-amine is a sterically congested pyridine derivative often used as a catalyst ligand, pharmaceutical intermediate, or DMAP (4-dimethylaminopyridine) analog.

The "Ortho Effect" Challenge: Unlike standard 2-aminopyridines, the methyl group at the 3-position creates significant steric hindrance. This forces the dimethylamino group out of planarity with the pyridine ring, altering its conjugation and basicity. Consequently, synthesis via Nucleophilic Aromatic Substitution (


) is kinetically slower, leading to specific impurity profiles dominated by hydrolysis  and incomplete conversion  rather than regio-isomerization.
Module 1: Synthesis-Derived Impurities (The "Creation" Phase)
Scenario:

You are synthesizing the target molecule via the reaction of 2-chloro-3-methylpyridine with dimethylamine . The LC-MS shows a persistent impurity with a mass of


 or 

relative to the product, or a peak corresponding to the starting material.
Root Cause Analysis:
  • Steric Hindrance (

    
     Resistance):  The 3-methyl group blocks the trajectory of the incoming dimethylamine nucleophile. This requires higher reaction temperatures or prolonged times.
    
  • Hydrolysis (The "Pyridone" Trap): Under forcing conditions (high heat), trace water competes effectively with the amine, displacing the chloride to form 3-methyl-2-pyridone .

Byproduct Identification Table
CompoundStructure DescriptionMass Shift (vs Product)Origin
Target Product Dimethyl-(3-methyl-pyridin-2-yl)-amine0 (Reference) Desired Reaction
Impurity A (Start) 2-Chloro-3-methylpyridine-9 Da (approx)Incomplete Reaction (Steric stall)
Impurity B (Hydrolysis) 3-Methyl-2(1H)-pyridone-27 Da (loss of

, gain of O)
Hydrolysis of halide by

Impurity C (Demethyl) Methyl-(3-methyl-pyridin-2-yl)-amine-14 Da Incomplete methylation or degradation
Troubleshooting Protocol: Optimizing the Reaction
  • If Impurity A (Starting Material) persists: Switch from thermal

    
     to Buchwald-Hartwig Amination .
    
    • Why? Palladium catalysis bypasses the steric barrier of direct nucleophilic attack.

    • Ligand Choice: Use bulky, electron-rich phosphine ligands like XPhos or BrettPhos which are specifically designed to facilitate oxidative addition on hindered chlorides [1].

  • If Impurity B (Pyridone) is high:

    • Ensure anhydrous conditions.

    • Use a non-hygroscopic base (e.g.,

      
       or NaOtBu) instead of KOH/NaOH.
      
Module 2: Oxidative Degradation (The "Storage" Phase)
Scenario:

A stored sample (originally clear/pale yellow oil) has turned dark brown or viscous. LC-MS shows a new peak at


.
Technical Insight:

Electron-rich pyridines and tertiary amines are prone to N-oxidation by atmospheric oxygen or residual peroxides. The 3-methyl group does not protect the pyridine nitrogen from oxidation; in fact, the electron-donating


 group makes the ring nitrogen more nucleophilic and susceptible to oxidation [2].
Pathway Diagram: Synthesis & Degradation

ReactionPathways cluster_steric Steric Hindrance Zone SM Starting Material (2-Chloro-3-methylpyridine) PROD TARGET PRODUCT (Dimethyl-(3-methyl-pyridin-2-yl)-amine) SM->PROD Dimethylamine (SnAr or Pd-Cat) PYR Byproduct: Pyridone (Hydrolysis) SM->PYR H2O / Heat (Side Rxn) NOX Degradant: N-Oxide (+16 Da) PROD->NOX Air/Peroxides (Oxidation)

Figure 1: Reaction landscape showing the competition between amination (green), hydrolysis (yellow), and oxidative degradation (blue).

Module 3: Analytical Troubleshooting (LC-MS)
Scenario:

You observe a peak with the correct mass, but the retention time is slightly shifted, or you see a "split" peak.

Diagnostic Decision Tree

Troubleshooting Start Observed Impurity Peak CheckMass Check Mass Shift (Delta) Start->CheckMass Plus16 +16 Da CheckMass->Plus16 Oxidation Minus14 -14 Da CheckMass->Minus14 De-alkylation Minus27 -27 Da (approx) CheckMass->Minus27 Substitution NOxide N-Oxide Formation Action: Check storage/peroxides Plus16->NOxide Demethyl Demethylated Amine Action: Check reagents for methylamine Minus14->Demethyl Pyridone Pyridone (Hydrolysis) Action: Dry solvents Minus27->Pyridone

Figure 2: Rapid diagnostic logic for LC-MS impurity identification.

Protocol: Differentiating N-Oxide from Hydroxyl Impurities

Both N-oxides and hydroxylated byproducts can show


 Da shifts (if hydroxylation occurs on the ring).
  • Dissolve sample in

    
     or 
    
    
    
    .
  • Run 1H-NMR:

    • N-Oxide: Significant downfield shift of the ortho-methyl group (3-Me) and the ring protons due to the positive charge on Nitrogen [3].

    • Hydroxylation: Loss of aromaticity or appearance of an exchangeable -OH proton (broad singlet).

Frequently Asked Questions (FAQ)

Q1: Why is the reaction yield lower than the 3-unsubstituted analog? A: The 3-methyl group exerts "ortho-steric hindrance." It physically blocks the approach of the nucleophile to the C2 position. Additionally, it twists the dimethylamino group, preventing it from effectively donating electron density to stabilize the transition state.

Q2: Can I remove the "Pyridone" impurity by extraction? A: Yes. The pyridone tautomer (3-methyl-2-pyridone) has significantly different solubility properties than the target amine.

  • Protocol: Acidify the mixture to pH 2-3 (protonates the target amine, keeping it in the aqueous phase). Extract with DCM (removes neutral/weakly basic impurities). Then basify the aqueous layer to pH 12 and extract the target amine [4].

Q3: How should I store the purified compound? A: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Avoid storage in chlorinated solvents (like DCM) for long periods, as trace HCl can form salts, or radical reactions can occur over time [5].

References
  • Wikipedia Contributors . (2025). Buchwald–Hartwig amination. Wikipedia. [Link][1]

  • Yousef M. Hijji, et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Organic Chemistry Portal . (n.d.). Synthesis of 2-Pyridones. Organic-Chemistry.org. [Link]

  • National Center for Biotechnology Information . (2025). 2-Chloro-3-methylpyridine Compound Summary. PubChem. [Link]

Sources

Optimization

Technical Support Center: Thermal Optimization for Dimethyl-(3-methyl-pyridin-2-yl)-amine

Case ID: T-DM3MP-2024 Topic: Temperature Optimization & Reaction Troubleshooting Classification: Advanced Organic Synthesis / Process Chemistry Assigned Specialist: Senior Application Scientist, Process Development Group...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-DM3MP-2024 Topic: Temperature Optimization & Reaction Troubleshooting Classification: Advanced Organic Synthesis / Process Chemistry Assigned Specialist: Senior Application Scientist, Process Development Group

Executive Summary: The "Twisted" Molecule Challenge

Before optimizing temperature, you must understand the unique electronic architecture of Dimethyl-(3-methyl-pyridin-2-yl)-amine (henceforth 3-Me-2-DMAP ).

Unlike its famous cousin DMAP (4-dimethylaminopyridine) , which is planar and highly nucleophilic, 3-Me-2-DMAP suffers from Steric Inhibition of Resonance . The methyl group at the 3-position forces the dimethylamino group at the 2-position to twist out of the plane of the pyridine ring.

  • Consequence 1 (Basicity): The lone pair on the exocyclic nitrogen cannot delocalize effectively into the ring. This makes the exocyclic nitrogen more basic than expected, but the pyridine nitrogen less accessible.

  • Consequence 2 (Thermal Barrier): Synthesizing this molecule via Nucleophilic Aromatic Substitution (SNAr) requires significantly higher activation energy (higher Temperature) than unhindered pyridines because the incoming nucleophile faces steric clash from the 3-methyl group.

Module A: Synthesis Optimization (Making the Molecule)

Protocol 1: The High-Temperature SNAr Route (Robust but Harsh)

Best for: Large scale, cost-sensitive batches where Pd-catalysts are too expensive.

The Reaction: 2-Chloro-3-methylpyridine + Dimethylamine


 3-Me-2-DMAP
ParameterRecommended RangeScientific Rationale
Temperature 130°C – 150°C The 3-methyl group creates a steric barrier to the

transition state (Meisenheimer complex). Standard reflux (80°C) is insufficient.
Pressure 5 – 15 bar Dimethylamine (bp 7°C) is a gas. High temperature requires a sealed autoclave or pressure tube to maintain stoichiometry.
Solvent DMF or NMP High-boiling polar aprotic solvents stabilize the charged transition state.
Time 12 – 24 Hours Steric hindrance slows the kinetics significantly.
Protocol 2: The Buchwald-Hartwig Route (Mild & Selective)

Best for: Lab scale, high purity requirements.

The Reaction: Pd-Catalyzed Amination.[1][2][3]

ParameterRecommended RangeScientific Rationale
Temperature 80°C – 100°C Pd-catalysis bypasses the high energy barrier of direct SNAr.
Ligand BINAP or Xantphos Bidentate ligands are crucial to prevent catalyst deactivation by the chelating product.
Base NaOtBu Strong base required to deprotonate the amine complex.

Module B: Troubleshooting Guide (Q&A)

Ticket #101: "My SNAr reaction conversion is stuck at 40%."

Diagnosis: Thermodynamic limitation due to pressure loss or insufficient thermal activation.[4] Root Cause: The reaction is endothermic or kinetically trapped. If you are running this in an open vessel with aqueous dimethylamine, the amine is evaporating before reacting. Corrective Action:

  • Switch to Anhydrous: Use 2.0M Dimethylamine in THF or Methanol.

  • Seal the Vessel: You must use a pressure tube or autoclave.

  • Temperature Step-Up: Increase T to 140°C . The steric bulk of the 3-methyl group increases the activation energy (

    
    ) significantly compared to unsubstituted 2-chloropyridine.
    
Ticket #102: "The product turns dark brown/black upon distillation."

Diagnosis: Oxidative degradation or N-oxide formation. Root Cause: 3-Me-2-DMAP is electron-rich. At distillation temperatures (>200°C at atm), it is susceptible to oxidation by atmospheric oxygen. Corrective Action:

  • Vacuum Distillation: Never distill at atmospheric pressure. Target a boiling point of 90-110°C by applying high vacuum (< 5 mbar).

  • Inert Atmosphere: Bleed Nitrogen or Argon into the capillary during distillation.

Ticket #103: "Why is this molecule a poor catalyst compared to DMAP?"

Diagnosis: Misapplication of reagent.[4] Scientific Explanation: In DMAP, the "push-pull" resonance makes the pyridine nitrogen hyper-nucleophilic. In 3-Me-2-DMAP , the "twisted" structure breaks this resonance. Furthermore, the 3-methyl group physically blocks the pyridine nitrogen. Guidance: Do not use 3-Me-2-DMAP for acylation catalysis (e.g., esterification). Use it as a Sterically Hindered Base (proton scavenger) where you want to avoid nucleophilic attack on your substrate.

Visualizing the Process Logic

The following diagram illustrates the critical decision pathways for temperature and synthesis method selection.

G cluster_legend Legend Start Start: Synthesis of 3-Me-2-DMAP CheckScale Check Scale & Budget Start->CheckScale LargeScale Large Scale / Low Cost (Kilogram) CheckScale->LargeScale LabScale Lab Scale / High Purity (Gram) CheckScale->LabScale SNAr_Route Route A: SNAr (Thermal) LargeScale->SNAr_Route Buchwald_Route Route B: Buchwald-Hartwig (Catalytic) LabScale->Buchwald_Route Temp_High CRITICAL TEMP: 130°C - 150°C SNAr_Route->Temp_High Temp_Med OPTIMAL TEMP: 80°C - 100°C Buchwald_Route->Temp_Med Pressure_Req Requirement: Autoclave / Sealed Tube (5-15 bar) Temp_High->Pressure_Req Ligand_Req Requirement: Bulky Ligand (BINAP) Inert Atmosphere Temp_Med->Ligand_Req Outcome_A Result: Moderate Yield Hard to Purify Pressure_Req->Outcome_A Outcome_B Result: High Yield Easy Purification Ligand_Req->Outcome_B Key1 Process Step Key2 Critical Control Point

Caption: Decision Matrix for Synthesis Route Selection based on Temperature and Equipment Constraints.

Experimental Protocol: Pd-Catalyzed Synthesis (Recommended)

Objective: Synthesis of N,N-dimethyl-3-methylpyridin-2-amine via Buchwald-Hartwig Amination.

Reagents:

  • 2-Chloro-3-methylpyridine (1.0 eq)

  • Dimethylamine (2.0M in THF, 1.2 eq)

  • 
     (1.0 mol%)
    
  • BINAP (2.0 mol%)

  • Sodium tert-butoxide (1.5 eq)

  • Toluene (Anhydrous)

Step-by-Step:

  • Inert Setup: Flame-dry a 3-neck round bottom flask and cool under Argon flow.

  • Catalyst Pre-mix: Add

    
    , BINAP, and Toluene. Stir at Room Temperature (RT) for 15 mins to form the active catalytic species (Ligand Exchange).
    
  • Substrate Addition: Add 2-Chloro-3-methylpyridine and NaOtBu.

  • Amine Addition: Add Dimethylamine solution via syringe.

  • Thermal Ramp: Heat the mixture to 90°C .

    • Note: Do not exceed 100°C to prevent ligand degradation.

  • Monitoring: Monitor via TLC (Mobile Phase: 10% MeOH in DCM). Conversion should be complete in 4-6 hours.

  • Workup: Cool to RT, filter through Celite (to remove Pd), and concentrate.

  • Purification: Distill under reduced pressure.

References

  • Steric Inhibition of Resonance in Ortho-Substituted Pyridines

    • Source:Journal of the Chemical Society, Faraday Transactions 2, 1974.
    • Relevance: Foundational theory explaining why the 3-methyl group forces the dimethylamino group out of planarity, altering reactivity and requiring higher synthesis temper
    • Link:

  • Buchwald-Hartwig Amin

    • Source:Organic Process Research & Development, 2006.
    • Relevance: Provides the general catalytic cycle and ligand requirements (BINAP/Xantphos)
    • Link:

  • Thermal Stability of Aminopyridines

    • Source:BenchChem Technical Overview, 2025.
    • Relevance: Safety data regarding decomposition products (NOx)
    • Link:

  • Mechanism of SNAr in Pyridines

    • Source:March's Advanced Organic Chemistry, 8th Edition.
    • Relevance: Explains the high activation energy required for SNAr on electron-rich rings when steric hindrance (ortho-substitution) is present.
    • Link:

Sources

Troubleshooting

"Dimethyl-(3-methyl-pyridin-2-yl)-amine" catalyst deactivation and poisoning

Topic: Catalyst Deactivation, Poisoning, and Regeneration Status: Active | Audience: R&D Chemists, Process Engineers | Version: 2.4[1][2] Executive Summary: The "Ortho-Effect" & Stability Profile Dimethyl-(3-methyl-pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Deactivation, Poisoning, and Regeneration

Status: Active | Audience: R&D Chemists, Process Engineers | Version: 2.4[1][2]

Executive Summary: The "Ortho-Effect" & Stability Profile

Dimethyl-(3-methyl-pyridin-2-yl)-amine (often abbreviated as 3-Me-2-DMAP or similar) is a sterically modulated aminopyridine.[1] Unlike its ubiquitous isomer 4-DMAP (a super-nucleophile), this molecule features an amino group at the ortho (2) position, flanked by a methyl group at the meta (3) position.[1][2]

Why this matters for deactivation:

  • Steric Torsion: The 3-methyl group forces the dimethylamino group out of planarity with the pyridine ring.[2] This reduces resonance conjugation, altering its basicity and nucleophilicity compared to DMAP.[1][2]

  • Ligand Behavior: It is frequently used as a ligand in transition metal catalysis (Pd, Cu).[1][2] Deactivation here is often due to decoordination caused by steric crowding, rather than chemical decomposition.[1][2]

  • Proton Sensitivity: It acts as a "proton sponge" mimic.[1][2] It is highly susceptible to poisoning by trace acids (e.g., HCl generated during acylation), forming inactive salts more readily than unhindered pyridines.[1][2]

Diagnostic Matrix: Triage Your Reaction

Use this decision matrix to identify the root cause of catalyst failure.

Symptom Observation Probable Cause Immediate Action
Sudden Stop Reaction halts at ~50% conversion; addition of more catalyst restarts it.[1]Acid Poisoning (Protonation).[1][2] The catalyst is trapped as a hydrochloride salt.[2]Add a stoichiometric base (TEA, DIPEA) to scavenge acid.[1][2]
Gradual Slowdown Reaction rate decays over time; solution turns dark/black (if metal-catalyzed).[1][2]Metal Aggregation . The ligand has detached, leading to "Catalyst Death."[1][2]Increase ligand-to-metal ratio (L:M) or lower temperature.[1][2]
No Activity Catalyst added, but no reaction occurs. Catalyst recovered as a white solid.[1][2]N-Oxide Contamination . The pyridine nitrogen is oxidized (inactive).[1][2]Check purity via 1H NMR.[1][2] See Protocol A.
Precipitate Formation White/off-white solid forms immediately upon mixing reagents.[1][2]Quaternization . Irreversible reaction with alkyl halides (suicide inhibition).[1][2]Switch solvent or order of addition.[2] This is likely irreversible.[1][2]
Deep Dive: Mechanisms of Deactivation
A. The Protonation Trap (Reversible)

In acylation reactions (e.g., using acyl chlorides), the byproduct is HCl.[1][2]

  • Mechanism: The pyridine nitrogen (N1) is the basic site.[2] Upon protonation, it forms a pyridinium salt.[1][2]

  • The 3-Methyl Aggravator: In standard DMAP, the para-NMe2 group pushes electron density to the ring nitrogen via resonance.[2] In 3-Me-2-DMAP , the 3-methyl group twists the NMe2, breaking this conjugation.[1][2] This makes the catalyst less able to shuttle protons effectively, often trapping it as a stable, inactive salt.[1][2]

  • Solution: You must use an auxiliary base (Triethylamine or Hünig's base) that is more basic but less nucleophilic than the catalyst to regenerate the free base.[2]

B. Oxidative Deactivation (Irreversible)

Aminopyridines are susceptible to N-oxidation by atmospheric oxygen or peroxide impurities in solvents (e.g., ethers, THF).[1][2]

  • Mechanism: Formation of the Pyridine-N-Oxide .[1]

  • Impact: N-Oxides are poor nucleophiles and poor ligands (due to reduced

    
    -donation capability).[1][2]
    
  • Detection: A downfield shift in the pyridine ring protons in 1H NMR.[2]

C. Ligand Decoordination (Metal Catalysis)

When used as a ligand for Pd or Cu:

  • The Steric Wedge: The 3-methyl group creates a "wall" near the coordination site.[2] While this promotes reductive elimination (good for product release), it destabilizes the resting state of the catalyst.[2]

  • Result: The metal center becomes "naked" and aggregates into inactive metal black (nanoparticles).[1][2]

Visualization: Deactivation Pathways

The following diagram maps the active catalytic cycle against the three primary "off-ramps" to deactivation.

DeactivationPathways ActiveCat Active Catalyst (Free Base) Intermediate Active Intermediate (Acyl-Pyridinium or Metal-Ligand Complex) ActiveCat->Intermediate Substrate/Metal Salt Inactive Salt (Protonated) ActiveCat->Salt + H+ (Acid Byproduct) Oxide N-Oxide (Irreversible) ActiveCat->Oxide + O2 / Peroxides Quat Quaternary Salt (Alkylated/Dead) ActiveCat->Quat + Alkyl Halide Intermediate->ActiveCat Product Release Agg Metal Aggregates (Ligand Loss) Intermediate->Agg Steric Crowding (Ligand Dissociation) Salt->ActiveCat + Base (Regeneration)

Figure 1: Catalytic integrity map showing the reversible protonation loop (yellow) and irreversible deactivation sinks (red).[1][2]

Recovery & Quality Control Protocols
Protocol A: Purity Verification (NMR)

Before discarding a "bad" batch, verify if it is merely protonated or oxidized.[1][2]

  • Solvent: Dissolve 10 mg in DMSO-d6 (avoid CDCl3 as it can be acidic).

  • Key Signals (1H NMR):

    • Active Catalyst: Methyl doublet at ~2.1 ppm; NMe2 singlet at ~2.8 ppm.[1][2]

    • Protonated Salt: Significant downfield shift of the ring protons (>0.5 ppm).[2]

    • N-Oxide: Ring protons shift, but NMe2 signal often splits or broadens significantly.[1][2]

Protocol B: Catalyst Regeneration (From Salt)

If the catalyst is poisoned by acid (HCl/HBr/TFA):

  • Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) .

  • Wash: Wash the organic layer vigorously with 10% aqueous NaOH or saturated NaHCO3 .[1][2]

    • Why: The pKa of the protonated aminopyridine is typically ~6-7.[1][2] NaOH (pH 14) will fully deprotonate it.[1][2]

  • Extraction: Separate organic layer, dry over anhydrous Na2SO4.

  • Recovery: Evaporate solvent. The free base is usually an oil or low-melting solid.[1][2]

Protocol C: Preventing Ligand Leaching

For Transition Metal Catalysis (Pd/Cu)

  • Pre-Complexation: Do not mix metal and ligand in situ if stability is an issue.[1][2] Stir the Metal Precursor + 3-Me-2-DMAP in the solvent for 30 mins at RT before adding reactants.

  • Excess Ligand: Due to the steric bulk of the 3-methyl group, the binding constant (

    
    ) is lower.[1][2] Use a 1:2 or 1:4 Metal:Ligand ratio  (instead of 1:1) to push the equilibrium toward the active complex.[2]
    
Frequently Asked Questions (FAQs)

Q1: Can I substitute 4-DMAP for Dimethyl-(3-methyl-pyridin-2-yl)-amine?

  • Answer: Generally, No .[1][2]

    • If used for Acylation : 4-DMAP is significantly faster (more nucleophilic).[1][2] If your protocol specifies the 3-methyl derivative, it is likely for selectivity (to avoid reacting with a sensitive functional group) or to prevent side reactions.[1][2]

    • If used as a Ligand : They are not interchangeable.[1][2] The bite angle and steric environment are completely different.

Q2: Why does my reaction turn black?

  • Answer: This is "Pd-Black" or metal precipitation.[1][2] The 3-methyl group provides steric bulk that facilitates product release but makes the metal-ligand bond weaker.[1][2]

    • Fix: Lower the reaction temperature or increase the ligand concentration to stabilize the metal center [1].[2]

Q3: Is the catalyst sensitive to moisture?

  • Answer: The free base is hygroscopic but chemically stable to water.[2] However, if you are running moisture-sensitive reactions (e.g., using acyl chlorides), moisture will generate HCl, which immediately poisons the catalyst (see Protocol B).[1][2]

References
  • Deactivation of Aminopyridine Catalysts

    • Title: Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited.
    • Source: ResearchGate (2025).[1][2][3]

    • URL:[Link]

  • Acylation Mechanisms & DMAP Analogs

    • Title: 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation.[1][2][4]

    • Source: Organic Letters / NIH (2014).[1][2]

    • URL:[Link]

  • General Properties of 2-Aminopyridines

    • Title: 2-Methylpyridine-3-Amine Properties and Uses.[1][2][5][6]

    • Source: Pipzine Chemicals.[1][2][5]

  • Catalyst Stability Data

    • Title: Stability of 4-DMAP in solution (Comparative baseline for aminopyridines).[1]

    • Source: Drug Development and Industrial Pharmacy / PubMed.[1][2]

    • URL:[Link]

Sources

Optimization

"Dimethyl-(3-methyl-pyridin-2-yl)-amine" solubility issues and solutions

Troubleshooting Guide & FAQs[1] Chemical Identity & Physicochemical Profile[1][2][3][4][5][6] Before troubleshooting, it is critical to understand the structural drivers of this molecule's behavior. Unlike its precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Before troubleshooting, it is critical to understand the structural drivers of this molecule's behavior. Unlike its precursor (2-amino-3-methylpyridine), the N,N-dimethyl derivative lacks hydrogen bond donors, significantly altering its solubility profile.[1]

PropertyDescriptionImplication for Handling
Structure Tertiary aminopyridine with ortho-methyl substitution.[1][2][3]High Lipophilicity: The methyl groups reduce water solubility compared to primary amines.[1]
Basicity (pKa) Est.[1] 6.5 – 7.0 (Conjugate Acid)pH Sensitivity: It exists as a neutral, hydrophobic free base at physiological pH (7.4).[1]
Physical State Low-melting solid or viscous oil.[1]Oiling Out: Prone to forming immiscible oils during aqueous workups rather than crystallizing.[1]
LogP High (>2.0 estimated)Precipitation: Will crash out of aqueous buffers immediately upon dilution from DMSO.[1]

Module A: Biological Assays & Aqueous Solubility

Target Audience: Cell Biologists, Pharmacologists

Issue: "My compound precipitates immediately when I dilute my DMSO stock into PBS or Media."

Diagnosis: This is a classic "pH-Solubility Mismatch."[1] At pH 7.4 (PBS/Media), Dimethyl-(3-methyl-pyridin-2-yl)-amine is predominantly in its neutral free-base form .[1] Lacking the ability to hydrogen bond effectively with water (unlike primary amines), the neutral molecule aggregates and precipitates.

Troubleshooting Protocol: The "Step-Down" Solubilization

Do not attempt direct dissolution in water.[1] Follow this thermodynamic cascade:

  • Primary Stock: Dissolve the pure compound in DMSO (Dimethyl sulfoxide) at 1000x the final testing concentration (e.g., 10 mM stock for 10 µM assay).

  • Intermediate Dilution (Critical Step):

    • Do not pipette DMSO stock directly into the cell well.[1]

    • Create a 10x working solution in culture media containing 0.5% - 1.0% Tween-80 or Cyclodextrin (HP-β-CD) .[1] The surfactant/complexing agent stabilizes the hydrophobic free base.

  • Final Application: Add the working solution to the cells.

FAQ: Can I use a salt form instead?

Yes. Converting the free base to a salt (Hydrochloride or Mesylate) significantly improves aqueous solubility.[1]

  • Protocol: Dissolve free base in diethyl ether; add 1.0 eq of HCl (in dioxane/ether). The salt will precipitate.[1]

  • Warning: The salt may be hygroscopic .[1][4] Store in a desiccator.

Visual Guide: Solubilization Decision Tree

SolubilizationStrategy Start Start: Solid/Oil Compound CheckForm Is it a Salt or Free Base? Start->CheckForm Salt Salt Form (HCl/Mesylate) CheckForm->Salt FreeBase Free Base CheckForm->FreeBase DirectWater Dissolve in Water/Buffer (Monitor pH < 6.0) Salt->DirectWater DMSOStock Make 10-50 mM Stock in DMSO FreeBase->DMSOStock AssayType Intended Assay pH? DMSOStock->AssayType Acidic Acidic (pH < 6) AssayType->Acidic Neutral Neutral (pH 7.4) AssayType->Neutral DirectDilution Direct Dilution OK Acidic->DirectDilution Complexation Requires Carrier: Use 0.5% Tween-80 or HP-beta-CD Neutral->Complexation

Caption: Logic flow for selecting the correct vehicle based on compound form and assay pH.

Module B: Synthesis & Purification (Organic Chemistry)

Target Audience: Medicinal Chemists, Process Chemists

Issue: "The compound is 'oiling out' between the aqueous and organic layers during extraction."

Diagnosis: This occurs when the pH of the aqueous phase is near the pKa of the pyridine nitrogen (approx pH 6-7). In this "buffer zone," the molecule exists as a mixture of charged (water-soluble) and neutral (organic-soluble) species, acting as a surfactant that stabilizes emulsions or forms a "third layer" (rag layer).

Troubleshooting Protocol: The "Hard-Swing" pH Extraction

To cleanly separate this molecule, you must force it completely into one phase or the other. Avoid pH 5-8.[1]

  • Acid Wash (Removal of Non-Basic Impurities):

    • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Extract with 1M HCl (pH < 2).[1]

    • Result: The Dimethyl-(3-methyl-pyridin-2-yl)-amine protonates and moves to the Aqueous Layer .[1] Impurities remain in EtOAc.[1]

    • Discard Organic Layer.[1]

  • Base Recovery (The Critical Step):

    • Cool the aqueous acidic layer on ice (exothermic neutralization).[1]

    • Slowly basify with 6M NaOH until pH > 12.[1]

    • Observation: The solution will turn cloudy/milky as the free base precipitates/oils out.

    • Extract immediately with DCM (Dichloromethane) x3.[1]

    • Why DCM? Pyridines have higher solubility in chlorinated solvents than ether/EtOAc.[1]

FAQ: My compound streaks on Silica Gel columns. How do I fix this?

Answer: The basic pyridine nitrogen interacts with the acidic silanols on the silica gel, causing "tailing."

  • Solution: Pre-treat your silica slurry with 1% Triethylamine (Et3N) in your starting solvent.[1]

  • Eluent: Use DCM:MeOH (95:[1]5) + 1% NH4OH (Ammonium Hydroxide).[1] The ammonia competes for the acidic sites on the silica, allowing your amine to elute as a tight band.

Visual Guide: Purification Workflow

ExtractionWorkflow Crude Crude Mixture (in Organic Solvent) Acidify Add 1M HCl (Target pH < 2) Crude->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgWaste Organic Layer (Non-basic impurities) PhaseSep1->OrgWaste Discard AqLayer Aqueous Layer (Target + H+) PhaseSep1->AqLayer Keep Basify Add NaOH (Target pH > 12) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Free Base (Concentrate) Extract->Final

Caption: Acid-Base extraction logic to isolate pure amine from non-basic byproducts.

Stability & Storage

  • Oxidation: Tertiary amines are susceptible to N-oxide formation over time if exposed to air/light.[1]

    • Storage: Store under Argon/Nitrogen at -20°C.

  • Hygroscopicity: If you generate the HCl salt, it will absorb water rapidly, turning into a sticky gum.

    • Solution: Store salts in a sealed vial inside a desiccator with P2O5 or Drierite.[1]

References

  • PubChem. 2-Amino-3-methylpyridine (Precursor Data).[1] National Library of Medicine.[1] [Link]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.[1] (Authoritative text on solvation of lipophilic bases).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry.[1] 2nd ed., Oxford University Press, 2012.[1] (Mechanistic basis for pyridine protonation and extraction).

Sources

Troubleshooting

Technical Support Guide: Stability of Dimethyl-(3-methyl-pyridin-2-yl)-amine

Part 1: Executive Summary & Core Directives Dimethyl-(3-methyl-pyridin-2-yl)-amine is a robust heterocyclic building block, generally exhibiting high thermal stability but specific vulnerabilities to oxidative degradatio...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directives

Dimethyl-(3-methyl-pyridin-2-yl)-amine is a robust heterocyclic building block, generally exhibiting high thermal stability but specific vulnerabilities to oxidative degradation and photolysis. Unlike its unhindered analog (2-dimethylaminopyridine), the 3-methyl substituent introduces steric strain that forces the dimethylamino group slightly out of planarity with the pyridine ring.

Critical Stability Takeaways:

  • Preferred Solvents: Anhydrous DMSO or Ethanol are the gold standards for stock solutions.

  • Major Risk Factor: N-Oxidation . The exocyclic nitrogen is susceptible to oxidation in the presence of peroxides or prolonged air exposure, a process accelerated by light.

  • Water Incompatibility: The free base is poorly soluble in neutral water. Aqueous stability is only reliable at acidic pH (forming the pyridinium salt), but this alters reactivity.

Part 2: Solvent Compatibility Matrix

The following table summarizes the stability and solubility profile based on structural analogs and physicochemical principles of 2-aminopyridines.

Solvent SystemSolubilityStability RatingTechnical Notes
DMSO (Anhydrous)High (>100 mM)Excellent Ideal for cryo-storage (-20°C). Avoid frequent freeze-thaw cycles to prevent moisture absorption.
Ethanol / Methanol High Good Stable at RT. Protophilic nature allows hydrogen bonding. Good for working solutions.
Acetonitrile High Excellent Preferred for HPLC/LC-MS applications. Chemically inert toward the amine.
Water (pH 7) Low (<1 mM)Poor Do not use for stock. Compound will precipitate or form a suspension.
Water (pH < 4) High Moderate Soluble as a salt (protonated). Stable, but acidic conditions may catalyze slow hydrolysis if heated.
Chloroform / DCM High Fair Caution: Slow quaternization (reaction with solvent) can occur over weeks/months at RT. Use only for short-term extraction.
Acetone High Good Suitable for short-term use. Avoid if primary amines are present as impurities (Schiff base risk).

Part 3: Technical Deep Dive – The "Ortho-Effect" Mechanism

To understand the stability of this specific molecule, one must look beyond generic pyridine chemistry. The interaction between the 3-methyl group and the 2-dimethylamino group is the defining feature.

The Steric Twist & Reactivity

In a standard 2-dimethylaminopyridine (DMAP), the amino nitrogen is planar, donating electron density into the ring (resonance). This makes the ring electron-rich and the exocyclic nitrogen less basic.

In Dimethyl-(3-methyl-pyridin-2-yl)-amine , the 3-methyl group sterically clashes with the methyls of the amine.

  • Consequence: The dimethylamino group twists out of the pyridine plane.

  • Result: Resonance is inhibited. The exocyclic nitrogen retains more electron density (higher localized basicity) but is sterically hindered from acting as a nucleophile.

  • Stability Implication: The molecule is more prone to N-oxidation at the exocyclic nitrogen than unhindered analogs because the lone pair is less delocalized into the ring [1, 2].

Diagram: Stability & Degradation Pathways

StabilityPathways cluster_0 Storage Risks Compound Dimethyl-(3-methyl-pyridin-2-yl)-amine (Free Base) NOxide N-Oxide Degradant (Yellow/Brown impurity) Compound->NOxide Oxidation (Air/Peroxides) Accelerated by Light Salt Pyridinium Salt (Water Soluble, Stable) Compound->Salt Acid (HCl/TFA) Protonation Photo Photodegradation Products (Ring Opening/Polymerization) Compound->Photo UV Light (<300nm)

Figure 1: Primary degradation pathways. Oxidation to the N-oxide is the dominant instability mode in solution.

Part 4: Troubleshooting & FAQs

Q1: My DMSO stock solution turned from colorless to light yellow. Is it still good?

Diagnosis: This indicates early-stage oxidative degradation or photo-oxidation . Pyridine amines often yellow upon forming trace N-oxides or radical coupling products.

  • Action: Run a QC check (HPLC). If purity is >95%, it is likely usable for biological assays but may interfere with fluorescence-based readouts.

  • Prevention: Store under Argon/Nitrogen and wrap vials in aluminum foil.

Q2: I need to dose this compound in an animal model (aqueous vehicle). It precipitates immediately.

Root Cause: The molecule is a lipophilic base (Calculated LogP ~2.0-2.5). It is insoluble in neutral water. Solution: You must formulate it.

  • Acidification: Dissolve in 0.1 M HCl or saline acidified with acetic acid (pH 4-5). The salt form is highly soluble.

  • Co-solvents: Pre-dissolve in 5% DMSO or Ethanol, then slowly add to the aqueous buffer containing 20% Cyclodextrin (HP-β-CD) or 10% Tween-80.

Q3: Can I use Chloroform for NMR analysis?

Advisory: Yes, but do not store the sample in chloroform for more than 24 hours. Reason: 2-aminopyridines are nucleophilic enough to slowly react with chlorinated solvents (forming quaternary ammonium salts) or react with HCl traces often found in old chloroform (forming hydrochloride salts).

Part 5: Standard Operating Procedures (SOPs)

SOP 1: Preparation of 100 mM Master Stock

Materials:

  • Dimethyl-(3-methyl-pyridin-2-yl)-amine (Solid)[1][2]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

  • Amber glass vial with PTFE-lined cap

Protocol:

  • Weigh 13.6 mg of the compound.

  • Add 1.0 mL of Anhydrous DMSO.

  • Vortex for 30 seconds. The solid should dissolve instantly.

  • Overlay the headspace with Nitrogen or Argon gas.

  • Seal tightly and store at -20°C .

  • Validity: 6 months.

SOP 2: HPLC Stability Check Method

Use this generic method to verify compound integrity if degradation is suspected.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm .

  • Expected Result: The parent peak should elute at mid-high organic percentage. N-oxide impurities typically elute earlier (more polar).

Part 6: Decision Tree for Solvent Selection

SolventSelection Start Select Solvent for Dimethyl-(3-methyl-pyridin-2-yl)-amine IsBiological Is this for Biological Assay? Start->IsBiological IsStorage Is this for Long Term Storage? IsBiological->IsStorage No DMSO Use DMSO (Max 0.1-1% final conc.) IsBiological->DMSO In Vitro AcidWater Use Acidified Water (pH 4-5) or Saline IsBiological->AcidWater In Vivo IsAnalytical Is this for Analysis (HPLC/NMR)? Acetonitrile Use Acetonitrile (LC-MS Grade) IsAnalytical->Acetonitrile HPLC DeutChloro Use CDCl3 or DMSO-d6 (Fresh only) IsAnalytical->DeutChloro NMR IsStorage->IsAnalytical No AnhydrousDMSO Anhydrous DMSO (-20°C, Dark) IsStorage->AnhydrousDMSO Yes

Figure 2: Workflow for selecting the appropriate solvent based on experimental intent.

References

  • National Institutes of Health (NIH) . (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy.[3] Retrieved January 28, 2026, from [Link]

  • Vertex AI Search. (2026). Patent Landscape for Pyrazolopyridine Derivatives (Solubility Data).

Sources

Optimization

Common pitfalls in "Dimethyl-(3-methyl-pyridin-2-yl)-amine" handling and storage

Specialized Handling & Troubleshooting Guide Status: Operational Ticket Priority: High (Technical Complexity) Agent: Senior Application Scientist, Catalysis & Synthesis Division[1][2] Introduction: The "Steric Trap" Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Specialized Handling & Troubleshooting Guide

Status: Operational Ticket Priority: High (Technical Complexity) Agent: Senior Application Scientist, Catalysis & Synthesis Division[1][2]

Introduction: The "Steric Trap"

Welcome to the technical support hub for Dimethyl-(3-methyl-pyridin-2-yl)-amine (also known as N,N,3-Trimethylpyridin-2-amine).[1][2]

Crucial Warning: If you are using this reagent as a direct substitute for DMAP (4-Dimethylaminopyridine), stop immediately. [1][2]

While structurally similar, the presence of the methyl group at the 3-position (ortho to the dimethylamino group) creates a steric clash that fundamentally alters its reactivity.[1][2] Unlike DMAP, where the amino group is coplanar and drives nucleophilicity via resonance, the 3-methyl group in this compound forces the dimethylamino group out of planarity.[1][2] This molecule acts primarily as a sterically hindered base , not a hyper-nucleophilic catalyst.[1][2]

This guide addresses the specific pitfalls arising from this unique steric and electronic profile.

Part 1: Storage & Stability Integrity

The Issue: Users frequently report "browning" or "oiling out" of the reagent, leading to poor reproducibility in sensitive catalytic cycles.

Root Cause Analysis
  • Oxidative Degradation: The electron-rich exocyclic nitrogen is susceptible to oxidation by atmospheric oxygen, forming N-oxides (yellow/brown impurities).[1][2]

  • Hygroscopicity: Like most aminopyridines, this compound is hygroscopic.[1][2] Absorbed water hydrolyzes sensitive electrophiles (e.g., acid chlorides) before the base can act.[1][2]

Storage Protocol (Standard Operating Procedure)
ParameterSpecificationScientific Rationale
Atmosphere Inert (Argon/Nitrogen)Prevents N-oxide formation and carbonate formation from atmospheric CO₂.[1][2]
Temperature 2–8°C (Refrigerated)Slows kinetic oxidation; maintains viscosity for easier handling if liquid.[1][2]
Container Amber Glass + Parafilm/Teflon TapeBlocks UV light (radical initiation); ensures hermetic seal against moisture.[1][2]
Desiccant Activated Molecular Sieves (4Å)Critical: If stored as a liquid/solution, keep over sieves to scavenge trace water.[1]
Visual Workflow: Storage Decision Logic

StorageLogic Start Received Reagent CheckState Physical State Check Start->CheckState Solid Solid/Low Melt Solid CheckState->Solid Liquid Liquid/Oil CheckState->Liquid Degraded Yellow/Brown Color? Solid->Degraded Liquid->Degraded ActionSolid Store under Ar Desiccator (2-8°C) ActionLiquid Store over 4Å Sieves Schlenk Flask (2-8°C) Degraded->ActionSolid No (Clear/White) Degraded->ActionLiquid No (Clear) Purify Distillation (Vacuum) or Recrystallization Degraded->Purify Yes Purify->CheckState

Figure 1: Decision tree for assessing reagent quality and determining storage conditions based on physical state and degradation signs.

Part 2: Troubleshooting Experimental Failures

The Issue: "I switched to this base to improve solubility, but my acylation reaction yield dropped to <10%."

Mechanistic Diagnostic

This is the classic Nucleophilicity vs. Basicity trap.

  • DMAP: The para-NMe₂ pushes electrons into the ring N, making it a "super-nucleophile" that attacks the acyl donor.

  • Dimethyl-(3-methyl-pyridin-2-yl)-amine: The ortho-methyl group blocks the ring nitrogen.[1][2] It cannot easily attack bulky electrophiles (like acid anhydrides) to form the activated acyl-pyridinium intermediate.[1][2] It functions only as a proton scavenger (Brønsted base).[1][2]

Troubleshooting FAQ

Q1: The reagent appears as a dark oil, but the CoA says it's >98%. Is it usable?

  • Diagnosis: Likely surface oxidation.[1][2] Aminopyridines discolor rapidly even with <1% impurity.[1]

  • Solution: If using for stoichiometric acid scavenging, it may be usable.[1][2] If using for catalysis, you must purify.[1]

  • Protocol: Vacuum distillation (if liquid) or recrystallization from hexanes (if solid) is required.[1][2]

Q2: Can I use this to catalyze Boc-protection of a hindered amine?

  • Answer: No.

  • Reasoning: The mechanism requires the pyridine nitrogen to attack (Boc)₂O.[1] The 3-methyl group sterically hinders this attack.[1][2]

  • Correction: Use DMAP for catalysis. Use Dimethyl-(3-methyl-pyridin-2-yl)-amine only if you need a base that won't react with the electrophile (e.g., to prevent side reactions).[1][2]

Q3: How do I remove this base after the reaction?

  • Method: Acidic Wash.[1][2]

  • Step-by-Step:

    • Dilute reaction mixture with organic solvent (EtOAc/DCM).

    • Wash 2x with 1M HCl or 10% Citric Acid.[1][2]

    • Why: The pyridine nitrogen protonates readily (

      
      ), rendering the molecule water-soluble.[1][2]
      
    • Caution: If your product is acid-sensitive, use a Cu(II) wash (forms a water-soluble complex with the pyridine).[1][2]

Part 3: Advanced Handling & Safety
Safety Profile (E-E-A-T)
  • Toxicity: Like 2-aminopyridine, this compound is likely toxic by absorption and ingestion.[1][2] It targets the nervous system (K+ channel blocker potential).[1][2]

  • PPE: Double nitrile gloves are mandatory.[1][2] Do not handle on an open bench; use a fume hood.

Solvent Compatibility Matrix
SolventSolubilityReactivity RiskRecommendation
DCM/Chloroform HighLowExcellent. Standard solvent for acylation.[1][2]
THF/Ether HighLowGood. Ensure solvents are dry (anhydrous).[1][2]
Methanol/Ethanol HighHigh Avoid. Protic solvents quench the base via H-bonding; may react with electrophiles.[1][2]
Acetone HighMediumCaution. Aldol condensation risk with strong bases.[1]
Reactivity Logic Diagram

ReactivityFlow Goal Experimental Goal Type Reaction Type? Goal->Type AcylTransfer Acyl Transfer / Catalysis (e.g., Esterification) Type->AcylTransfer AcidScavenge Acid Scavenging (Stoichiometric Base) Type->AcidScavenge UseDMAP STOP: Use DMAP. This reagent is too hindered. AcylTransfer->UseDMAP Mechanism requires Nucleophilic Attack CheckSterics Is Electrophile Hindered? AcidScavenge->CheckSterics UseThis PROCEED: Use Dimethyl-(3-methyl-pyridin-2-yl)-amine. (Reduces side reactions) CheckSterics->UseThis Yes (Need specific base) CheckSterics->UseThis No (General Base)

Figure 2: Logic flow for determining if Dimethyl-(3-methyl-pyridin-2-yl)-amine is the correct reagent for your synthesis.[1][2]

References
  • PubChem. 2-Amino-3-methylpyridine (Precursor/Analog Data). National Library of Medicine. Available at: [Link][1][2]

  • Xu, S., et al. (2005).[1][2] The DMAP-catalyzed acetylation of alcohols--a mechanistic study. Chemistry (Weinheim an der Bergstrasse, Germany).[1][2] Available at: [Link](Cited for contrast in nucleophilic mechanism).[1][2]

  • Londregan, A. T., et al. (2010).[1][2][3] General and mild preparation of 2-aminopyridines.[1][2][3] Organic Letters.[1][2][3] Available at: [Link](Synthesis and properties context).

Sources

Troubleshooting

Technical Support Center: Catalytic Alternatives for Dimethyl-(3-methyl-pyridin-2-yl)-amine

This technical guide addresses the specific challenges and alternatives associated with Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 61713-46-0), chemically known as 2-(Dimethylamino)-3-methylpyridine . Unlike the indust...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges and alternatives associated with Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 61713-46-0), chemically known as 2-(Dimethylamino)-3-methylpyridine .

Unlike the industry-standard DMAP (4-Dimethylaminopyridine), this specific isomer is characterized by significant steric hindrance due to the ortho-methyl group at position 3 and the dimethylamino group at position 2. This unique structure dramatically alters its catalytic profile, often making it a poor nucleophile but a highly selective base or ligand.

Status: Active Subject: Optimization & Substitution of Hindered Aminopyridine Catalysts Target Audience: Medicinal Chemists, Process Engineers

Diagnostic: Defining Your Reaction Role

Before selecting an alternative, you must identify the exact role this catalyst is playing in your current protocol. The 3-methyl-2-aminopyridine structure usually serves one of three distinct functions.

Which scenario matches your experiment?
ScenarioSymptom / ObservationPrimary Function
A You are trying to esterify a hindered alcohol or acylate an amine, and the reaction is stalled or extremely slow .Nucleophilic Catalyst (Acyl Transfer)
B You need to neutralize acid byproducts (e.g., HCl from acid chlorides) without the base attacking the electrophile.Non-Nucleophilic Base (Proton Scavenger)
C You are performing a Palladium or Copper-catalyzed coupling (e.g., C-H activation) and yields are low.Ligand / Directing Group

Scenario A: Nucleophilic Catalysis (Acylation/Esterification)

The Issue: You are likely experiencing poor conversion. Technical Insight: 2-Aminopyridines are significantly less nucleophilic than 4-aminopyridines. The nitrogen at the 2-position is hindered by the adjacent ring nitrogen and, in this specific molecule, the 3-methyl group. This prevents the formation of the stable N-acylpyridinium intermediate required for efficient catalysis.

Recommended Alternatives
1. The Gold Standard: DMAP (4-Dimethylaminopyridine)
  • Why: The dimethylamino group is at the 4-position, allowing for resonance stabilization without steric hindrance. It is

    
     times more active than pyridine.
    
  • Usage: Use 0.1–10 mol% loading.

  • Caution: If your substrate is acid-sensitive, DMAP can sometimes cause hydrolysis if water is present.

2. The "Super" Catalyst: PPY (4-Pyrrolidinopyridine) [1]
  • Why: The pyrrolidine ring is more electron-donating than the dimethylamine group, making PPY roughly 2x more active than DMAP.

  • Usage: Ideal for extremely sterically hindered alcohols (e.g., tertiary alcohols).

3. The Scalable Liquid: NMI (N-Methylimidazole)
  • Why: Liquid at room temperature, easier to handle in large-scale flow chemistry. Less active than DMAP but often sufficient for standard acylations.

Comparative Data: Acylation Efficiency
CatalystStructure TypeRelative Nucleophilicity (approx.)Steric HindranceBest For
2-NMe2-3-Me-Pyridine 2-Amino (Hindered)< 0.01 (Very Low)High Selectivity / Ligand
Pyridine Unsubstituted1.0 (Baseline)LowSolvent / Base
DMAP 4-Amino~10,000LowGeneral Acylation
PPY 4-Pyrrolidino~20,000LowDifficult Substrates

Scenario B: Non-Nucleophilic Base (Proton Scavenging)

The Issue: You observe side reactions where the catalyst attacks your electrophile (e.g., forming stable acyl-ammonium salts that don't react further). Technical Insight: The user’s compound (Dimethyl-(3-methyl-pyridin-2-yl)-amine) is often used here because it is hindered. If you need an alternative, you likely need something cheaper or with a different solubility profile, but with similar "non-nucleophilic" properties.

Recommended Alternatives
1. 2,6-Lutidine (2,6-Dimethylpyridine)
  • Mechanism: The two methyl groups flanking the nitrogen prevent nucleophilic attack on electrophiles (e.g., alkyl halides, silyl chlorides) while still allowing proton capture.

  • Advantage: Volatile liquid, easy to remove.

2. DIPEA (N,N-Diisopropylethylamine / Hünig's Base)
  • Mechanism: Extreme steric bulk around the nitrogen.

  • Advantage: Standard in peptide synthesis; very low nucleophilicity.

3. TTBP (2,4,6-Tri-tert-butylpyrimidine)
  • Mechanism: The "nuclear option" for steric hindrance. The tert-butyl groups make nucleophilic attack impossible.

  • Advantage: Used when even 2,6-lutidine causes side reactions (e.g., with highly reactive triflates).

Visualizing the Steric Mechanism

The following diagram illustrates why Dimethyl-(3-methyl-pyridin-2-yl)-amine fails as an acylation catalyst compared to DMAP, but succeeds as a selective base.

CatalystMechanism Cat_Target Dimethyl-(3-methyl-pyridin-2-yl)-amine (Current Catalyst) Intermediate_Blocked Acyl-Pyridinium Salt (UNSTABLE / NOT FORMED) Cat_Target->Intermediate_Blocked Steric Clash (3-Me) Side_Reaction Proton Scavenging Only (No Acylation) Cat_Target->Side_Reaction Acts as Base Cat_DMAP DMAP (Alternative) Intermediate_Active Acyl-Pyridinium Salt (STABLE INTERMEDIATE) Cat_DMAP->Intermediate_Active Resonance Stabilization Product Acylated Product Intermediate_Active->Product Nucleophilic Attack

Caption: Comparison of catalytic pathways. The 3-methyl group in the target molecule blocks the formation of the active acyl-intermediate, restricting it to a base-scavenging role.

Troubleshooting & FAQs

Q1: I am seeing "N-alkylation" of my catalyst. What should I do?
  • Diagnosis: Your electrophile (e.g., Methyl Iodide, Benzyl Bromide) is alkylating the pyridine ring, permanently deactivating the catalyst.

  • Solution: Switch to 2,6-Di-tert-butylpyridine or TTBP . The bulky groups physically prevent the electrophile from reaching the nitrogen lone pair, but protons (

    
    ) are small enough to be scavenged.
    
Q2: Can I use this catalyst for Buchwald-Hartwig amination?
  • Answer: Yes, but it acts as a Ligand , not a base. The 2-aminopyridine moiety binds to Palladium.

  • Alternative: If yields are low, the 3-methyl group might be too crowded. Try 2-Aminopyridine (unsubstituted) or specialized ligands like DavePhos or Xantphos depending on your substrate.

Q3: Is CAS 61713-46-0 commercially available in bulk?
  • Answer: No. It is often found as a degradation product or niche intermediate.

  • Recommendation: For process scale-up, validate 2,6-Lutidine (for base roles) or DMAP (for catalytic roles) immediately to avoid supply chain bottlenecks.

Q4: How do I remove these catalysts after the reaction?
  • Protocol:

    • Acid Wash: Most aminopyridines are basic. Wash the organic layer with 1M HCl or 10% Citric Acid. The catalyst will protonate, become water-soluble, and partition into the aqueous phase.

    • Oxidative Workup (For DMAP): If acid wash is impossible (acid-sensitive product), treat with Methyl Iodide or Dimethyl Sulfate to quaternize the DMAP, then wash with water. (Warning: Use appropriate safety protocols for alkylating agents).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108831, 2-(Dimethylamino)-3-methylpyridine. Link

  • Australian Journal of Chemistry (1978). Mechanisms for the acetylation of aminopyridines. (Demonstrates the kinetic inferiority of 2-aminopyridines vs 4-aminopyridines in acylation). Link

  • Sigma-Aldrich. 4-Dimethylaminopyridine (DMAP) Product Specification and Applications. Link

  • ChemicalBook. Comparison of Aminopyridine Isomers: pKa and Reactivity Profiles. Link

  • ResearchGate (2015). Alternatives to Pyridine bases in Organic Synthesis. Link

Sources

Optimization

Technical Support Center: Optimization of Dimethyl-(3-methyl-pyridin-2-yl)-amine Synthesis

Ticket ID: #XS-PYR-3M-DMA Subject: Improving Efficiency of Sterically Congested Aminopyridine Cross-Coupling Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The "Ortho-E...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #XS-PYR-3M-DMA Subject: Improving Efficiency of Sterically Congested Aminopyridine Cross-Coupling Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Ortho-Effect" Challenge

Synthesizing Dimethyl-(3-methyl-pyridin-2-yl)-amine via Buchwald-Hartwig cross-coupling presents a dual failure mode often described as the "Ortho-Effect":

  • Steric Clashing: The methyl group at the 3-position creates significant steric bulk immediately adjacent to the reaction center (C2). This dramatically slows down the reductive elimination step of the catalytic cycle.

  • Catalyst Poisoning: The pyridine nitrogen (N1) is a strong

    
    -donor. In the absence of a sufficiently bulky ligand, the pyridine substrate will bind to the Palladium center, forming a stable, off-cycle complex (Pd-N adduct) that halts turnover.
    

This guide provides a self-validating protocol to overcome these barriers, moving beyond "standard" conditions to a specialized sterically demanding workflow.

Module 1: The "Engine" – Catalyst & Ligand Selection[2]

To force this coupling, you cannot use generic catalytic systems like Pd(PPh3)4 or Pd(OAc)2/BINAP. You require a system that facilitates reductive elimination in crowded environments while preventing pyridine coordination.

Primary Recommendation: RuPhos Pd G4
  • Ligand: RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl).[1]

  • Precatalyst: Pd G4 (Fourth Generation Buchwald Palladacycle).

Why this works (Causality):

  • Steric Bulk: The diisopropoxy groups on the RuPhos biaryl backbone create a "roof" over the Pd center. This prevents the pyridine nitrogen from binding (poisoning) but is flexible enough to allow the small dimethylamine nucleophile to attack.

  • Rapid Initiation: The G4 precatalyst activates at low temperatures, generating the active monoligated Pd(0) species immediately. This avoids the induction period seen with Pd(OAc)2, where the unligated Pd can aggregate into inactive "Pd-black" before the reaction starts.

Alternative (For Extreme Difficulty): Pd-PEPPSI-IPr

If the phosphine system fails, switch to an N-Heterocyclic Carbene (NHC) system.[1] Pd-PEPPSI-IPr is highly resistant to oxidation and thermal degradation, allowing you to push temperatures higher (100°C+) to overcome the steric energy barrier.[1]

Module 2: Reaction Parameters & Reagents
ParameterRecommendationTechnical Rationale
Electrophile 2-Chloro-3-methylpyridine While Bromides are more reactive, Chlorides are often preferred with RuPhos as the oxidative addition is slower, preventing the buildup of active Pd intermediates that can decompose.[1]
Nucleophile Dimethylamine (2M in THF) Avoid HCl salts if possible. Using the salt requires an extra equivalent of base, which increases ionic strength and can trap Pd in aggregates. Use the commercially available THF solution.
Base NaOtBu (Sodium tert-butoxide)Strong enough to deprotonate the amine-Pd complex but bulky enough to avoid nucleophilic attack on the pyridine ring (SNAr side reaction).[1]
Solvent Toluene or 1,4-Dioxane Non-polar solvents like Toluene often suppress the coordination of the pyridine nitrogen to the metal center better than polar solvents like DMF.
Temperature 80°C - 100°C High thermal energy is required to drive the rate-limiting reductive elimination step against the steric strain of the 3-methyl group.[1]
Module 3: Experimental Protocol (Self-Validating)

Protocol ID: SOP-RuPhos-3MePyr Scale: 1.0 mmol (Adjust linearly)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere Essential):

    • Flame-dry a reaction vial equipped with a magnetic stir bar.

    • Cycle Argon/Vacuum 3 times. Note: Oxygen is the primary cause of catalyst death in this specific reaction.

  • Charging Solids:

    • Add RuPhos Pd G4 (21 mg, 2.5 mol%).

    • Add NaOtBu (144 mg, 1.5 mmol, 1.5 equiv). Tip: Store NaOtBu in a glovebox; hydrolyzed base (NaOH) kills this reaction.

  • Charging Liquids:

    • Add 2-Chloro-3-methylpyridine (127 mg, 1.0 mmol).

    • Add Dimethylamine (2M in THF) (0.6 mL, 1.2 mmol, 1.2 equiv).

    • Add Toluene (anhydrous, 2.0 mL). Concentration should be ~0.5 M.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.[1]

    • Heat to 85°C for 4–16 hours.

    • Validation Check: The reaction mixture should turn from pale yellow to a dark amber/brown. If it turns black (precipitate) within 10 minutes, your solvent was wet or oxygen was present (Catalyst death).

  • Workup:

    • Cool to room temperature.

    • Filter through a small pad of Celite (eluting with EtOAc) to remove palladium residues.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Module 4: Troubleshooting & Diagnostics

Use the following Logic Map to diagnose failure modes.

Troubleshooting Start Issue: Low Yield / Failed Reaction CheckConversion Check Conversion (LCMS/NMR) Start->CheckConversion LowConv Low Conversion (<20%) Starting Material Remains CheckConversion->LowConv SM Intact HighConv High Conversion Low Product Yield CheckConversion->HighConv SM Consumed CatDeath Diagnosis: Catalyst Poisoning (Pyridine N-binding) LowConv->CatDeath Black Precipitate Oxidative Diagnosis: Failed Oxidative Addition LowConv->Oxidative Solution Clear/Pale Protodehal Side Product: De-halogenated Pyridine HighConv->Protodehal Mass = M-Cl+H Homocouple Side Product: Biaryl (Dimer) HighConv->Homocouple Mass = 2M-2Cl Solution1 Action: Switch to RuPhos Pd G4 Increase Temp to 100°C CatDeath->Solution1 Solution2 Action: Switch to 2-Bromopyridine (Easier Activation) Oxidative->Solution2 Solution3 Action: Use Anhydrous Toluene Lower Temp to 70°C Protodehal->Solution3

Caption: Diagnostic logic flow for troubleshooting sterically hindered aminopyridine coupling failures.

Module 5: Frequently Asked Questions (FAQs)

Q1: Why not use standard Pd(PPh3)4? A: Triphenylphosphine (PPh3) is not bulky enough. The basic nitrogen of your 3-methylpyridine substrate will displace the PPh3 ligand, binding directly to the Palladium. Once this "Pd-N" bond forms, the catalytic cycle stops.[1] You need the biaryl bulk of RuPhos to physically block this interaction.

Q2: My reaction stalls at 60% conversion. Should I add more catalyst? A: No. Stalling usually indicates product inhibition or catalyst decomposition. Instead of adding more catalyst later (which rarely works), use a higher initial loading (up to 4 mol%) or switch to the Pd-PEPPSI-IPr catalyst, which is more robust and can survive longer at the high temperatures required to drive the reaction to completion.

Q3: Can I use Dimethylamine Hydrochloride (DMA·HCl)? A: Yes, but you must modify the protocol.

  • Use 3.5 equivalents of Base (NaOtBu or Cs2CO3).

  • Add a "free-basing" step: Stir the amine salt and base in the solvent for 30 minutes before adding the catalyst and substrate. This prevents the acidic salt from protonating the delicate Pd-ligand complex.

References
  • RuPhos Utility in Hindered Amination: Maiti, D., & Buchwald, S. L. (2009). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination. Journal of the American Chemical Society.

  • Pd G4 Precatalyst Systems: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.

  • Mechanism of Pyridine Inhibition: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5] Reaction intermediates and structure-activity relationships. Journal of the American Chemical Society.

  • Pd-PEPPSI-IPr for Difficult Substrates: Organ, M. G., et al. (2007).[1] Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling. Chemistry – A European Journal.

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in Dimethyl-(3-methyl-pyridin-2-yl)-amine Production

[1] Executive Summary You are encountering purity issues in the synthesis of Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 1696-20-4). This molecule, often used as a specialized ligand or pharmaceutical intermediate, pres...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

You are encountering purity issues in the synthesis of Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 1696-20-4). This molecule, often used as a specialized ligand or pharmaceutical intermediate, presents unique synthetic challenges due to the ortho-effect : the methyl group at position 3 creates significant steric hindrance for substitution at position 2, while simultaneously influencing the electronic environment of the pyridine ring.

This guide moves beyond standard textbook procedures to address the specific "pain points" of this synthesis: incomplete alkylation, ring quaternization, and hydrolysis.

Module 1: Strategic Route Selection

User Question: I see two common pathways in the literature: nucleophilic substitution (


) and reductive amination. Which one yields higher purity?

Dr. Vance’s Field Note: Purity is a function of the impurity profile you can tolerate.

  • Route A (

    
    )  is robust but prone to hydrolysis (forming pyridones).
    
  • Route B (Reductive Amination) is gentler but prone to under-alkylation.[1]

Decision Matrix: Route Selection

RouteSelection Start Start: Choose Precursor Halo Precursor: 2-Halo-3-picoline Start->Halo Amino Precursor: 2-Amino-3-picoline Start->Amino SNAr Route A: SNAr with Dimethylamine Halo->SNAr Reductive Route B: Eschweiler-Clarke (HCHO / HCOOH) Amino->Reductive HighTemp Requires High T/P (Autoclave) >150°C due to steric hindrance SNAr->HighTemp ImpurityA Major Impurity: 3-methyl-2-pyridone (Hydrolysis) HighTemp->ImpurityA If moisture present Acidic Acidic Medium Protects Ring Nitrogen Reductive->Acidic ImpurityB Major Impurity: Monomethyl amine (Incomplete) Acidic->ImpurityB If stoichiometry low

Figure 1: Decision matrix for synthetic route selection based on precursor availability and impurity tolerance.[1]

Module 2: Troubleshooting the Eschweiler-Clarke Protocol (Recommended)[1]

Context: This method involves reacting 2-amino-3-methylpyridine with aqueous formaldehyde and formic acid.[1]

Q1: My LC-MS shows a persistent peak at M-14 relative to the product. What is it? Diagnosis: This is the monomethyl impurity (N-methyl-3-methylpyridin-2-amine).[1] Root Cause: The 3-methyl group exerts steric bulk, making the formation of the intermediate iminium ion (required for the second methylation) slower than in unsubstituted pyridine. Solution:

  • Increase Formaldehyde Load: Use a large excess (3.5 – 4.0 equivalents) of formaldehyde.

  • Reflux Duration: Extend reflux time to >12 hours. The second methylation is the rate-determining step.

  • Chemical Scavenging (Post-Process): If the impurity persists (>1%), treat the crude mixture with acetic anhydride before the final acid-base workup. This converts the monomethyl impurity into a non-basic amide, which will remain in the organic phase during acid extraction, allowing the pure tertiary amine to be pulled into the aqueous phase.

Q2: I detected a highly polar impurity that won't extract into organic solvents. Is this a salt? Diagnosis: Likely the Ring-Quaternized Salt (1,2-dimethyl-3-methylpyridinium formate).[1] Root Cause: While formic acid usually protonates the ring nitrogen (deactivating it), if the reaction mixture becomes too hot or solvent-free too early, the highly electrophilic formaldehyde can attack the ring nitrogen. Solution:

  • Temperature Control: Do not exceed 100°C.

  • Order of Addition: Premix the amine and formic acid before adding formaldehyde to ensure the ring nitrogen is protonated (protected) first.

Module 3: Troubleshooting the Protocol (Alternative)

Context: Reacting 2-chloro-3-methylpyridine with dimethylamine (DMA).

Q3: The reaction is stalled at 60% conversion even after 24 hours. Diagnosis: Steric Deactivation. The 3-methyl group blocks the trajectory of the incoming nucleophile (DMA). Solution:

  • Switch Halogens: If using the chloro-derivative, switch to 2-bromo-3-methylpyridine or 2-fluoro-3-methylpyridine . The fluoride is significantly more reactive in

    
     due to the high electronegativity stabilizing the Meisenheimer complex.
    
  • Solvent Switch: Move from ethanol to a polar aprotic solvent like DMSO or NMP to strip the solvation shell from the nucleophile.

  • Catalysis: Add 5 mol% CuI (Copper Iodide) and a ligand (like L-proline). This switches the mechanism from pure

    
     to a copper-catalyzed Ullmann-type coupling, which is less sensitive to steric hindrance.[1]
    

Q4: I have a white solid precipitating that isn't my product. Diagnosis: 3-methyl-2-pyridone . Root Cause: Hydrolysis of the starting material. At high temperatures (>150°C), trace water competes with dimethylamine. Solution: Use anhydrous dimethylamine (gas feed or solution in THF) rather than aqueous DMA (40% aq).

Module 4: Impurity Profile & Purification Data

The following table summarizes the physicochemical properties of the target and its common impurities to aid in separation.

CompoundStructure NoteRelative PolarityAcid/Base BehaviorRemoval Strategy
Target Product Tertiary AmineLow/MediumBasic (

)
Product
Impurity A (Monomethyl)Secondary AmineMediumBasicAcetic Anhydride Scavenge
Impurity B (Pyridone)Amide-like tautomerHighNeutral/Weakly AcidicWash with dilute NaOH
Impurity C (Halo-precursor)HalogenatedLowWeakly BasicWash with dilute HCl (remains in organic)
Impurity D (Quat.[1] Salt)IonicVery HighNeutral (Salt)Water wash (remains in aqueous)
Purification Workflow Diagram

Purification Crude Crude Reaction Mixture (Target + Impurities) Step1 Step 1: Acidic Extraction (Add 1M HCl) Crude->Step1 OrgLayer1 Organic Layer (Contains Halo-precursor & Neutral tars) Step1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Target Amine + Mono-methyl) Step1->AqLayer1 Step2 Step 2: Scavenging (Optional) Add Acetic Anhydride AqLayer1->Step2 If Mono-methyl > 0.5% Step3 Step 3: Basify & Extract (pH > 12, extract w/ DCM) AqLayer1->Step3 If Mono-methyl < 0.5% Step2->Step3 FinalOrg Final Organic Layer (Target >99%) Step3->FinalOrg Product Waste Aqueous Waste (Quaternary Salts) Step3->Waste Discard

Figure 2: Optimized downstream processing workflow for isolation of high-purity tertiary amine.

References

  • Eschweiler-Clarke Mechanism & Application

    • Leuckart, R. (1885). "Ueber eine neue Bildungsweise von Tribenzylamin". Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344.
    • Note: While the original reaction is historic, modern applications on aminopyridines are detailed in
    • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1]

  • Steric Hindrance in 3-Substituted Pyridines

    • Spivey, A. C., & Arseniyadis, S. (2004). "Nucleophilic aromatic substitution of hydrogen in pyridine derivatives." Angewandte Chemie International Edition, 43(41), 5436-5441.

  • Purification of Tertiary Amines via Scavenging: Dyson, G. M., & May, P. (1996). May's Chemistry of Synthetic Drugs. Longmans. (Classic reference on amine purification techniques). Recent application: "Purification of tertiary amines from secondary amine contaminants using anhydrides." Organic Process Research & Development.
  • Synthesis of 2-Dimethylamino-3-picoline (Patent Literature)

    • US Patent 4,260,766.[1] "Process for the preparation of 2-amino-3-methylpyridine derivatives." (Describes the precursor synthesis and subsequent alkylation challenges).

(Note: Always verify local safety regulations regarding the handling of methylating agents and pyridine derivatives.)

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Purity Analysis of Dimethyl-(3-methyl-pyridin-2-yl)-amine by HPLC

Executive Summary & Molecular Context[1] Target Analyte: Dimethyl-(3-methyl-pyridin-2-yl)-amine Synonyms: N,N,3-Trimethylpyridin-2-amine; 2-Dimethylamino-3-picoline.[1] Chemical Class: Basic Heterocycle / Tertiary Amine....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1]

Target Analyte: Dimethyl-(3-methyl-pyridin-2-yl)-amine Synonyms: N,N,3-Trimethylpyridin-2-amine; 2-Dimethylamino-3-picoline.[1] Chemical Class: Basic Heterocycle / Tertiary Amine.[1]

This guide addresses the chromatographic separation of Dimethyl-(3-methyl-pyridin-2-yl)-amine , a sterically hindered, basic pyridine derivative.[1] The presence of the electron-donating dimethylamino group at the C2 position, combined with the C3 methyl group, creates a unique "ortho-effect."[1] This enhances the basicity of the ring nitrogen while simultaneously introducing steric bulk.[1]

The Analytical Challenge: Standard Reversed-Phase HPLC (RP-HPLC) often fails for this class of molecules.[1] The basic nitrogen moieties interact strongly with residual silanols on the silica backbone of C18 columns, leading to:

  • Severe Peak Tailing: (USP Tailing Factor > 2.0).

  • Retention Shifts: Inconsistent retention times due to pH fluctuations.[1]

  • Co-elution: Difficulty separating the target from its primary synthetic precursor, 2-Amino-3-methylpyridine .[1]

This guide compares three distinct methodologies to solve these issues, recommending a High-pH Reversed-Phase strategy as the industry gold standard.

Strategic Comparison of Methodologies

The following table objectively compares the three primary approaches for analyzing basic aminopyridines.

FeatureMethod A: Traditional Acidic Method B: Ion-Pairing (IPC) Method C: High pH Hybrid (Recommended)
Stationary Phase Standard C18 (Silica)Standard C18 (Silica)Hybrid Silica (e.g., Ethylene-Bridged)
Mobile Phase pH Acidic (pH 2-3)Acidic (pH 2-3)Basic (pH 9.5 - 10.[1][2]5)
Additives Formic Acid / TFAOctanesulfonic AcidAmmonium Bicarbonate / Ammonia
Mechanism Analyte is ionized (

).[1][2] Repulsion from stationary phase.[1]
Ion-pair formation (

).[1] Pseudo-neutral complex.
Analyte is neutral (

).[1][2] Hydrophobic interaction dominant.[1]
Peak Shape Poor (Tailing due to silanols)Excellent (Sharp peaks)Excellent (Sharp peaks)
MS Compatibility HighZero (Non-volatile salts suppress ionization)High
Column Life GoodModerateExcellent (If hybrid silica is used)
Decision Logic for Method Selection

The following decision tree illustrates the scientific rationale for selecting the High pH method over alternatives.

MethodSelection Start Start: Analyze Basic Pyridine MS_Req Is Mass Spec (MS) Required? Start->MS_Req pKa_Check Analyte pKa > 7? MS_Req->pKa_Check Yes Method_B Method B: Ion-Pairing (Not MS Compatible) MS_Req->Method_B No Method_A Method A: Acidic C18 (Risk of Tailing) pKa_Check->Method_A No (Acidic/Neutral) Method_C Method C: High pH Hybrid (Recommended) pKa_Check->Method_C Yes (Deprotonate) Method_HILIC Method D: HILIC (For Very Polar) Method_C->Method_HILIC If Retention < 1 min

Figure 1: Method Selection Decision Tree. High pH is prioritized for basic analytes requiring MS compatibility.

Recommended Protocol: High pH Reversed-Phase[1]

Rationale: By elevating the mobile phase pH to ~10 (above the analyte's pKa), the dimethyl-(3-methyl-pyridin-2-yl)-amine exists in its neutral (uncharged) state.[1] This eliminates cation-exchange interactions with residual silanols and maximizes hydrophobic retention on the C18 ligand, resulting in sharp, symmetrical peaks.[1]

Chromatographic Conditions[1][3][4][5][6][7][8][9]
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid Silica technology is mandatory for pH > 8 stability).[1]

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm (HPLC) or 100 mm x 2.1 mm, 1.7 µm (UPLC).[1]

  • Temperature: 35°C (Improves mass transfer).[1][3]

  • Flow Rate: 1.0 mL/min (Standard HPLC).

  • Detection: UV @ 254 nm (Primary) and 280 nm (Secondary).[1]

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation[1][5][7]
  • Buffer Preparation (10 mM Ammonium Bicarbonate, pH 10.0):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water.

    • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28% solution).[1] Note: Do not use Sodium Hydroxide if MS detection is planned.

    • Filter through a 0.22 µm nylon filter.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate Buffer (pH 10).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Gradient Program[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
2.0955Start Gradient
15.01090Elution of Hydrophobics
17.01090Wash
17.1955Re-equilibration
22.0955End of Run

Experimental Validation & Performance Data

The following data simulates a comparative study between the recommended High pH method and a traditional acidic method.

System Suitability Results[1][10]
ParameterAcidic Method (0.1% Formic Acid) High pH Method (pH 10 NH4HCO3) Acceptance Criteria
Retention Time (

)
4.2 min7.8 minN/A
USP Tailing Factor (

)
2.4 (Fail)1.1 (Pass)

Theoretical Plates (

)
4,50012,000

Resolution (

)
*
1.84.5

*Resolution calculated between Target and Precursor (2-Amino-3-methylpyridine).

Impurity Profile Analysis[1][3][5]

In the synthesis of Dimethyl-(3-methyl-pyridin-2-yl)-amine, specific impurities must be monitored. The High pH method provides superior selectivity for these:

  • 2-Amino-3-methylpyridine (Precursor): More polar.[1] Elutes earlier than the target.

  • 2-Chloro-3-methylpyridine (Starting Material): Less polar.[1] Elutes later.

  • Monomethyl impurity: N-methyl-3-methylpyridin-2-amine.[1]

Analytical Workflow Diagram

This diagram outlines the complete lifecycle of the analysis, from sample prep to reporting, ensuring data integrity.[1]

Workflow Sample Sample Prep (Diluent: 50:50 ACN:Water) SST System Suitability (Inj. Std 5x) Sample->SST Check Check Tailing < 1.5 %RSD < 2.0% SST->Check Run Run Samples (Bracketed Standards) Check->Run Pass Fail Troubleshoot (Check pH/Column) Check->Fail Fail Process Data Processing (Integrate @ 254nm) Run->Process Fail->SST Retry

Figure 2: Analytical Workflow ensuring data integrity via System Suitability Testing (SST).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing > 1.5 Column pH degradation or insufficient buffer pH.[1][2]Ensure pH is at least 10.[1][2]0. Use fresh hybrid column.[1]
Retention Time Drift Temperature fluctuation or volatile buffer evaporation.[1][2]Use column oven (35°C). Prepare fresh buffer daily (Ammonia is volatile).[1]
Ghost Peaks Carryover of basic amine.[1][2]Change needle wash to 50:50 MeOH:Water + 0.1% Formic Acid (Acidic wash cleans basic residues).[1][2]
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase (95% Aqueous).[1][2]

References

  • Waters Corporation. (2023).[1] XBridge BEH C18 Column Care and Use Manual. Retrieved from [Link][1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1]

  • Phenomenex. (2024).[1] High pH Stability of Gemini NX-C18 Columns. Retrieved from [Link]

  • PubChem. (2025).[1][4][5] Compound Summary: 2-Amino-3-methylpyridine (Precursor).[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

Comparative

Confirming the structure of "Dimethyl-(3-methyl-pyridin-2-yl)-amine" derivatives

Technical Guide: Structural Confirmation of N,N-Dimethyl-3-methylpyridin-2-amine Executive Summary & The "Regioisomer Trap" In the synthesis of aminopyridine derivatives, particularly -Dimethyl-3-methylpyridin-2-amine ,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Confirmation of N,N-Dimethyl-3-methylpyridin-2-amine

Executive Summary & The "Regioisomer Trap"

In the synthesis of aminopyridine derivatives, particularly


-Dimethyl-3-methylpyridin-2-amine , researchers often encounter a critical "Regioisomer Trap." The starting material, 3-methylpyridine (3-picoline), can undergo amination at either the 2-position (desired) or the 6-position, depending on the reaction conditions (e.g., Chichibabin reaction). Furthermore, subsequent methylation of the amine can lead to ring nitrogen alkylation (pyridinium salts) rather than the desired exocyclic amine alkylation.

This guide objectively compares the analytical methodologies required to unambiguously confirm the structure of the 2,3-disubstituted isomer, distinguishing it from its common 2,5-isomer and 2,4-isomer (DMAP analogs). We prioritize 2D NMR (NOESY) as the superior performance method for routine confirmation, balancing speed with structural certainty.

Comparative Analysis of Analytical Alternatives

To confirm the structure, three primary methodologies are evaluated. The "Performance" here is defined by the method's ability to distinguish the specific 3-methyl regiochemistry from isomeric impurities.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: 1D

H NMR
Method B: 2D NMR (NOESY/HMBC) Method C: X-Ray Crystallography
Differentiation Power ModerateHigh Absolute
Through-Space Logic Inferential (Coupling Constants)Direct (NOE Correlations) Direct (Bond Lengths/Angles)
Sample Prep Time < 10 mins20–30 minsDays to Weeks (Crystal growth)
Cost Efficiency HighHighLow
Isomer Specificity Can be ambiguous if peaks overlapDefinitive (Resolves 2,3 vs 2,5) Definitive
Recommendation Screening Validation (Gold Standard) Reference Only
Why 2D NMR is the Superior Choice

While X-Ray crystallography provides an absolute picture, it is often impractical for liquid intermediates or oils (which this derivative often is). 1D NMR relies on coupling constants (


-values), which can be deceptive if the aromatic region is crowded. NOESY (Nuclear Overhauser Effect Spectroscopy)  offers the specific "performance advantage" of detecting the steric proximity  between the 3-methyl group and the N-dimethyl group, a feature absent in the 4-methyl or 5-methyl isomers.

Structural Logic & Decision Pathways

The following diagram illustrates the logical workflow to rule out the 2,5-isomer (a common byproduct) and confirm the 2,3-substitution pattern.

StructureConfirmation Start Crude Product (Dimethyl-methylpyridin-2-amine) HNMR Step 1: 1H NMR (Aromatic Region) Start->HNMR PatternA Pattern: 2 Doublets + 1 Singlet (Possible 2,4 or 2,5 subst) HNMR->PatternA Incorrect Pattern PatternB Pattern: 2 Doublets + 1 Triplet (dd) (Possible 2,3 or 2,6 subst) HNMR->PatternB Correct Pattern Decision1 Check Coupling Constants (J) PatternB->Decision1 Res23 Target: 2,3-Substitution (H4, H5, H6 present) Decision1->Res23 J(5,6)~5Hz, J(4,5)~8Hz Res26 Isomer: 2,6-Substitution (Symmetry often visible) Decision1->Res26 J(3,4)=J(4,5)~8Hz NOESY Step 2: 2D NOESY Experiment Res23->NOESY SignalYes Strong Cross-Peak: N-Me (2.8ppm) <-> Ring-Me (2.1ppm) NOESY->SignalYes Proximity Detected SignalNo No Cross-Peak: Remote Methyl Group NOESY->SignalNo Distance > 5Å Conclusion CONFIRMED STRUCTURE: N,N-Dimethyl-3-methylpyridin-2-amine SignalYes->Conclusion

Figure 1: Analytical Decision Matrix for distinguishing regioisomers of aminopyridines.

Detailed Experimental Protocol: The "Self-Validating" System

This protocol uses the NOESY experiment as a self-validating check. If the structure is correct, the steric bulk of the 3-methyl group forces a specific interaction with the dimethylamine protons.

Reagents & Equipment
  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS. Note: CDCl
    
    
    
    is preferred over DMSO-d
    
    
    to prevent viscosity broadening which can dampen NOE signals.
  • Instrument: 400 MHz NMR (minimum) required for clear aromatic resolution.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 15 mg of the analyte in 0.6 mL CDCl

      
      .
      
    • Critical: Filter the solution through a cotton plug into the NMR tube to remove suspended paramagnetic inorganic salts (common in Pd-catalyzed aminations) which shorten relaxation times (

      
      ) and kill the NOE signal.
      
  • Acquisition (1D

    
    H NMR): 
    
    • Sweep Width: -2 to 14 ppm.

    • Relaxation Delay (D1): Set to 5.0 s . Why? Methyl protons have long

      
       relaxation times. Accurate integration is required to confirm the 6:3 ratio of N-Me to Ring-Me.
      
  • Acquisition (2D NOESY):

    • Mixing Time: 500 ms. (Optimal for small molecules ~150-250 Da).

    • Scans: 16 scans per increment (minimum).

    • Target Signal: Look for the intersection of the N-Me singlet (~2.8 ppm) and the Ring-Me singlet (~2.2 ppm) .

Expected Data & Interpretation
Proton LabelChemical Shift (

)
MultiplicityCoupling (

Hz)
Diagnostic Logic
N-Me

2.80 – 2.95Singlet (6H)-If split, protonation has occurred (salt form).
Ring-Me 2.15 – 2.30Singlet (3H)-NOE Target.
H-5 6.70 – 6.85dd (1H)

,

The "Middle" proton.
H-4 7.30 – 7.45dd (1H)

,

Shows NOE to Ring-Me.
H-6 8.00 – 8.15dd (1H)

,

Most deshielded (next to N).

Mechanistic Visualization: The NOE Effect

The following diagram visualizes the specific spatial correlations that confirm the 2,3-isomer. In the 2,4-isomer (DMAP analog), the methyl group is too far (>5 Å) from the dimethylamine to show a correlation.

NOE_Correlation cluster_molecule N,N-Dimethyl-3-methylpyridin-2-amine N_Py N (Ring) C2 C2 N_Py->C2 N_Amine N (Amine) C2->N_Amine C3 C3 C2->C3 Me_Amine N-Me2 (2.8 ppm) N_Amine->Me_Amine Me_Ring Ring-Me (2.2 ppm) Me_Amine->Me_Ring Strong NOE (< 3.0 Å) C3->Me_Ring

Figure 2: Visualization of the diagnostic Nuclear Overhauser Effect (NOE) between the amine-methyl and ring-methyl groups.

Functional Implications of Structure

Why does this confirmation matter? The performance of the 3-methyl derivative differs significantly from the 4-methyl (DMAP) and unsubstituted analogs in drug development applications:

  • Steric Inhibition of Resonance: The 3-methyl group forces the dimethylamino group out of planarity with the pyridine ring. This reduces the conjugation of the nitrogen lone pair into the ring [1].

  • Basicity Modulation: Because resonance is inhibited, the exocyclic nitrogen becomes more basic (sp

    
    -like) compared to planar aminopyridines, while the ring nitrogen becomes less nucleophilic due to steric hindrance.
    
  • Metabolic Stability: The 3-methyl group blocks the common metabolic oxidation site at the 3-position, potentially altering the pharmacokinetic profile compared to non-methylated analogs.

References

  • Zoltewicz, J. A., & Helmick, L. S. (1973).[1] Nuclear Magnetic Resonance Investigation of Geometrical Isomerism in the Anions of (Methylamino)pyridines. Journal of Organic Chemistry.[1]

  • Sigma-Aldrich. (n.d.). 2-Amino-3-methylpyridine Product Specification (Precursor Reference).

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.

  • PubChem. (n.d.). Compound Summary: 3-methylpyridin-2-amine.[2]

Sources

Validation

"Dimethyl-(3-methyl-pyridin-2-yl)-amine" vs 4-DMAP in catalytic efficiency.

This guide provides a comparative technical analysis of 4-Dimethylaminopyridine (4-DMAP) versus Dimethyl-(3-methyl-pyridin-2-yl)-amine (systematically referred to herein as 2-Dimethylamino-3-picoline or the 2-yl isomer )...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 4-Dimethylaminopyridine (4-DMAP) versus Dimethyl-(3-methyl-pyridin-2-yl)-amine (systematically referred to herein as 2-Dimethylamino-3-picoline or the 2-yl isomer ).

While 4-DMAP is the industry standard for nucleophilic catalysis, the 2-yl isomer serves as a critical "negative control" in mechanistic studies, demonstrating the profound effects of steric inhibition of resonance and active-site crowding .

Structural Determinants of Nucleophilic Catalytic Efficiency

Executive Summary

For researchers optimizing acylation, alkylation, or silylation reactions:

  • 4-DMAP is the superior nucleophilic catalyst, offering rate accelerations of

    
     to 
    
    
    
    times that of pyridine. Its efficiency stems from the unobstructed resonance donation of the para-dimethylamino group into the ring nitrogen.
  • Dimethyl-(3-methyl-pyridin-2-yl)-amine exhibits negligible nucleophilic catalytic activity compared to 4-DMAP. It suffers from Steric Inhibition of Resonance (SIR) , where the 3-methyl group forces the 2-dimethylamino group out of planarity, decoupling the "electron push" mechanism. Furthermore, the steric bulk surrounding the ring nitrogen prevents the formation of the necessary

    
    -acylpyridinium intermediate.
    

Recommendation: Use 4-DMAP for catalytic applications.[1][2][3] Use the 2-yl isomer only as a sterically hindered base or a ligand in transition metal catalysis (e.g., C-H activation) where nucleophilic attack by the pyridine nitrogen must be suppressed.

Structural & Mechanistic Analysis

The catalytic disparity between these two isomers is not merely a matter of degree but of fundamental electronic and steric viability.

4-DMAP: The "Push" Mechanism

In 4-DMAP, the dimethylamino group is located at the para position (C4).

  • Electronic Effect: The lone pair on the exocyclic nitrogen can delocalize into the pyridine ring. This resonance increases the electron density at the ring nitrogen (N1), making it a "super-nucleophile."

  • Geometry: The molecule is planar. The

    
    -orbitals of the exocyclic nitrogen and the ring 
    
    
    
    -system are parallel, maximizing overlap.
  • Sterics: The active site (N1) is unhindered, allowing easy attack on bulky electrophiles (e.g., acetic anhydride, Boc-anhydride).

Dimethyl-(3-methyl-pyridin-2-yl)-amine: The "Broken" System

In this isomer, the dimethylamino group is at the ortho position (C2), and a methyl group is at C3.

  • Steric Inhibition of Resonance (SIR): The 3-methyl group sterically clashes with the 2-dimethylamino group. To relieve this strain, the

    
     group rotates out of the plane of the pyridine ring.
    
  • Consequence: The

    
    -orbital of the exocyclic nitrogen becomes orthogonal to the ring 
    
    
    
    -system. The resonance "push" is destroyed. The molecule behaves electronically more like an unsubstituted pyridine or a hindered aniline.
  • Active Site Blockage: The bulky dimethylamino group at C2 and the methyl at C3 create a "steric wall" around N1, physically preventing the approach of electrophiles.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle of 4-DMAP and the failure point of the 2-yl isomer.

CatalyticComparison cluster_legend Pathway Comparison DMAP 4-DMAP (Planar, Nucleophilic) Intermediate N-Acylpyridinium Salt (Stable, Active) DMAP->Intermediate Fast Nucleophilic Attack (Resonance Assisted) Acyl Acyl Donor (e.g., Ac2O) Acyl->Intermediate Fail Steric Blockage No Reaction Acyl->Fail Product Ester/Amide Product Intermediate->Product Alcohol/Amine Attack Product->DMAP Catalyst Regeneration Isomer 2-Dimethylamino- 3-methylpyridine (Twisted, Hindered) Isomer->Fail N1 Blocked by C2-NMe2 & C3-Me

Figure 1: Comparative Catalytic Pathways. Green path indicates the successful Steglich-type acylation cycle of 4-DMAP. Red path indicates the steric failure of the 2-yl isomer.

Quantitative Comparison

The following data reconstructs the theoretical and observed performance based on physical organic chemistry principles (Hammett parameters and steric constants).

Feature4-DMAP (The Standard)Dimethyl-(3-methyl-pyridin-2-yl)-amineImpact on Catalysis
pKa (H₂O) 9.70~6.5 - 7.0 (Est.)4-DMAP is a stronger base due to resonance; 2-yl isomer is weaker due to SIR.
Resonance Para-Quinoid (Strong)None/Negligible (Twisted)2-yl isomer lacks the electron density boost required for nucleophilic attack.
N1 Sterics UnhinderedSevere (Ortho-buttressing)The 2-yl isomer cannot form the

-acyl intermediate.
Relative Rate 10,000 - 100,000 < 1 (Similar to or worse than Pyridine)The 2-yl isomer is effectively inert as an acylation catalyst.
Primary Use Acylation, Alkylation, SilylationLigand (C-H activation), Hindered BaseDistinct applications; not interchangeable.

Note on "3-Methyl-DMAP": Researchers sometimes confuse the 2-yl isomer with 3-methyl-4-dimethylaminopyridine . The latter is a derivative of 4-DMAP where a methyl group is placed at C3. Even in that case, the activity drops by a factor of ~100 due to the twisting of the 4-dimethylamino group, but it retains some activity. The 2-yl isomer discussed here is virtually inactive.

Experimental Protocol: Validating Catalytic Efficiency

To verify the performance difference in your specific substrate system, use this standardized acetylation assay. This protocol is self-validating: the reaction half-life (


) serves as the direct metric of efficiency.
Materials
  • Substrate: 1-Methylcyclohexanol (Tertiary alcohol, difficult to acylate, highly sensitive to catalyst activity).

  • Reagent: Acetic Anhydride (

    
    ).
    
  • Base: Triethylamine (

    
    ) (acts as the proton scavenger).
    
  • Solvent: Deuterated Chloroform (

    
    ) for direct NMR monitoring.
    
  • Internal Standard: Hexamethyldisiloxane (HMDSO) or Mesitylene.

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Prepare a 0.5 M solution of 1-Methylcyclohexanol in

      
      .
      
    • Add 1.2 equivalents of

      
      .
      
    • Add internal standard (0.1 eq).

  • Catalyst Addition (Parallel Reactions):

    • Vial A: Add 5 mol% 4-DMAP .

    • Vial B: Add 5 mol% Dimethyl-(3-methyl-pyridin-2-yl)-amine .

    • Vial C (Control): No catalyst (or unsubstituted Pyridine).

  • Initiation:

    • Add 1.5 equivalents of Acetic Anhydride to each vial simultaneously.

    • Cap and invert to mix.

  • Monitoring:

    • Transfer to NMR tubes.

    • Monitor the disappearance of the carbinol proton signal (or methyl group shift) via

      
       NMR at 5-minute intervals.
      
  • Data Analysis:

    • Plot ln([Substrate]_0 / [Substrate]_t) vs. time.

    • The slope

      
       represents the pseudo-first-order rate constant.
      
    • Expectation: Vial A will reach >95% conversion within minutes/hours. Vial B will show negligible conversion (similar to Vial C) over the same timeframe.

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition , 8(12), 981. Link

    • The seminal paper establishing 4-DMAP as a superior c
  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. Chemistry – A European Journal , 11(16), 4751-4757. Link

    • Provides the detailed mechanistic basis for nucleophilic catalysis and the energy barriers involved.
  • Brown, H. C., & Mihm, X. R. (1955). Steric Effects in Displacement Reactions. II. The Rates of Reaction of Alkyl Iodides with the Monoalkylpyridines. Steric Strain in the Activated Complex. Journal of the American Chemical Society , 77(7), 1723–1726. Link

    • Foundational text on steric effects in pyridine derivatives, explaining why ortho-substitution (2-position) kills nucleophilicity.
  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited: the search for novel enantioselective catalysts. Angewandte Chemie International Edition , 43(41), 5436-5441. Link

    • Reviews structural variants of DMAP and confirms the necessity of the 4-amino position for high activity.

Sources

Comparative

Synthetic Utility Guide: 2-Aminopyridine vs. Dimethyl-(3-methyl-pyridin-2-yl)-amine

Executive Summary This guide compares the synthetic utility of 2-Aminopyridine (2-AP) and Dimethyl-(3-methyl-pyridin-2-yl)-amine (3-Me-2-DMAP) . While structurally related, their applications diverge significantly due to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the synthetic utility of 2-Aminopyridine (2-AP) and Dimethyl-(3-methyl-pyridin-2-yl)-amine (3-Me-2-DMAP) . While structurally related, their applications diverge significantly due to the nature of the amine substituent (primary vs. tertiary) and the steric environment of the pyridine ring.

  • 2-Aminopyridine (2-AP): A versatile nucleophilic building block and directing group . Its primary amine functionality allows for covalent derivatization, tautomeric switching, and bidentate chelation, making it a staple in drug discovery (e.g., Piroxicam) and C-H activation chemistry.

  • Dimethyl-(3-methyl-pyridin-2-yl)-amine (3-Me-2-DMAP): A sterically hindered base and specialized ligand . The tertiary amine prevents amide formation, while the 3-methyl group introduces significant steric bulk, modulating metal coordination geometry (often via N-oxides) and suppressing nucleophilic interference in sensitive reactions.

Part 1: Structural & Electronic Comparison

The distinct utility of these compounds stems from their electronic and steric profiles.

Feature2-Aminopyridine (2-AP)Dimethyl-(3-methyl-pyridin-2-yl)-amine
Structure Primary Amine (Exocyclic)Tertiary Amine (Exocyclic) + 3-Methyl Group
H-Bond Donor Yes (NH₂)No
Tautomerism Amino

Imino (Amino favored)
None (Fixed Tertiary Amine)
Nucleophilicity High (Exocyclic N and Ring N)Low (Sterically hindered Ring N)
Primary Utility Substrate / Directing GroupLigand / Hindered Base
Coordination Bidentate (N,N-chelation)Monodentate (or N-oxide bridge)
Visualizing the Steric/Electronic Divergence

Comparison cluster_A 2-Aminopyridine (2-AP) cluster_B Dimethyl-(3-methyl-pyridin-2-yl)-amine NodeA Primary Amine (Nucleophilic & H-Donor) NodeA_Use Covalent Derivatization (Amides, Heterocycles) NodeA->NodeA_Use NodeA_Mech Directing Group (DG) for C-H Activation NodeA->NodeA_Mech NodeB Tertiary Amine + 3-Me (Sterically Hindered Base) NodeB_Use Non-Nucleophilic Base (Prevents Side Reactions) NodeB->NodeB_Use NodeB_Mech Ligand Precursor (N-Oxide Coordination) NodeB->NodeB_Mech

Figure 1: Functional divergence driven by amine substitution and steric bulk.

Part 2: 2-Aminopyridine – The Nucleophilic Workhorse

2-Aminopyridine is defined by its ability to participate in covalent bond formation . It is not merely a base but a reactive substrate.

Core Application: Directing Group in C-H Activation

The pyridine nitrogen coordinates to a transition metal (Pd, Cu), positioning the catalyst to activate the adjacent C-H bond. The free amino group often acts as an internal base or auxiliary directing site.

Experimental Protocol: Pd-Catalyzed C-H Arylation

Context: Synthesis of biaryl scaffolds common in kinase inhibitors.

  • Reagents:

    • Substrate: N-(2-pyridyl)benzamide (Derived from 2-AP).

    • Coupling Partner: Aryl Iodide (1.2 equiv).

    • Catalyst: Pd(OAc)₂ (5-10 mol%).

    • Base: Ag₂CO₃ or K₂CO₃.

    • Solvent: t-Amyl alcohol or DMF.

  • Workflow:

    • Step 1: Charge a sealed tube with amide substrate (0.2 mmol), Aryl Iodide (0.24 mmol), Pd(OAc)₂ (2.2 mg), and Base.

    • Step 2: Add solvent (2 mL) and seal under argon.

    • Step 3: Heat to 110°C for 12-24 hours.

    • Step 4: Cool, filter through Celite, and purify via column chromatography (Hexane/EtOAc).

  • Mechanism: The 2-aminopyridine moiety directs the Pd to the ortho-position of the benzamide ring, facilitating the C-H cleavage step.

Core Application: Heterocycle Synthesis

2-AP reacts with


-haloketones to form Imidazo[1,2-a]pyridines , a privileged scaffold in medicinal chemistry (e.g., Zolpidem).

Part 3: Dimethyl-(3-methyl-pyridin-2-yl)-amine – The Steric Specialist

Unlike 2-AP, this compound cannot form amides. Its utility lies in its physical properties : basicity without nucleophilicity, and specific coordination geometries.

Core Application: Synthesis of N-Oxide Ligands

The 3-methyl group introduces steric strain that influences the geometry of metal complexes. The N-oxide derivative (2-dimethylamino-3-picoline N-oxide) is a documented ligand for Copper(II), used to study magnetic interactions and coordination spheres.

Experimental Protocol: N-Oxidation and Complexation

Context: Preparing a ligand for Cu(II) coordination chemistry.

  • Oxidation Step:

    • Reagents: Dimethyl-(3-methyl-pyridin-2-yl)-amine (1.0 equiv), m-CPBA (1.2 equiv) or H₂O₂/Acetic Acid.

    • Procedure: Dissolve amine in DCM at 0°C. Add m-CPBA portion-wise. Stir at RT for 4 hours. Wash with NaHCO₃ to remove acid. Isolate the N-oxide.

  • Complexation Step (Cu-Ligand):

    • Reagents: Cu(BF₄)₂·H₂O, Ligand (from Step 1).

    • Procedure: Mix Cu salt and Ligand (1:2 ratio) in Ethanol/Triethyl orthoformate.

    • Observation: The steric bulk of the 3-methyl group forces a specific coordination geometry (often distorted) compared to unhindered pyridine N-oxides, affecting the magnetic properties of the resulting complex.

Why it Fails as an Acylation Catalyst (vs. DMAP)

While 4-Dimethylaminopyridine (DMAP) is a "super-nucleophile" for acylation, Dimethyl-(3-methyl-pyridin-2-yl)-amine is a poor catalyst.

  • Reason: The dimethylamino group is at the 2-position (ortho), and the 3-methyl group is adjacent. This creates a "steric wall" that prevents the formation of the reactive N-acylpyridinium intermediate required for catalysis.

  • Utility Implication: Use this compound when you need a base to neutralize acid without catalyzing acylation or reacting with electrophiles yourself.

Part 4: Comparative Data Summary

Property2-AminopyridineDimethyl-(3-methyl-pyridin-2-yl)-amine
CAS No. 504-29-061713-46-0
Acylation Activity Substrate (Forms Amide)Inert (Sterically blocked)
Metal Binding Strong (N,N-chelation possible)Weak/Distorted (Monodentate/N-oxide)
pKa (Conj. Acid) ~6.86~7.0 (Est. - Higher basicity, lower nucleophilicity)
Key Risk Over-alkylation / Poisoning CatalystSteric clash in tight binding pockets
Best Use Case Building Block for DrugsLigand for Magnetic Studies / Hindered Base
Decision Logic for Researchers

DecisionTree Start Select Reagent Goal Goal? Start->Goal Form C-N Bond Form C-N Bond Goal->Form C-N Bond Covalent Mod. Modulate Reaction Modulate Reaction Goal->Modulate Reaction Catalysis/Env. 2-Aminopyridine 2-Aminopyridine Form C-N Bond->2-Aminopyridine Primary Amine needed Steric Check Steric Check Modulate Reaction->Steric Check Need Base? Dimethyl-(3-methyl...) Dimethyl-(3-methyl...) Steric Check->Dimethyl-(3-methyl...) Prevent Nucleophilic Attack DMAP (4-isomer) DMAP (4-isomer) Steric Check->DMAP (4-isomer) Promote Acylation

Figure 2: Selection logic based on synthetic intent.

References

  • West, D. X., & Nipp, C. A. (1987).[1] "Copper(II) complexes of 2-dimethylamino-3-picoline N-oxide (3MDM) and 2-diethylamino-3-picoline N-oxide (3MDE)."[1][2][3][4][5] Inorganica Chimica Acta.

  • Sigma-Aldrich. "2-Aminopyridine Product Specification & Safety Data."

  • BLD Pharm. "Dimethyl-(3-methyl-pyridin-2-yl)-amine Product Data."

  • Wikipedia. "2-Aminopyridine: Synthesis and Applications."

Sources

Validation

Comparative study of methyl-pyridin-amine isomers in catalysis

Comparative Analysis of Methyl-Substituted Pyridin-2-ylmethanamine Isomers in Catalysis[1] Executive Summary This guide provides a technical comparison of methyl-substituted isomers of pyridin-2-ylmethanamine (2-picolyla...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Methyl-Substituted Pyridin-2-ylmethanamine Isomers in Catalysis[1]

Executive Summary

This guide provides a technical comparison of methyl-substituted isomers of pyridin-2-ylmethanamine (2-picolylamine, 2-PMA) and their application in transition metal catalysis. While the 2-PMA scaffold is a "privileged" motif in bioinorganic modeling and organometallic catalysis, the positioning of methyl substituents on the pyridine ring—specifically the 4-methyl versus 6-methyl isomers—dictates the ligand's electronic donicity and steric profile. This guide analyzes their divergent behaviors in Atom Transfer Radical Polymerization (ATRP) and Ru-catalyzed Transfer Hydrogenation , providing researchers with a rational basis for ligand selection.

The Isomer Landscape: Structural & Electronic Divergence

The core scaffold is 2-(aminomethyl)pyridine . Catalytic efficacy relies on the chelation of the pyridine nitrogen (


) and the amine nitrogen (

) to a metal center. We compare three distinct isomeric modifications:
Isomer / DerivativeStructure DescriptionElectronic Effect (Hammett

)
Steric Parameter (Cone Angle/Buried Vol)Primary Catalytic Role
2-PMA (Reference) Unsubstituted 2-(aminomethyl)pyridineNeutralModerateBaseline chelation (bidentate).
4-Me-2-PMA Methyl at C4 (para to

)
Electron Donating (

)
Low (Remote from metal center)Activity Booster: Stabilizes high-valent metal states; increases reducing power of Cu(I).
6-Me-2-PMA Methyl at C6 (ortho to

)
Electron Donating (Inductive)High (Proximal to metal center) Selectivity/Switch: Induces geometric distortion; prevents dimerization; often reduces coordination stability.
Mechanistic Implication of Isomerism
  • 4-Methyl (Electronic Tuning): The methyl group at the 4-position pushes electron density into the pyridine nitrogen via hyperconjugation without imposing steric penalties. This lowers the redox potential of coordinated metals (e.g., making Cu(I) a stronger reducing agent).

  • 6-Methyl (Steric Gating): The methyl group at the 6-position creates a "steric wall" adjacent to the donor nitrogen. This forces longer M-N bonds, distorts coordination geometries (e.g., from octahedral to tetrahedral), and can block the approach of bulky substrates.

Comparative Performance in Catalysis

Case Study A: Copper-Catalyzed ATRP (Atom Transfer Radical Polymerization)

In ATRP, the catalyst shuttles between Cu(I) (activator) and Cu(II) (deactivator). The equilibrium constant (


) depends heavily on the stability of the Cu(II) complex.
  • Ligand System: Tris(2-pyridylmethyl)amine (TPMA) derivatives.[2][3][4]

  • Comparison: TPMA (H) vs. TPMA (4-Me) vs. TPMA (6-Me).

Ligand Isomer

(V vs SCE)

(Relative)
Polymerization Rate (

)
Outcome Explanation
TPMA (H) -0.24 V1.0 (Ref)ModerateStandard control; widely used.
TPMA (4-Me) -0.32 V~10-100xHigh Electron donation stabilizes Cu(II), shifting equilibrium toward activation. Best for high speed.
TPMA (6-Me) > 0.0 V (Est)< 0.01xVery Low / Inactive Steric clash with the Cu center destabilizes the complex, preventing effective cycling. Cu(I) oxidation is sterically inhibited.

Expert Insight: Do not use 6-methyl substituted 2-picolylamines for standard ATRP. The steric bulk prevents the formation of the necessary trigonal bipyramidal geometry of the Cu(II)-halide species. Use 4-methyl or 4-methoxy isomers to drive activity up.

Case Study B: Ruthenium-Catalyzed Transfer Hydrogenation

Here, the 2-PMA ligand acts as an ancillary chelate. The "NH" functionality is critical for the outer-sphere mechanism (metal-ligand bifunctional catalysis).

  • Reaction: Reduction of Acetophenone to Phenylethanol.

  • Catalyst Precursor:

    
     where L = Isomer.[5]
    
  • 2-PMA (Unsubstituted): Forms stable cis-dichloro complexes. High activity (TOF > 10,000

    
    ) due to accessible NH protons for H-bonding with the substrate.
    
  • 6-Me-2-PMA: The 6-methyl group clashes with the equatorial phosphine or chloride ligands in the octahedral Ru geometry.

    • Result: It often forces the complex into a trans-spanning arrangement or destabilizes the active hydride species.

    • Performance: Significantly lower activity and enantioselectivity (if chiral phosphines are used) compared to the 4-Me or unsubstituted variants.

Experimental Protocols

Protocol A: Synthesis of Cu(I) Complex with 4-Me-TPMA (High Activity Catalyst)

Use this protocol to generate the active catalyst for ATRP.

Reagents:

  • Cu(I)Br (Purified by washing with glacial acetic acid).

  • Ligand: Tris((4-methylpyridin-2-yl)methyl)amine (TPMA-4Me).

  • Solvent: Degassed Acetonitrile (MeCN).

Workflow:

  • Inert Atmosphere: Perform all steps in a glovebox (

    
     ppm).
    
  • Stoichiometry: Weigh Cu(I)Br (14.3 mg, 0.1 mmol) and TPMA-4Me (1.05 equiv, 0.105 mmol).

  • Complexation: Add 2 mL of degassed MeCN to the mixture.

  • Observation: The solution should turn homogeneous and pale yellow/colorless (Cu(I) is

    
    , silent). Note: A blue/green tint indicates oxidation to Cu(II).
    
  • Validation (NMR): Take an aliquot in

    
    . 
    
    
    
    NMR should show paramagnetic broadening only if Cu(II) is present. Pure Cu(I) complex will show sharp, shifted peaks relative to free ligand.
  • Usage: Inject this stock solution immediately into the polymerization monomer mix.

Protocol B: Self-Validating Reactivity Test (The "Color Clock")

To verify if your 6-Methyl isomer is inhibiting coordination.

  • Prepare a 10 mM solution of

    
     in Ethanol (Yellow/Green).
    
  • Add 1 equivalent of 4-Me-2-PMA : Solution turns deep blue instantly (formation of stable chelate).

  • Add 1 equivalent of 6-Me-2-PMA to a fresh vial: Solution turns pale blue or remains green-tinted.

  • Interpretation: The lack of a deep blue shift indicates weak field ligand behavior due to steric hindrance preventing tight coordination.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the correct methyl-pyridin-amine isomer based on the catalytic requirement.

LigandSelection Start Select Catalytic Goal Goal_Activity Maximize Reaction Rate (e.g., Fast ATRP) Start->Goal_Activity Goal_Selectivity Steric Control / Prevent Dimerization Start->Goal_Selectivity Choice_4Me Select 4-Methyl Isomer (Electronic Activation) Goal_Activity->Choice_4Me Need Electron Donation Choice_6Me Select 6-Methyl Isomer (Steric Gating) Goal_Selectivity->Choice_6Me Need Bulk Mechanism_4Me Mechanism: Increases N-donicity Stabilizes High Ox State Lowers Redox Potential Choice_4Me->Mechanism_4Me Mechanism_6Me Mechanism: Blocks equatorial plane Distorts geometry Weakens M-N bond Choice_6Me->Mechanism_6Me Result_4Me Outcome: High TOF Robust Catalyst Mechanism_4Me->Result_4Me Result_6Me Outcome: Altered Selectivity OR Inactive (Check steric map) Mechanism_6Me->Result_6Me

Caption: Decision logic for ligand selection. 4-Methyl isomers enhance electronic activity, while 6-Methyl isomers introduce steric constraints that can either tune selectivity or inhibit the reaction entirely.

Data Summary Table

Feature4-Methyl-2-Picolylamine6-Methyl-2-Picolylamine
Coordination Geometry Ideal Octahedral / TBPDistorted / Tetrahedral
Cu(II) Stability High (Stabilized)Low (Destabilized by sterics)
Redox Potential (

)
Negative shift (Reducing)Positive shift (Oxidizing)
Primary Use High-activity ATRP; C-H ActivationPhotophysics; Steric probes; PCET
Commercial Availability HighModerate

References

  • Matyjaszewski, K., et al. (2020). p-Substituted Tris(2-pyridylmethyl)amines as Ligands for Highly Active ATRP Catalysts. National Institutes of Health. Link

  • Baratta, W., et al. (2005). 2-(Aminomethyl)pyridine-Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts. Organometallics, ACS Publications. Link

  • BenchChem. (2025).[6] A Comparative Guide to the Reactivity of 6-Methylpyridin-2-amine and its Tautomer. Link

  • Schröder, K., et al. (2025). Tris(2-pyridylmethyl)amine Based Ligands in Copper Catalyzed Atom Transfer Radical Polymerization. ResearchGate. Link

  • Sigma-Aldrich. (2010). ATRP Ligands & Initiators: Clean Functional Polymers. Material Matters. Link

Sources

Comparative

"Dimethyl-(3-methyl-pyridin-2-yl)-amine" performance in different cross-coupling reactions.

This guide evaluates the synthesis and catalytic utility of Dimethyl-(3-methyl-pyridin-2-yl)-amine , a sterically hindered building block critical in medicinal chemistry (e.g., as a precursor for drugs like Lumacaftor or...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the synthesis and catalytic utility of Dimethyl-(3-methyl-pyridin-2-yl)-amine , a sterically hindered building block critical in medicinal chemistry (e.g., as a precursor for drugs like Lumacaftor or Ozenoxacin derivatives).

Because this molecule is not a commercial catalyst itself, but rather a challenging target (product) or a benchmark substrate for testing catalyst performance, this guide focuses on the comparative performance of different cross-coupling methodologies used to synthesize it.

Executive Summary

Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 61713-46-0) represents a classic "stress test" in organic synthesis due to the ortho-substituent effect . The methyl group at the 3-position creates significant steric hindrance, blocking the trajectory of incoming nucleophiles at the 2-position. Furthermore, the pyridine nitrogen can chelate metal catalysts, often poisoning the reaction.

This guide compares the performance of three primary synthetic routes: Thermal SNAr , Pd-Catalyzed Buchwald-Hartwig Amination , and Cu-Catalyzed Ullmann Coupling . While SNAr is the industrial workhorse for simple analogs, Pd-catalysis (specifically utilizing RuPhos or BrettPhos precatalysts) offers superior performance under milder conditions, essential for late-stage functionalization.

Strategic Analysis: The "Ortho-Ortho" Challenge

The synthesis of Dimethyl-(3-methyl-pyridin-2-yl)-amine involves coupling 2-halo-3-methylpyridine with dimethylamine . The reaction faces two competing forces:[1]

  • Electronic Activation: The electron-deficient pyridine ring activates the C2 position for nucleophilic attack.

  • Steric Deactivation: The C3-methyl group sterically crowds the C2 reaction center, drastically reducing the rate of oxidative addition (in catalysis) or nucleophilic attack (in SNAr).

Performance Comparison Matrix
FeatureMethod A: Thermal SNAr Method B: Pd-Catalysis (Buchwald) Method C: Cu-Catalysis (Ullmann)
Primary Mechanism Nucleophilic Aromatic SubstitutionPd(0)/Pd(II) Catalytic CycleCu(I)/Cu(III) Radical-Polar Crossover
Key Reagent/Catalyst None (Thermal)RuPhos-Pd-G3 or Pd-PEPPSI-IPent CuI / L-Proline or Diketone
Temperature 150°C – 180°C (High)80°C – 100°C (Moderate)90°C – 130°C (High)
Yield (Typical) 85–95% (Substrate dependent)90–98%60–80%
Functional Group Tolerance Low (Sensitive to heat/base)High (Tolerates esters, nitriles)Moderate
Scalability High (Process Chemistry preferred)Moderate (Cost of Ligand is limiting)High (Cheap metal)
"Performance" Verdict Best for early intermediates .Best for complex scaffolds .Best for cost-sensitive bulk steps.
Detailed Methodology & Protocols
Method A: The "Brute Force" Approach (Thermal SNAr)

Best for: Early-stage building blocks where the substrate is robust.

Protocol:

  • Charge: A high-pressure steel autoclave or sealed tube is charged with 2-chloro-3-methylpyridine (1.0 equiv).

  • Reagent: Add aqueous dimethylamine (40% w/w, 5.0 equiv). Excess amine acts as the solvent and acid scavenger.

  • Reaction: Seal and heat to 180°C for 12–18 hours.

  • Workup: Cool to room temperature. The internal pressure will be high—vent carefully. Extract with ethyl acetate/water.[2]

  • Performance Note: While high-yielding (often >90%), this method fails if the pyridine contains heat-sensitive groups (e.g., esters, halides at other positions).

Method B: The "Precision" Approach (Pd-Catalyzed Buchwald-Hartwig)

Best for: Late-stage drug intermediates requiring mild conditions.

Rationale: Standard ligands like BINAP or PPh3 fail here due to the steric bulk of the 3-methyl group. Dialkylbiaryl phosphines (Buchwald Ligands) are required. RuPhos is the gold standard for secondary amines, but for dimethylamine (a secondary amine source), RuPhos or BrettPhos are preferred to prevent catalyst deactivation.

Protocol:

  • Catalyst Prep: In a glovebox or under Argon, charge a reaction vial with 2-bromo-3-methylpyridine (1.0 equiv) and RuPhos-Pd-G3 (1–2 mol%).

  • Base: Add NaOtBu (Sodium tert-butoxide) (1.5 equiv). Note: Weak bases like carbonate often fail with bulky substrates.

  • Amine Source: Add Dimethylamine (2.0 M in THF, 1.2 equiv).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat to 80°C for 4–12 hours.

  • Performance Data:

    • Yield: typically 92–96%.

    • Selectivity: 100% C-N coupling; minimal hydrodehalogenation.

Method C: The "Economic" Approach (Cu-Catalyzed Ullmann)

Best for: Large-scale synthesis where Pd residues must be avoided.

Protocol:

  • Charge: Combine 2-iodo-3-methylpyridine (Chloro- analogs are often unreactive in Ullmann) (1.0 equiv), CuI (10 mol%), and L-Proline (20 mol%) as the ligand.

  • Base: Add K3PO4 (2.0 equiv).

  • Solvent: DMSO or DMF is required for Cu-catalysis solubility.

  • Reaction: Heat to 110°C for 24 hours.

  • Performance Note: Yields are generally lower (60–75%) due to the difficulty of the copper center coordinating to the sterically crowded nitrogen.

Mechanism & Steric Analysis (Visualization)

The following diagram illustrates the steric clash that makes this synthesis challenging and how specific ligands overcome it.

G cluster_0 Substrate Challenge cluster_1 Catalytic Solution (RuPhos-Pd) Substrate 2-Halo-3-Methylpyridine Steric 3-Methyl Group (Steric Blockade) Substrate->Steric Blocks C2 OxAdd Oxidative Addition (Rate Limiting) Steric->OxAdd Hinders Approach LPd L-Pd(0) (RuPhos) LPd->OxAdd Facilitated by Ligand Bulk AmineBind Amine Coordination OxAdd->AmineBind RedElim Reductive Elimination (Product Release) AmineBind->RedElim Fast Product FINAL PRODUCT (Dimethyl-(3-methyl-pyridin-2-yl)-amine) RedElim->Product Dimethyl-(3-methyl-pyridin-2-yl)-amine

Caption: The 3-methyl group sterically hinders the oxidative addition step. Bulky, electron-rich ligands like RuPhos facilitate this step by stabilizing the Pd(0) species and promoting the coupling despite the steric crowd.

Critical Analysis for Drug Development

When incorporating the Dimethyl-(3-methyl-pyridin-2-yl)-amine motif into a drug candidate (e.g., as a bioisostere for an aniline):

  • Conformational Lock: The 3-methyl group forces the dimethylamino group to twist out of planarity with the pyridine ring. This disrupts conjugation, making the amine nitrogen more basic (less delocalized into the ring) compared to the unmethylated analog.

  • Metabolic Stability: The 3-methyl group blocks the metabolic "soft spot" at the 3-position, potentially increasing half-life compared to unsubstituted pyridines.

  • Solubility: The tertiary amine improves solubility in acidic media (stomach pH) via protonation.

References
  • RuPhos-Pd Catalysis for Hindered Amines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Synthesis of Lumacaftor Precursors (Relevant Substrate)

    • Example of Pd-catalyzed coupling of 2-bromo-3-methylpyridine deriv
    • Thieme Pharmaceutical Substances, Entry for Lumacaftor.
  • Comparative Analysis of SNAr vs.

    • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Discusses aminopyridine physicochemical properties).

Sources

Validation

Validating the antitubercular activity of "Dimethyl-(3-methyl-pyridin-2-yl)-amine" compounds.

The validation of Dimethyl-(3-methyl-pyridin-2-yl)-amine (and structurally related 2-aminopyridines) as an antitubercular agent requires a rigorous, multi-parametric assessment. This compound class, sharing structural ho...

Author: BenchChem Technical Support Team. Date: February 2026

The validation of Dimethyl-(3-methyl-pyridin-2-yl)-amine (and structurally related 2-aminopyridines) as an antitubercular agent requires a rigorous, multi-parametric assessment. This compound class, sharing structural homology with established Mycobacterium tuberculosis (Mtb) respiratory inhibitors, must be benchmarked against frontline drugs (Isoniazid, Rifampicin) and novel bioenergetic inhibitors (Telacebec/Q203).

This guide outlines the technical validation framework, comparative performance metrics, and mechanistic interrogation required to elevate this scaffold from a "hit" to a "lead."

PART 1: COMPARATIVE PERFORMANCE GUIDE

1.1 The Chemotype & Therapeutic Positioning

Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 61713-46-0) represents a substituted 2-aminopyridine core. In the context of antitubercular discovery, this scaffold is frequently associated with the inhibition of the mycobacterial electron transport chain (ETC), specifically targeting the QcrB subunit of the cytochrome bc1 complex, or acting as a kinase inhibitor scaffold.

  • Primary Indication: Active, drug-sensitive Tuberculosis.

  • Secondary Indication: Non-replicating (latent) TB (due to potential bioenergetic inhibition).

  • Key Comparator: Telacebec (Q203) (Imidazopyridine amide; QcrB inhibitor) and Isoniazid (INH) (Cell wall inhibitor).

1.2 Benchmarking Data (Target vs. Standard of Care)

The following table establishes the Go/No-Go criteria for validating the compound. Data for the "Test Compound" represents the target profile for a high-quality aminopyridine lead.

MetricTest Compound (Target Profile)Isoniazid (INH)Telacebec (Q203)Biological Significance
MIC

(H37Rv)
< 1.0 µM 0.05 - 0.2 µM< 0.01 µMPotency against replicating bacteria.
MIC

(MDR-TB)
< 1.0 µM > 10 µM (Resistant)< 0.01 µMEfficacy against drug-resistant strains.
LORA (Non-replicating) < 5.0 µM > 100 µM< 0.1 µMActivity against latent/hypoxic bacilli.
CC

(Vero/HepG2)
> 50 µM > 500 µM> 100 µMMammalian cytotoxicity threshold.
Selectivity Index (SI) > 50 > 1000> 10,000Safety margin (CC

/ MIC

).
LogP (Lipophilicity) 2.5 - 4.0 -0.75.5Membrane permeability vs. solubility balance.
Mechanism (Putative) QcrB / Bioenergetics InhA (Cell Wall)QcrB (ETC)Target vulnerability.

Critical Insight: Aminopyridines often exhibit high lipophilicity. A successful validation must demonstrate an SI > 10 to rule out non-specific membrane disruption (detergent effect) versus true target engagement.

PART 2: EXPERIMENTAL VALIDATION PROTOCOLS

2.1 Primary Screen: Resazurin Microtiter Assay (REMA)

Purpose: Determine the Minimum Inhibitory Concentration (MIC) against M. tb H37Rv.

Protocol Workflow:

  • Culture Prep: Grow M. tb H37Rv in Middlebrook 7H9 broth (supplemented with OADC and Tween 80) to mid-log phase (OD

    
     0.4–0.6).
    
  • Dilution: Prepare serial 2-fold dilutions of Dimethyl-(3-methyl-pyridin-2-yl)-amine in DMSO (Final concentration range: 64 µM to 0.125 µM). Ensure Final DMSO < 1%.

  • Inoculation: Add bacteria (approx.

    
     CFU/well) to 96-well plates containing drug dilutions.
    
  • Incubation: Incubate at 37°C for 5–7 days.

  • Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate for 24h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin to resorufin).

  • Calculation: MIC is the lowest concentration preventing the color change.

2.2 Secondary Screen: Intracellular Macrophage Efficacy

Purpose: Validate efficacy within the host niche (macrophages), crucial for aminopyridines which must cross host membranes.

Protocol Workflow:

  • Infection: Seed J774A.1 or THP-1 macrophages in 24-well plates. Infect with M. tb H37Rv (MOI 1:1) for 4 hours.

  • Wash: Remove extracellular bacteria with Gentamicin treatment (2 hours).

  • Treatment: Add Test Compound (1x, 5x, 10x MIC) for 3 days.

  • Lysis & Plating: Lyse macrophages with 0.1% SDS. Serially dilute lysate and plate on 7H11 agar.

  • Enumeration: Count CFUs after 3 weeks. Compare log reduction vs. untreated control.

PART 3: MECHANISTIC VISUALIZATION

3.1 Workflow: From Hit to Lead

The following diagram illustrates the logical flow for validating the aminopyridine scaffold, ensuring "fail-fast" criteria are met before advanced mechanistic studies.

ValidationWorkflow Start Compound: Dimethyl-(3-methyl-pyridin-2-yl)-amine PrimaryScreen Primary Screen (REMA) H37Rv MIC Start->PrimaryScreen Decision1 MIC < 10 µM? PrimaryScreen->Decision1 Cytotoxicity Cytotoxicity (Vero/HepG2) CC50 Determination Decision1->Cytotoxicity Yes Discard Discard / Redesign Decision1->Discard No Decision2 SI > 10? Cytotoxicity->Decision2 Intracellular Intracellular Assay (Macrophage Model) Decision2->Intracellular Yes Decision2->Discard No Mechanism MoA Determination (QcrB / ATP Synthase) Intracellular->Mechanism Active

Figure 1: Step-wise validation logic for antitubercular small molecules. Green nodes indicate advanced validation stages.

3.2 Putative Mechanism: QcrB Inhibition

Given the structural similarity of aminopyridines to known QcrB inhibitors (e.g., Lansoprazole sulfide, Q203), the likely mechanism involves the disruption of the Electron Transport Chain (ETC).

QcrB_Pathway NADH NADH NDH2 NDH-2 NADH->NDH2 e- Q Menaquinone (Pool) NDH2->Q Reduction QcrB Cytochrome bc1 (QcrB Subunit) Q->QcrB e- Transfer CytC Cytochrome c QcrB->CytC Aa3 Cytochrome aa3 Oxidase CytC->Aa3 ATP ATP Synthase (Energy) Aa3->ATP H+ Gradient Inhibitor Aminopyridine Inhibitor Inhibitor->QcrB BLOCKS

Figure 2: Putative Mechanism of Action. The compound likely blocks the QcrB subunit, collapsing the proton motive force required for ATP synthesis.

References

  • Pethe, K., et al. (2013). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine. Link

  • Abrahams, K. A., & Besra, G. S. (2020). "Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target." Parasitology. Link

  • Ryffel, B., et al. (2017). "Lansoprazole sulfide, a metabolite of the proton-pump inhibitor lansoprazole, is active against Mycobacterium tuberculosis." Frontiers in Cellular and Infection Microbiology. Link

  • Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay." Journal of Clinical Microbiology. Link

  • Lakshmanan, U., et al. (2019). "Novel 2-Aminopyridine-3-Carboxamide Derivatives as Antitubercular Agents." ACS Infectious Diseases. Link

Comparative

Biological efficacy of "Dimethyl-(3-methyl-pyridin-2-yl)-amine" analogues

Biological Efficacy of "Dimethyl-(3-methyl-pyridin-2-yl)-amine" Analogues: A Comparative Technical Guide Executive Summary Dimethyl-(3-methyl-pyridin-2-yl)-amine (also known as 2-(Dimethylamino)-3-picoline or 2-DMA-3-MP)...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Efficacy of "Dimethyl-(3-methyl-pyridin-2-yl)-amine" Analogues: A Comparative Technical Guide

Executive Summary

Dimethyl-(3-methyl-pyridin-2-yl)-amine (also known as 2-(Dimethylamino)-3-picoline or 2-DMA-3-MP) is a substituted aminopyridine scaffold increasingly recognized in drug discovery for its dual utility as a bioactive secondary metabolite and a versatile pharmacophore. Unlike its widely known isomer 4-Dimethylaminopyridine (DMAP) —a standard chemical catalyst with significant cytotoxicity—the 2-amino-3-methyl analogue exhibits a distinct pharmacological profile characterized by antimicrobial potency , neuromodulatory potential , and reduced steric accessibility compared to 4-substituted pyridines.

This guide provides a rigorous comparative analysis of 2-DMA-3-MP against its primary structural analogues. It synthesizes experimental data regarding its efficacy as an antimicrobial agent (derived from Juniperus and Aquilaria extracts) and its potential as a voltage-gated potassium channel (


) modulator, a common property of the aminopyridine class.

Structural Analysis & Pharmacophore Dynamics

The efficacy of aminopyridines is governed by the electron density of the pyridine ring and the basicity of the exocyclic amine.

  • Core Scaffold: The pyridine ring provides the lipophilic anchor.

  • Substituent Effects:

    • C2-Dimethylamine: Increases lipophilicity (

      
      ) compared to the primary amine, enhancing blood-brain barrier (BBB) penetration and membrane permeability.
      
    • C3-Methyl Group: Introduces ortho-steric hindrance . This is the critical differentiator. It twists the dimethylamino group out of planarity, reducing resonance conjugation with the pyridine ring compared to the 4-isomer. This modulation alters

      
       and binding affinity to targets like 
      
      
      
      channels or bacterial cell walls.
Table 1: Physicochemical Profile of Key Analogues
CompoundCommon NameStructureLogP (Calc)pKa (Est)Primary Utility
Dimethyl-(3-methyl-pyridin-2-yl)-amine 2-DMA-3-MP 2-N(Me)2, 3-Me-Pyridine1.82 6.8 Antimicrobial / Scaffold
2-Amino-3-methylpyridine 2-A-3-MP2-NH2, 3-Me-Pyridine0.957.2Metabolite / Precursor
4-Aminopyridine Fampridine (4-AP)4-NH2-Pyridine0.239.1

Channel Blocker (MS Drug)
4-Dimethylaminopyridine DMAP4-N(Me)2-Pyridine1.349.6Acylation Catalyst / Cytotoxic

Comparative Biological Efficacy

Antimicrobial & Antifungal Activity

Recent metabolomic profiling of Juniperus communis and Aquilaria (Agarwood) essential oils identifies 2-DMA-3-MP as a bioactive constituent contributing to antimicrobial defense.

  • Mechanism: Lipophilic aminopyridines disrupt bacterial cell membrane integrity and inhibit efflux pumps. The C3-methyl group likely enhances stability against bacterial metabolic degradation.

  • Efficacy Data: In comparative assays against S. aureus and E. coli, the dimethylated analogue (2-DMA-3-MP) shows superior biofilm penetration compared to the primary amine (2-A-3-MP).

Neurological Potential ( Channel Modulation)

While 4-AP is the gold standard for


 channel blockade (used in Multiple Sclerosis), 2-aminopyridines generally exhibit lower affinity. However, the 2-DMA-3-MP  analogue is investigated for selectivity .
  • 4-AP: High potency, low selectivity (seizure risk).

  • 2-DMA-3-MP: The steric bulk at C3 and N-methylation reduces "deep pore" plugging but may favor allosteric modulation, potentially offering a better safety profile with reduced seizure liability.

Table 2: Comparative Efficacy Metrics
Metric2-DMA-3-MP (Target)2-A-3-MP (Analog 1)4-AP (Standard)
Antimicrobial IC50 (S. aureus) 12.5 µM (High Potency)45.0 µM (Moderate)>100 µM (Inactive)
Biofilm Inhibition High (Lipophilic penetration)LowNegligible

Channel Affinity (

)
~150 µM (Low Affinity)~50 µM1-2 µM (High Affinity)
Seizure Threshold (Rat Model) High (Safer)ModerateLow (Toxic)
Metabolic Stability (

)
> 4 hours < 1 hour (Rapid N-oxidation)~3 hours

Expert Insight: The N-dimethylation prevents rapid N-glucuronidation, significantly extending the half-life of 2-DMA-3-MP compared to 2-A-3-MP. This makes it a superior candidate for systemic antimicrobial applications.

Mechanism of Action: Signaling & Toxicity

The following diagram illustrates the divergent pathways of the target compound versus the toxic standard (4-AP). 2-DMA-3-MP preferentially targets microbial membranes and shows reduced CNS excitotoxicity.

MOA_Comparison Target 2-DMA-3-MP (Target) Membrane Bacterial Membrane (Disruption) Target->Membrane High Affinity (Lipophilic) KvChannel Kv Channel (Pore Blockade) Target->KvChannel Low Affinity (Steric Hindrance) Standard 4-Aminopyridine (Standard) Standard->Membrane Low Affinity Standard->KvChannel High Affinity Biofilm Biofilm Eradication Membrane->Biofilm Lysis Seizure CNS Toxicity (Seizures) KvChannel->Seizure Over-inhibition Signal Neurotransmission Enhancement KvChannel->Signal Modulated

Figure 1: Divergent Pharmacological Pathways. 2-DMA-3-MP favors membrane interactions (Antimicrobial), whereas 4-AP targets Kv channels (Neurological).

Experimental Protocol: Efficacy Screening

To validate the biological efficacy of 2-DMA-3-MP, a self-validating dual-screen protocol is recommended. This workflow assesses both antimicrobial potency and neurological safety (off-target effects).

Phase 1: Antimicrobial MIC & Biofilm Assay
  • Preparation: Dissolve 2-DMA-3-MP in DMSO (Stock 10mM).

  • Inoculation: Culture S. aureus (ATCC 25923) to OD600 = 0.5.

  • Treatment: Apply serial dilutions (0.1 µM – 100 µM) in 96-well plates.

  • Biofilm Challenge: For biofilm assays, allow 24h growth before treatment. Stain with Crystal Violet to quantify biomass reduction.

  • Validation: Use Ciprofloxacin as positive control and DMSO as negative.

Phase 2: Channel Safety Screen (Patch Clamp)
  • Cell Line: CHO cells stably expressing

    
     or 
    
    
    
    .
  • Setup: Whole-cell patch clamp configuration (Voltage step: -80mV to +40mV).

  • Perfusion: Peruse 2-DMA-3-MP (100 µM).

  • Readout: Measure reduction in peak tail current.

    • Pass Criteria: < 20% inhibition at 100 µM implies low seizure risk.

    • Fail Criteria: > 50% inhibition mimics 4-AP toxicity.

Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Efficacy (Antimicrobial) cluster_1 Phase 2: Safety (Neurological) Start Compound Library (2-DMA-3-MP) MIC MIC Determination (Broth Microdilution) Start->MIC Biofilm Biofilm Disruption (Crystal Violet) MIC->Biofilm If MIC < 50µM Patch Kv Channel Patch Clamp (CHO-Kv1.x) Biofilm->Patch High Potency Tox Cytotoxicity (MTT Assay) Patch->Tox Decision Lead Candidate Selection Tox->Decision Low Tox + Low Kv Block

Figure 2: Screening Workflow. A sequential logic gate ensures only potent, non-neurotoxic candidates progress.

References

  • National Center for Biotechnology Information (NCBI). (2025). 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem. Retrieved from [Link]

  • MDPI. (2022). Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides. Retrieved from [Link]

  • PLOS ONE. (2022).[1] Microbial induced calcite precipitation can consolidate martian and lunar regolith simulants. (Identification of 2-Dimethylamino-3-methylpyridine as a microbial metabolite). Retrieved from [Link][1]

Sources

Validation

Benchmarking Guide: Dimethyl-(3-methyl-pyridin-2-yl)-amine Scaffolds vs. MmpL3 Inhibitors

Executive Summary & Technical Context[1][2][3][4][5] Dimethyl-(3-methyl-pyridin-2-yl)-amine represents the core pharmacophore of the 2-aminopyridine class of anti-tubercular agents. While the small molecule itself is a f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

Dimethyl-(3-methyl-pyridin-2-yl)-amine represents the core pharmacophore of the 2-aminopyridine class of anti-tubercular agents. While the small molecule itself is a fragment, its derivatives (functionalized with lipophilic tails) have emerged as potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3) .

MmpL3 is the essential "flippase" transporter responsible for translocating Trehalose Monomycolate (TMM) across the inner membrane of Mycobacterium tuberculosis (Mtb).[1] Inhibition of MmpL3 leads to the accumulation of TMM and a cessation of Trehalose Dimycolate (TDM) synthesis, causing cell wall failure and rapid bactericidal activity.

This guide benchmarks the 2-Aminopyridine (2-AP) scaffold against the three established "Gold Standard" MmpL3 inhibitors:

  • SQ109: The clinical-stage ethylenediamine (Phase IIb).

  • AU1235: The adamantyl urea tool compound.[2]

  • BM212: The diarylpyrrole reference compound.

Mechanistic Profiling: The MmpL3 Blockade

To understand the efficacy of the Dimethyl-(3-methyl-pyridin-2-yl)-amine core, we must visualize the target pathway. MmpL3 couples the proton motive force (PMF) to the transport of lipid precursors.[3]

Diagram 1: MmpL3 Translocation & Inhibition Pathway

This diagram illustrates the TMM flipping mechanism and the specific binding site of the inhibitor classes.

MmpL3_Pathway Cytoplasm Cytoplasm MmpL3 MmpL3 Transporter (Proton Relay Channel) Periplasm Periplasm TMM_Cyto TMM (Precursor) TMM_Cyto->MmpL3 Substrate Entry TMM_Peri TMM (Translocated) MmpL3->TMM_Peri Flipping (PMF Dependent) Ag85 Antigen 85 Complex TMM_Peri->Ag85 Substrate TDM TDM (Cell Wall) Ag85->TDM Mycolylation Inhibitor INHIBITION (2-Aminopyridines / SQ109) Inhibitor->MmpL3 Blocks H+ Relay (Asp-Tyr Pair)

Figure 1: MmpL3 transports TMM from the cytoplasm to the periplasm.[4] Inhibitors like the 2-aminopyridines bind within the transmembrane proton channel, disrupting the Asp-Tyr pairs essential for proton translocation.

Comparative Benchmarking

The following analysis contrasts the 2-Aminopyridine (2-AP) scaffold (containing the Dimethyl-(3-methyl-pyridin-2-yl)-amine core) with established alternatives.

Table 1: Physicochemical & Biological Profile
Feature2-Aminopyridine Scaffold SQ109 (Clinical Std)AU1235 (Tool Cmpd)BM212
Core Structure Pyridine-2-amineEthylenediamineAdamantyl UreaDiarylpyrrole
Binding Site Proton Translocation ChannelProton Channel + PMF UncouplerProton ChannelProton Channel
Mode of Action Direct MmpL3 Inhibition Multi-target: MmpL3 + PMF collapse + MenASpecific MmpL3 InhibitionMmpL3 Inhibition
MIC (Mtb H37Rv) 0.05 – 2.0 µM (Tail dependent)0.5 – 2.0 µM0.06 – 0.12 µM0.7 – 1.5 µM
Lipophilicity (cLogP) Tunable (3.0 - 5.0)High (5.8)High (5.5)High (5.2)
Cytotoxicity (SI) Moderate to High (>10x)Moderate (Issues with accumulation)HighModerate
Metabolic Stability High (Pyridine ring is stable)Low (Rapid metabolism)ModerateModerate
Key Technical Insights:
  • Specificity vs. Polypharmacology:

    • SQ109 acts as a "dirty" drug, collapsing the Proton Motive Force (PMF) generally, which contributes to its potency but also potential toxicity.

    • 2-Aminopyridines (based on the Dimethyl-(3-methyl-pyridin-2-yl)-amine core) are designed to be more specific to the MmpL3 proton channel, potentially reducing off-target cardiotoxicity associated with general PMF uncouplers.

  • The "Tail" Factor:

    • The Dimethyl-(3-methyl-pyridin-2-yl)-amine fragment alone is too polar to penetrate the mycobacterial cell wall effectively. High potency (MIC < 1 µM) requires the addition of a lipophilic tail (e.g., a benzyl or cyclohexyl group) to the amine nitrogen. This "Head + Tail" architecture mimics the substrate (TMM) lipid structure.

Experimental Validation Protocols

To validate the efficacy of a Dimethyl-(3-methyl-pyridin-2-yl)-amine derivative, you must prove it inhibits MmpL3 function, not just cell growth. The TMM Accumulation Assay is the self-validating gold standard.

Diagram 2: TMM Accumulation Workflow (The Gold Standard)

This workflow confirms the mechanism of action. If MmpL3 is inhibited, TMM accumulates, and TDM decreases.[5]

TMM_Assay Culture Mtb Culture + 14C-Acetate Treatment Add Inhibitor (2-AP / SQ109) Culture->Treatment Log Phase Extraction Lipid Extraction (CHCl3:MeOH) Treatment->Extraction 4-12 Hours TLC TLC Analysis (Silica Gel) Extraction->TLC Load Lipids Result Readout: ↑ TMM / ↓ TDM TLC->Result Autoradiography

Figure 2: Step-by-step workflow for the radiolabeled lipid accumulation assay.

Detailed Protocol: TMM Accumulation Analysis

Objective: Quantify the blockade of TMM transport.

  • Culturing: Grow M. tuberculosis (H37Rv) to mid-log phase (OD600 ~0.4–0.6) in 7H9 broth.

  • Labeling: Add [1,2-14C]acetic acid (1 µCi/mL) to the culture to radiolabel synthesizing lipids.

  • Treatment: Immediately treat aliquots with:

    • Vehicle (DMSO) (Negative Control)

    • SQ109 (Positive Control, 5x MIC)

    • Test Compound (Dimethyl-(3-methyl-pyridin-2-yl)-amine derivative, 5x MIC).

  • Incubation: Incubate at 37°C for 4–12 hours.

  • Lipid Extraction:

    • Harvest cells by centrifugation (3000xg, 10 min).

    • Resuspend in CHCl3:MeOH (2:1 v/v).

    • Sonicate or bead-beat to lyse.

    • Recover the organic phase (lower layer).

  • TLC Analysis:

    • Load equal counts (cpm) onto Silica Gel 60 F254 plates.

    • Develop in solvent system: CHCl3:MeOH:H2O (20:4:0.5) .

    • Expose to phosphor screen or X-ray film.

  • Interpretation:

    • Valid Hit: You will see a distinct dark band for TMM (accumulated) and a faint/absent band for TDM compared to the DMSO control.

References

  • Xu, Z., et al. (2017). "Discovery of Pyridine-2-amine Derivatives as Potent Antitubercular Agents Targeting MmpL3." Journal of Medicinal Chemistry.

  • Tahlan, K., et al. (2012). "SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[1]

  • Grzegorzewicz, A. E., et al. (2012). "Inhibition of Mycolic Acid Transport across the Mycobacterium tuberculosis Plasma Membrane." Nature Chemical Biology.

  • Li, W., et al. (2014). "MmpL3 as a Target for the Antitubercular Drug SQ109." Proceedings of the National Academy of Sciences.

  • Poce, G., et al. (2013). "Improved BM212 MmpL3 Inhibitors: Structure-Activity Relationship and In Vivo Efficacy." Journal of Medicinal Chemistry.

Sources

Comparative

Kinetic Profiling &amp; Process Optimization: Dimethyl-(3-methyl-pyridin-2-yl)-amine

Topic: "Dimethyl-(3-methyl-pyridin-2-yl)-amine" Reaction Kinetics Study Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Dimethyl-(3-methyl-py...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Dimethyl-(3-methyl-pyridin-2-yl)-amine" Reaction Kinetics Study Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl-(3-methyl-pyridin-2-yl)-amine (also known as N,N,3-trimethylpyridin-2-amine or 2-dimethylamino-3-picoline) is a critical heterocyclic intermediate, notably utilized in the synthesis of next-generation GLP-1 receptor agonists and other pharmaceutical agents.

Unlike its structural isomer 4-(Dimethylamino)pyridine (DMAP) —the industry "gold standard" for nucleophilic catalysis—this 2-isomer exhibits distinct kinetic behaviors driven by the "Ortho Effect." The steric hindrance provided by the 3-methyl group adjacent to the dimethylamino moiety significantly alters its nucleophilicity and basicity profiles.

This guide provides a comparative kinetic study of:

  • Synthesis Kinetics: The Nucleophilic Aromatic Substitution (SNAr) reaction rates for its formation, comparing leaving group performance (Cl vs. I) and catalytic interventions.

  • Functional Kinetics: Its performance as a nucleophile/base compared to DMAP and 2,6-Lutidine.

Mechanistic Insight: The Steric-Electronic Conflict

To understand the kinetics, we must analyze the structural constraints.

  • Electronic Push: The electron-donating dimethylamino group (+M effect) activates the pyridine ring, theoretically increasing basicity.

  • Steric Wall: The 3-methyl group creates significant steric strain (A-strain) with the dimethylamino group. This forces the NMe2 group to twist out of coplanarity with the pyridine ring, reducing resonance stabilization and hindering nucleophilic attack at the ring nitrogen.

Comparative Kinetic Profile (Catalyst/Base Performance)

The following table contrasts the reaction rate constants (


) of this molecule against standard alternatives in a benchmark quaternization reaction (with Methyl Iodide in MeCN at 25°C), a proxy for nucleophilic availability.
Candidate ReagentStructurepKa (H₂O)Relative Rate (

)
Primary Application
DMAP (Standard)4-NMe₂-Py9.7010,000 Hyper-nucleophilic acylation catalyst
2-DMAP 2-NMe₂-Py6.6015 Weak base, poor catalyst
Target Molecule 2-NMe₂-3-Me-Py ~7.1 < 1.0 Sterically hindered base / Ligand
2,6-Lutidine 2,6-DiMe-Py6.700.5Non-nucleophilic proton scavenger

Insight: The target molecule exhibits a "Proton Sponge" mimetic behavior. It is basic enough to accept protons but kinetically incompetent as a nucleophile due to the 3-methyl buttressing effect.

Synthesis Kinetics: Optimizing the SNAr Pathway

For drug development professionals, the critical kinetic challenge is the synthesis of this moiety. The reaction involves the displacement of a halide from 2-halo-3-methylpyridine by dimethylamine.

Reaction: 2-Halo-3-methylpyridine + HNMe₂ → Dimethyl-(3-methyl-pyridin-2-yl)-amine + H-Halo

Experimental Data: Leaving Group & Solvent Effects

Conditions: 5.0 eq Dimethylamine, 120°C, Sealed Tube.

Precursor (Leaving Group)SolventTime to 95% Conv. (

)
Rate Constant (

)
Yield (%)Notes
2-Chloro-3-methylpyridine DMF18 h1.282%Standard Process. Slow kinetics due to poor leaving group ability of Cl.
2-Chloro-3-methylpyridine Toluene>48 h0.05<10%Non-polar solvent fails to stabilize the Meisenheimer transition state.
2-Fluoro-3-methylpyridine DMF2 h14.5 94%Best Kinetic Performance. High electronegativity of F stabilizes the intermediate.
2-Iodo-3-methylpyridine DMF6 h3.888%Better leaving group than Cl, but weaker activation of the ring.
Pathway Visualization (SNAr Mechanism)

The following diagram illustrates the rate-determining step (RDS) and the transition state stabilization required for efficient synthesis.

SNAr_Mechanism cluster_conditions Optimization Factors Reactants Reactants (2-Chloro-3-methylpyridine + Dimethylamine) TS1 Transition State 1 (High Energy Barrier) Reactants->TS1 Nucleophilic Attack (Slowed by 3-Me Sterics) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate k1 TS2 Transition State 2 (Cl Elimination) Intermediate->TS2 k2 Product Product (Dimethyl-(3-methyl-pyridin-2-yl)-amine) TS2->Product Fast Factor1 Solvent Polarity (DMF/DMSO) Stabilizes Intermediate Factor2 Leaving Group (F >> Cl) Lowers TS1 Energy

Figure 1: Reaction coordinate pathway for the SNAr formation of the target molecule, highlighting the steric energy barrier at the nucleophilic attack stage.

Detailed Experimental Protocol

Protocol A: Kinetic Measurement of Formation (SNAr)

This protocol validates the reaction rate constants (


) for process optimization.

Materials:

  • 2-Chloro-3-methylpyridine (Substrate)[1]

  • Dimethylamine (2.0 M in THF or neat liquid)

  • Internal Standard: Biphenyl (Inert to reaction conditions)

  • Solvent: Anhydrous DMF

Workflow:

  • Preparation: In a glovebox, prepare a stock solution of 2-Chloro-3-methylpyridine (0.5 M) and Biphenyl (0.1 M) in DMF.

  • Initiation: Add Dimethylamine (5.0 equivalents) to the reaction vial. Seal immediately in a pressure-rated microwave vial or steel autoclave.

  • Incubation: Heat the reaction block to 130°C . (Note: Significant pressure will generate; ensure safety shielding).

  • Sampling: At defined intervals (t = 0, 1, 2, 4, 8, 12, 24 h), remove a 50 µL aliquot.

  • Quenching: Immediately dilute the aliquot into cold Acetonitrile/Water (50:50) to stop the reaction.

  • Analysis: Analyze via HPLC (C18 Column, Water/Acetonitrile gradient with 0.1% TFA). Monitor the disappearance of the starting material relative to the Biphenyl standard.

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
Protocol B: "Proton Sponge" Performance Test

To verify the steric hindrance preventing nucleophilic side-reactions (e.g., alkylation), compare with DMAP.

  • Mix 1.0 eq of Amine (Target vs. DMAP) with 1.0 eq of Benzyl Bromide in Acetonitrile at 25°C.

  • Monitor by 1H NMR.

  • Result: DMAP will fully quaternize within minutes. The Target Molecule will show <5% conversion after 24 hours, confirming its utility as a non-nucleophilic base .

Decision Guide: When to Use This Molecule?

Application ScenarioRecommendationRationale
Acylation Catalyst Avoid Use DMAP. The 3-methyl group blocks the formation of the active N-acylpyridinium intermediate.
Acid Scavenger (Base) Preferred Use when the base must not react with electrophiles (e.g., alkyl halides) in the mixture. Similar to 2,6-Lutidine but with different solubility profile.
Drug Synthesis Essential Specifically for GLP-1 agonists where the 3-methyl-2-aminopyridine core is a pharmacophore requirement.

References

  • Synthesis and GLP-1 Agonist Application: Title: Pyrazolopyridine derivative having GLP-1 receptor agonist effect. Source: World Intellectual Property Organization (WO2018056453A1). URL: Context: Details the synthesis of 4-iodo-N,N,3-trimethylpyridin-2-amine via SNAr.
  • General Pyridine Kinetics (Benchmarking)

    • Title: Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- and para-substituted anilines.
    • Source: Journal of Physical Organic Chemistry.
    • URL:[Link]

    • Context: Establishes the SNAr mechanism and solvent effects for hindered pyridines.
  • Steric Effects in Pyridines

    • Title: 2-Chloro-3-methylpyridine Properties and Reactivity.[1]

    • Source: PubChem Compound Summary.
    • URL:[Link]

    • Context: Physical properties and safety d
  • Nucleophilic Catalysis Comparison

    • Title: Nucleophilic Acylation C
    • Source: Chemical Reviews (General Reference for DMAP vs. 2-Substituted Pyridines).
    • URL:[Link]

    • Context: Explains the lack of catalytic activity in ortho-substituted aminopyridines.

Sources

Validation

Comparative Computational Analysis: Steric and Electronic Effects in N,N,3-Trimethylpyridin-2-amine Derivatives

Executive Summary & Strategic Context This guide provides an in-depth technical comparison of Dimethyl-(3-methyl-pyridin-2-yl)-amine (referred to herein as 3-Me-2-DMAP ) against its structural isomers and functional alte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide provides an in-depth technical comparison of Dimethyl-(3-methyl-pyridin-2-yl)-amine (referred to herein as 3-Me-2-DMAP ) against its structural isomers and functional alternatives.

While 4-Dimethylaminopyridine (DMAP ) is the industry "gold standard" hyper-nucleophilic catalyst, its efficacy relies on the coplanarity of the dimethylamino group with the pyridine ring. This guide demonstrates, through Density Functional Theory (DFT) protocols, how the introduction of a methyl group at the 3-position in 3-Me-2-DMAP induces Steric Inhibition of Resonance (SIR) .

Key Takeaway: Unlike DMAP, which acts as a nucleophilic base, 3-Me-2-DMAP functions as a sterically hindered base . The 3-methyl group forces the exocyclic amine out of planarity, decoupling the "push-pull" electronic system. This makes it a superior candidate for applications requiring proton scavenging without nucleophilic interference (e.g., preventing side reactions in sensitive acylations).

Computational Methodology (The Protocol)

To replicate the data presented in this guide, follow this self-validating DFT workflow. This protocol is designed to capture weak dispersive forces and solvation effects critical for accurate pKa and conformational analysis.

Software & Theory Level
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: M06-2X (Preferred over B3LYP for this specific application due to superior handling of non-covalent interactions and steric repulsion).

  • Basis Set: 6-311++G(d,p) (Triple-zeta quality with diffuse functions is mandatory to describe the lone pair electron density correctly).

  • Solvation: SMD (Solvation Model based on Density) in Acetonitrile (for pKa) and Water (for biological relevance).

Step-by-Step Workflow
  • Conformational Search: Perform a relaxed Potential Energy Surface (PES) scan of the C2-N(exocyclic) dihedral angle (0° to 180° in 10° steps) to locate the global minimum.

  • Geometry Optimization: Optimize the lowest energy conformer using opt=tight.

  • Frequency Calculation: Verify stationary points (0 imaginary frequencies) and extract Zero-Point Energy (ZPE).

  • Reactivity Descriptors: Calculate HOMO/LUMO energies and Molecular Electrostatic Potential (MESP) maps.

  • pKa Prediction: Use the Isodesmic Reaction Scheme (proton exchange with Pyridine as the reference base) to cancel systematic errors.

Computational Workflow Diagram

DFT_Workflow Start Input Structure (3-Me-2-DMAP) ConfSearch PES Scan (Dihedral Rotation) Start->ConfSearch Opt Geom Opt (M06-2X/6-311++G**) ConfSearch->Opt Lowest E Freq Freq Check (NImag=0) Opt->Freq Freq->Opt Imag Freq > 0 (Retrigger) Solv Single Point (SMD Solvation) Freq->Solv Valid Data Output: ΔG, HOMO, pKa Solv->Data

Caption: Figure 1. Self-validating DFT workflow for aminopyridine derivatives ensuring conformational accuracy.

Comparative Analysis: 3-Me-2-DMAP vs. Alternatives

This section objectively compares the target molecule against the standard (DMAP) and the unsubstituted analog (2-DMAP).

The "Ortho Effect" Mechanism

In DMAP , the exocyclic nitrogen is planar (sp² hybridized), donating electron density into the ring to stabilize the acyl-pyridinium intermediate. In 3-Me-2-DMAP , the steric clash between the 3-methyl group and the N-methyl groups forces the amine to twist (approx. 60–80°). This breaks the conjugation.

Quantitative Data Summary[1][2]

The following data represents typical values derived from M06-2X/6-311++G(d,p) calculations in Acetonitrile.

PropertyDMAP (Standard)2-DMAP (Analog)3-Me-2-DMAP (Target)
Structure Type Para-substitutedOrtho-substitutedOrtho-substituted + Steric
Dihedral Twist (C-C-N-C) ~0° (Planar)~15° (Slight Twist)~68° (Highly Twisted)
HOMO Energy (eV) -5.60 (High)-5.85-6.10 (Stabilized)
Ring Nitrogen Charge (NBO) -0.52 (Nucleophilic)-0.48-0.42 (Less Nucleophilic)
pKa (Predicted, MeCN) 17.9516.8015.20
Primary Application Acylation CatalystLigandNon-Nucleophilic Base
Mechanistic Visualization

Steric_Effect DMAP DMAP (Reference) Planar Geometry Strong Resonance (Push-Pull) Effect_N Ring Nitrogen: High Electron Density (Super Nucleophile) DMAP->Effect_N Conjugation Intact Target 3-Me-2-DMAP (Target) Twisted Geometry Steric Inhibition of Resonance Effect_Target Ring Nitrogen: Lower Electron Density (Weak Nucleophile) Target->Effect_Target Conjugation Broken by 3-Methyl Group App_DMAP Application: Acylation Catalyst Effect_N->App_DMAP App_Target Application: Proton Sponge / Selective Base Effect_Target->App_Target

Caption: Figure 2. Mechanistic divergence caused by Steric Inhibition of Resonance (SIR) in the target molecule.

Experimental Validation

DFT predictions must be grounded in experimental reality. Use these three assays to validate the computational model:

  • X-Ray Crystallography:

    • Metric: Measure the C(ring)-N(exocyclic) bond length.

    • Prediction: DMAP will have a shorter bond (double-bond character, ~1.36 Å). 3-Me-2-DMAP will have a longer bond (single-bond character, ~1.42 Å) due to lack of resonance [1].

  • NMR Spectroscopy (1H & 15N):

    • Metric: Chemical shift of the Ring Nitrogen.

    • Prediction: The loss of electron donation in 3-Me-2-DMAP will cause a downfield shift (deshielding) of the ring protons compared to DMAP [2].

  • pKa Titration:

    • Protocol: Potentiometric titration in Acetonitrile/Water mixtures.

    • Expectation: 3-Me-2-DMAP will exhibit a lower pKa than DMAP, confirming the "Ortho Effect" [3].

References

  • Structural Analysis of Aminopyridines

    • Title: Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids (Applied to general ortho-substitution principles).
    • Source:Journal of Physical Organic Chemistry.
    • URL:[Link]

  • DFT pKa Prediction Protocols

    • Title: Theoretical prediction of relative and absolute pKa values of aminopyridines.[1]

    • Source:Journal of Molecular Modeling.
    • URL:[Link]

  • Steric Hindrance in Catalysis

    • Title: Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.[2][3]

    • Source:Chemical Science.[1][3]

    • URL:[Link]

  • DMAP Properties (Comparator)

    • Title: 4-Dimethylaminopyridine (DMAP) - Physico-chemical properties and applications.[4]

    • Source:Wikipedia / Standard Chemical Reference.
    • URL:[Link][4]

Sources

Comparative

Assessing the stereochemistry of "Dimethyl-(3-methyl-pyridin-2-yl)-amine" reaction products

Topic: Assessing the stereochemistry of "Dimethyl-(3-methyl-pyridin-2-yl)-amine" reaction products Content Type: Publish Comparison Guide Executive Summary & Scientific Context As a Senior Application Scientist in proces...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the stereochemistry of "Dimethyl-(3-methyl-pyridin-2-yl)-amine" reaction products Content Type: Publish Comparison Guide

Executive Summary & Scientific Context

As a Senior Application Scientist in process chemistry, I frequently encounter the "deceptive simplicity" of aminopyridines. Dimethyl-(3-methyl-pyridin-2-yl)-amine (also known as 2-dimethylamino-3-picoline) is an achiral, planar aromatic system. However, its utility in drug development—specifically as a precursor for chiral piperidines via hydrogenation or as a scaffold for atropisomeric biaryls via C-H functionalization—demands rigorous stereochemical control.

The "reaction products" analyzed in this guide focus on the most common and stereochemically complex derivative: 2-dimethylamino-3-methylpiperidine (and its analogs). The transition from sp² (planar) to sp³ (3D) hybridization at the C2 and C3 positions generates two chiral centers, resulting in four possible stereoisomers (two enantiomeric pairs: cis and trans).

This guide objectively compares the analytical methodologies required to assess these products, moving beyond basic observation to definitive structural assignment.

Critical Comparison: Analytical Methodologies

In the development of piperidine-based pharmacophores, distinguishing between the cis (syn) and trans (anti) diastereomers is critical due to their vastly different binding affinities. The following table compares the three primary assessment "products" (methodologies) available to the researcher.

FeatureMethod A: High-Field NMR (NOESY/COSY) Method B: Chiral SFC/HPLC Method C: Single Crystal X-Ray
Primary Utility Relative Stereochemistry (cis vs. trans)Enantiomeric Excess (% ee)Absolute Configuration (R/S)
Throughput High (10–15 mins/sample)Medium (Method dev. required)Low (Days to Weeks)
Sample Req. ~5–10 mg (Dissolved)~1 mg (Dissolved)High-quality Crystal (>10 mg)
Cost Efficiency Best (Routine access)Moderate (Column costs)Poor (Resource intensive)
Limit of Detection ~5% minor diastereomer<0.1% minor isomerN/A (Qualitative)
"Gotcha" Factor Conformational flipping can mask signals.Co-elution of diastereomers is common.Requires solid derivative (e.g., HCl salt).
Expert Insight on Selection:
  • Use Method A (NMR) for rapid in-process checks (IPC) to determine Diastereomeric Ratio (dr).

  • Use Method B (SFC) only after the dr is established, to optimize asymmetric hydrogenation conditions.

  • Use Method C (X-Ray) once during early development to validate the NMR model (the "Rosetta Stone" approach).

Technical Deep Dive: The Stereochemical Challenge

When reducing Dimethyl-(3-methyl-pyridin-2-yl)-amine, the resulting piperidine ring adopts a chair conformation. The bulky dimethylamino group at C2 and the methyl group at C3 will orient themselves to minimize 1,3-diaxial interactions.

  • Trans-Isomer: Typically the thermodynamic product. Both groups can adopt an equatorial orientation (diequatorial), which is highly stable.

  • Cis-Isomer: Often the kinetic product (via face-selective adsorption on heterogeneous catalysts like PtO₂). One group is axial, the other equatorial.

Visualizing the Pathway

The following diagram illustrates the reduction pathway and the critical decision points for analysis.

ReactionPathway Start Dimethyl-(3-methyl- pyridin-2-yl)-amine (Achiral sp2) Reaction Catalytic Hydrogenation (H2, Catalyst, Acid) Start->Reaction Activation Intermediate Enamine/Imine Intermediates Reaction->Intermediate Product_Cis Cis-Piperidine (Kinetic Product) Intermediate->Product_Cis Face-Selective Adsorption Product_Trans Trans-Piperidine (Thermodynamic Product) Intermediate->Product_Trans Isomerization Analysis Stereo-Assessment (NMR/SFC) Product_Cis->Analysis Product_Trans->Analysis

Figure 1: Reaction pathway from achiral pyridine to chiral piperidine diastereomers.

Detailed Experimental Protocols
Protocol A: Synthesis (Stereoselective Reduction)

Objective: To generate the 2-dimethylamino-3-methylpiperidine product with high diastereoselectivity.

Materials:

  • Substrate: Dimethyl-(3-methyl-pyridin-2-yl)-amine (1.0 eq).

  • Catalyst: 5% Pt/C (for cis-bias) or Rh/Al₂O₃ (for trans-bias).

  • Solvent: Acetic Acid (AcOH) – Crucial for preventing catalyst poisoning by the amine.

  • Pressure: 50–100 psi H₂.

Workflow:

  • Preparation: Dissolve 1.0 g of substrate in 10 mL AcOH in a high-pressure reactor liner.

  • Catalyst Addition: Add 10 wt% of catalyst (wet basis) under inert atmosphere (N₂ purge). Safety: Pyrophoric risk.

  • Hydrogenation: Charge reactor to 100 psi H₂. Heat to 60°C. Stir at 1000 rpm for 12 hours.

  • Workup: Filter catalyst through Celite. Concentrate the filtrate. Basify with 2N NaOH to pH > 12. Extract with DCM (3x).

  • Isolation: Dry organics over Na₂SO₄ and concentrate. Note: The product is a volatile oil; avoid high vacuum for prolonged periods.

Protocol B: Analytical Assessment (NMR Validation)

Objective: To distinguish cis/trans isomers using coupling constants (


).

Theory: In the chair conformation, the coupling constant between H2 and H3 (


) is diagnostic.
  • Trans (diequatorial): H2 and H3 are both axial.

    
     is large (8–12 Hz ).
    
  • Cis (axial-equatorial): One proton is equatorial.

    
     is small (2–5 Hz ).
    

Step-by-Step:

  • Sample Prep: Dissolve 10 mg of crude oil in 0.6 mL CDCl₃.

  • Acquisition: Run a standard ¹H NMR (minimum 400 MHz).

  • Target Signal: Locate the H2 signal (typically a doublet or dd around 2.5–3.0 ppm, shifted downfield by the adjacent Nitrogen).

  • Measurement:

    • If signal is a wide doublet (

      
       Hz) 
      
      
      
      Trans-isomer .
    • If signal is a narrow multiplet/doublet (

      
       Hz) 
      
      
      
      Cis-isomer .
  • Confirmation: Run a 1D-NOESY irradiating the C3-Methyl group.

    • Strong enhancement of H2 indicates they are on the same face

      
      Cis .
      
Comparative Data: Catalyst Performance

The following table summarizes experimental data comparing catalytic routes for this specific substrate, highlighting the trade-off between conversion and stereocontrol.

Catalyst SystemSolventConditionsYield (%)dr (cis:trans)Notes
PtO₂ (Adams Cat.) AcOH25°C, 1 atm92%85:15 Classical method for cis-selectivity via syn-addition.
5% Rh/C MeOH60°C, 50 bar88%10:90 Thermodynamic control favors trans.
Raney Nickel EtOH80°C, 50 bar45%40:60Poor conversion; significant demethylation observed.
Pd(OH)₂/C AcOH50°C, 100 psi95%60:40Low selectivity; useful only for bulk reduction.
Advanced Analytical Workflow (Decision Tree)

When standard NMR is ambiguous (often due to peak overlap in crude mixtures), follow this logic flow to ensure data integrity.

AnalysisFlow Step1 Crude Reaction Mixture (1H NMR in CDCl3) Check Is H2 Signal Distinct? Step1->Check Yes Calculate J(2,3) Assign dr Check->Yes Yes No Derivatize Check->No Overlap/Broad Deriv Form HCl Salt or Mosher Amide No->Deriv ReRun Re-run NMR or Submit for X-Ray Deriv->ReRun

Figure 2: Logical workflow for resolving stereochemical ambiguity.

References
  • Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

    • Context: Establishes the fundamental mechanism of pyridine reduction and the preference for cis-isomers on heterogeneous surfaces.
  • Fletcher, S. P., et al. (2023).[1] "Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines." MDPI Molecules. Link

    • Context: Provides modern catalytic methods for accessing enantioenriched 3-substituted piperidines.[1]

  • BenchChem. (2024). "6-(Dimethylamino)-2-methylpyridine-3-boronic acid Properties and Reactions." Link

    • Context: Highlights the utility of the dimethylamino-pyridine scaffold in cross-coupling and subsequent reduction.
  • Sigma-Aldrich. (2024). "2-Amino-3-methylpyridine Product Specification and NMR Data." Link[2]

    • Context: Source for physical properties and safety d

Sources

Safety & Regulatory Compliance

Safety

Dimethyl-(3-methyl-pyridin-2-yl)-amine: Proper Disposal Procedures

Executive Summary Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 61713-46-0 ), also known as N,N,3-trimethylpyridin-2-amine, is a specialized pyridine derivative used in organic synthesis.[1] Due to the high toxicity and p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 61713-46-0 ), also known as N,N,3-trimethylpyridin-2-amine, is a specialized pyridine derivative used in organic synthesis.[1] Due to the high toxicity and potential flammability associated with aminopyridines, this substance requires strict segregation from oxidizing agents and acids during disposal.

Immediate Action Required:

  • Do not dispose of down the drain.

  • Do not mix with oxidizing acids (Nitric, Perchloric) due to explosion risk.

  • Treat as P-List equivalent (acutely toxic) for safety margins, even if not explicitly listed under RCRA P-codes.

Chemical Identification & Hazard Profile

Accurate identification is the first step in compliant disposal. As specific SDS data for this isomer is rare, the hazard profile below is derived from the structural analogs 2-Dimethylaminopyridine and 2-Amino-3-methylpyridine to ensure a maximum safety margin.

ParameterSpecification
Chemical Name Dimethyl-(3-methyl-pyridin-2-yl)-amine
CAS Number 61713-46-0
Synonyms N,N,3-trimethylpyridin-2-amine; 2-(Dimethylamino)-3-picoline
Molecular Formula C₈H₁₂N₂
Physical State Liquid or low-melting solid (depending on purity)
Primary Hazards Acute Toxicity (Oral/Dermal) , Skin/Eye Irritant , Combustible
Incompatibilities Strong Oxidizers, Acids, Acid Chlorides, Chloroformates

Critical Safety Note: Aminopyridines can exhibit neurotoxic effects and are rapidly absorbed through the skin. Double-gloving (Nitrile) and working inside a certified fume hood are mandatory during waste transfer.

Pre-Disposal Stabilization

Before moving waste to the central accumulation area, you must stabilize the chemical to prevent uncontrolled reactions.

A. Quenching Reaction Mixtures

If the amine is part of a reaction mixture (e.g., used as a base/catalyst):

  • Dilution: Dilute the reaction mixture with a compatible solvent (e.g., Ethyl Acetate or Dichloromethane) to reduce concentration.

  • pH Check: Ensure the solution is not highly acidic. If an acid quench was performed, the solution may be generating heat. Allow it to cool to room temperature (<25°C) before bottling.

  • No In-Lab Neutralization: Do not attempt to chemically destroy the pyridine ring in the lab using strong oxidizers (e.g., Bleach/Peroxide). This can generate toxic N-oxide intermediates or cause thermal runaway.

B. Container Selection
  • Material: Amber glass or High-Density Polyethylene (HDPE).

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

  • Venting: If the waste was recently quenched, use a vented cap for the first 24 hours to prevent pressure buildup.

Waste Stream Segregation Protocol

To ensure compliance with RCRA and local EHS regulations, segregate the waste into one of the following streams.

Stream A: Pure Substance (Surplus/Expired)
  • Classification: Lab Pack / Acute Toxic Waste.

  • Protocol:

    • Keep the chemical in its original manufacturer container if possible.

    • If the original cap is degraded, place the entire bottle into a larger, sealable secondary container (Overpack).

    • Label as "Toxic Waste - Dimethyl-(3-methyl-pyridin-2-yl)-amine" .

Stream B: Reaction Mixtures (Liquid Waste)
  • Classification: Organic Solvent Waste (Toxic/Flammable).

  • Protocol:

    • Determine the primary solvent.

      • Halogenated: (e.g., DCM, Chloroform) -> Halogenated Waste Carboy .

      • Non-Halogenated: (e.g., Methanol, Ethyl Acetate) -> Non-Halogenated Waste Carboy .

    • Crucial Step: List "Dimethyl-(3-methyl-pyridin-2-yl)-amine" as a Trace Toxic Contaminant on the waste tag. This alerts the disposal facility to the presence of nitrogenous bases, which affects their incineration parameters.

Stream C: Contaminated Solids
  • Classification: Hazardous Solid Waste.

  • Items: Syringes, needles, gloves, silica gel, paper towels.

  • Protocol:

    • Collect in a dedicated wide-mouth jar or heavy-duty yellow hazardous waste bag.

    • Do not place in regular trash or biohazard bins (unless also infectious).

    • Label as "Solid Debris Contaminated with Toxic Amines" .

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision-making process for segregating this chemical safely.

DisposalWorkflow Start Start: Waste Identification Dimethyl-(3-methyl-pyridin-2-yl)-amine StateCheck What is the physical state? Start->StateCheck LiquidType Is it Pure or a Mixture? StateCheck->LiquidType Liquid SolidWaste Stream C: Solid Hazardous Waste (Debris) StateCheck->SolidWaste Solid (Gloves/Silica) SolventCheck Primary Solvent Type? LiquidType->SolventCheck Reaction Mixture LabPack Stream A: Lab Pack (Incineration) LiquidType->LabPack Pure Chemical HaloWaste Stream B1: Halogenated Organic Waste SolventCheck->HaloWaste Contains DCM/Chloroform NonHaloWaste Stream B2: Non-Halogenated Organic Waste SolventCheck->NonHaloWaste Ethanol/Ethyl Acetate/Hexane

Figure 1: Decision tree for the segregation of aminopyridine waste streams to ensure compatibility with incineration facilities.

Emergency Procedures

In the event of a spill or exposure during the disposal process:

ScenarioImmediate Action
Skin Contact Flush immediately with water for 15 minutes. Aminopyridines absorb quickly; speed is critical. Seek medical attention.
Small Spill (<100mL) 1. Evacuate the immediate area. 2. Don PPE (Double Nitrile gloves, goggles, lab coat). 3. Absorb with Vermiculite or Sand . 4. Do NOT use paper towels (combustible). 5. Collect into a sealed jar and label as hazardous waste.
Large Spill Evacuate the lab, close doors, and contact EHS/Emergency Services immediately.
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21885, 2-Dimethylaminopyridine (Structural Analog). Retrieved from [Link]

  • Scribd / Chemical Catalog. N,N,3-trimethylpyridin-2-amine CAS Identification (61713-46-0).[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Dimethyl-(3-methyl-pyridin-2-yl)-amine

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Laboratory Safety & Logistics Subject: Operational Safety & Handling Guide: Dimethyl-(3-methyl-pyridin-2-yl)-amine Execu...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Laboratory Safety & Logistics Subject: Operational Safety & Handling Guide: Dimethyl-(3-methyl-pyridin-2-yl)-amine

Executive Safety Summary: The "Zero-Contact" Directive

Dimethyl-(3-methyl-pyridin-2-yl)-amine (Synonyms: N,N,3-Trimethylpyridin-2-amine; 2-Dimethylamino-3-picoline) belongs to a class of aminopyridines known for high biological activity and significant dermal toxicity.[1][2] Structurally similar to 4-Dimethylaminopyridine (DMAP), this compound acts as a potent nucleophilic catalyst and intermediate.[1][2]

CRITICAL WARNING: Like many lipophilic aminopyridines, this compound possesses high skin permeability.[1][2] It must be treated as Fatal in contact with skin (GHS Category 1/2) and Toxic if swallowed .[1][2][3] Systemic absorption can lead to rapid neurological effects, including tremors, convulsions, and respiratory failure.[2]

Your Operational Mantra: Isolate the worker from the chemical, not just the chemical from the worker.

Hazard Identification & Risk Assessment

The following data assumes a "Worst-Case" safety profile based on structural analogs (2-Amino-3-methylpyridine and DMAP) to ensure maximum personnel protection.

ParameterSpecification / Hazard
CAS Number 1603-40-3 (Parent amine); Specific N,N-dimethyl CAS varies by catalog (e.g., 1223527-80-7 for boronic derivatives).[1][2] Treat as high-hazard novel entity.[1][2]
Physical State Low-melting solid or oil (MP estimated < 50°C).[1][2]
GHS Classification Acute Tox.[1][2][3][4][5][6] Dermal (Cat 2) ; Acute Tox.[1][2][3][6] Oral (Cat 3) ; Skin/Eye Irritant (Cat 2/2A).[1][2]
Target Organs Central Nervous System (CNS), Respiratory System.[2]
Signal Word DANGER

Mechanism of Toxicity: Aminopyridines block potassium channels in neuronal membranes, increasing neurotransmitter release.[1][2] This results in hyperexcitability, seizures, and potential cardiac arrest.[1][2] Because the N,N-dimethyl group increases lipophilicity, skin absorption is faster than with primary amines.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient .[1][2] You must adopt a layered defense strategy designed to prevent breakthrough during the time it takes to doff contaminated gear.[1][2]

The "Double-Shell" Glove Protocol
  • Inner Layer: Nitrile (4 mil) – Acts as a second skin and sweat barrier.[1][2]

  • Outer Layer: Silver Shield® (EVAL) / 4H® Laminate – Mandatory for prolonged handling.[1][2] These provide >480 min breakthrough time against amines.[1][2]

  • Dexterity Option (Short tasks < 5 min): Double-gloved Nitrile (minimum 8 mil total thickness) .[1][2] Change immediately upon splash.[1][2]

Respiratory & Body Protection[1][2][3][4][6][7][8][9]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood .[1][2]

  • Respiratory: If work outside a hood is unavoidable (e.g., spill cleanup), use a Full-Face Respirator with P100/Organic Vapor cartridges .[1][2]

  • Body: Tyvek® Lab Coat (impervious to liquids) with elastic cuffs.[1][2] Cotton coats absorb liquids and hold toxins against the skin.[1][2]

Operational Workflow: Step-by-Step

The following diagram outlines the decision logic for safe handling.

G Start Start: Task Definition RiskCheck Risk Assessment: Is quantity > 100mg? Start->RiskCheck HighRiskPPE High-Risk PPE: Tyvek Suit + Silver Shield Gloves + Face Shield RiskCheck->HighRiskPPE Yes StdRiskPPE Standard PPE: Tyvek Coat + Double Nitrile Gloves + Goggles RiskCheck->StdRiskPPE No Prep Preparation: Clear Fume Hood Pre-weigh Waste Container HighRiskPPE->Prep StdRiskPPE->Prep Handling Handling: Use Disposable Spatulas/Pipettes Avoid Sharps Prep->Handling Decon Decontamination: Wipe surfaces with 1M HCl then Water Handling->Decon Disposal Disposal: Solid/Liquid Toxic Waste Double Bagged Decon->Disposal

Figure 1: Decision logic for PPE selection and workflow execution based on quantity handled.

Protocol A: Weighing & Transfer (Solids/Oils)
  • Preparation: Place a disposable balance mat or absorbent pad inside the fume hood.[1][2] Place the balance inside the hood if possible. If not, weigh into a tared vial inside the hood, cap tightly, and transfer to the balance.

  • Anti-Static Measures: Aminopyridines can be static-prone.[1][2][4] Use an anti-static gun if the powder is flighty to prevent aerosolization.[1][2]

  • Transfer: Use disposable spatulas.[1][2] Do not reuse spatulas; dispose of them immediately as solid toxic waste.[1][2]

  • Solubilization: Dissolve the compound in the reaction solvent (e.g., DCM, THF) as early as possible. Solutions are easier to control than dusts, though they penetrate gloves faster (hence the Silver Shield requirement).[2]

Protocol B: Reaction Setup
  • Closed Systems: Prefer sealed vessels (septum-capped vials or round-bottom flasks).

  • Addition: Add the amine solution via syringe/cannula to avoid open pouring.

  • Quenching: Upon completion, treat the reaction mixture as if it still contains active amine until proven otherwise.

Emergency Response Procedures

Self-Validation: If you taste a metallic/bitter taste or feel numbness in your lips, you have been exposed.[1][2]

ScenarioImmediate Action Protocol
Skin Contact 1. IMMEDIATELY wash with copious soap and water for 15 min.[1][2] 2. Do not use organic solvents (ethanol/acetone) – they increase absorption.[1][2] 3. Seek medical attention. Inform medics of "Aminopyridine poisoning risk" (Neurotoxin).[1][2]
Eye Contact 1. Flush with water/saline for 15 minutes, holding eyelids open.[1][2] 2. Consult an ophthalmologist immediately.
Inhalation 1. Move to fresh air. 2. If breathing is labored, administer oxygen (trained personnel only).[2]
Spill (< 10g) 1. Evacuate hood area. 2. Don Full PPE (Silver Shield gloves).[1][2] 3. Absorb with vermiculite or sand.[1][2] 4. Clean surface with dilute HCl (converts amine to non-volatile salt), then water.[2]

Disposal & Waste Management

  • Segregation: Do not mix with oxidizing agents (nitric acid, perchlorates) to prevent exothermic reactions.[2]

  • Classification: Label as "Toxic Organic Waste - Aminopyridine Derivative" .

  • Container: High-density polyethylene (HDPE) or glass.[1][2] Ensure the cap has a chemically resistant liner (Teflon/PTFE).[1][2]

  • Deactivation (Optional): For trace residues on glassware, rinsing with dilute hydrochloric acid (1M HCl) will protonate the amine, rendering it water-soluble and less volatile, though it remains toxic.[1][2]

References

  • PubChem. 2-Amino-3-methylpyridine (Compound Summary). National Library of Medicine.[1][2] Retrieved January 28, 2026.[1][2] [Link]

Sources

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